Flumedroxone
Description
Structure
3D Structure
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F3O3/c1-12(26)21(28)9-6-16-14-11-18(22(23,24)25)17-10-13(27)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,28H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJOBWKHSYNMO-SCUQKFFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
987-18-8 (acetate) | |
| Record name | Flumedroxone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40905080 | |
| Record name | 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-21-5 | |
| Record name | (6α)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumedroxone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumedroxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13610 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMEDROXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K80185F39X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Flumedroxone
This guide provides a detailed exploration of the molecular mechanism of action of Flumedroxone, a synthetic steroidal progestogen. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge of progestogen signaling with the specific, albeit limited, information available for this compound. Where direct experimental data for this compound is unavailable, this guide proposes a scientifically-grounded, inferred mechanism based on its structural classification and the established pharmacology of related 17α-hydroxyprogesterone derivatives.
Introduction to this compound
This compound is a synthetic steroidal progestogen belonging to the 17α-hydroxyprogesterone group.[1] While this compound itself was investigated in clinical trials for the management of migraine and premenstrual tension, it was never commercially marketed.[1] However, its C17α acetate ester, this compound acetate, has been used as an antimigraine agent.[1][2] Structurally, this compound is 17α-hydroxy-6α-(trifluoromethyl)pregn-4-ene-3,20-dione. This chemical structure forms the basis of its progestogenic activity.[1] this compound acetate is reported to have weak or slight progestogenic activity with no other significant hormonal activities, such as estrogenic, androgenic, or glucocorticoid effects.[2]
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| This compound | [Insert Image of this compound Structure Here] | C22H29F3O3 | 398.46 g/mol |
| This compound Acetate | [Insert Image of this compound Acetate Structure Here] | C24H31F3O4 | 440.50 g/mol |
The Progesterone Receptor: The Primary Target of this compound
The biological effects of progestogens like this compound are primarily mediated through their interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[3][4] The human PR exists in two main isoforms, PR-A and PR-B, which are transcribed from a single gene but utilize different promoters.[1][5][6]
-
PR-B: The full-length receptor, which generally functions as a transcriptional activator of progesterone-responsive genes.[4][5]
-
PR-A: A truncated form of PR-B, lacking the N-terminal 164 amino acids. PR-A can act as a transcriptional repressor of PR-B and other steroid hormone receptors.[4][5]
The ratio of PR-A to PR-B in a target tissue is a critical determinant of the cellular response to progestogens.
Inferred Genomic Mechanism of Action of this compound
Ligand Binding and Receptor Activation
This compound, being a lipophilic steroid, is expected to diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus. This binding event induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), receptor dimerization (forming PR-A/PR-A, PR-B/PR-B, or PR-A/PR-B dimers), and translocation to the nucleus if the receptor was cytoplasmically located.[3]
Regulation of Gene Transcription
Once in the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[7] This interaction facilitates the recruitment of co-activators or co-repressors, ultimately modulating the transcription of genes involved in a wide array of physiological processes.[8]
Caption: Inferred Genomic Signaling Pathway of this compound.
Potential Non-Genomic Actions of this compound
In addition to the classical genomic pathway, progestogens can elicit rapid, non-genomic effects that are independent of gene transcription.[9][10][11] These actions are often mediated by membrane-associated progesterone receptors (mPRs) or through the interaction of classical PRs with cytoplasmic signaling molecules.[12][13][14]
Membrane Progesterone Receptors (mPRs)
mPRs are G-protein coupled receptors that, upon progesterone binding, can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways.[15] It is plausible that this compound could also interact with these receptors, contributing to its overall pharmacological profile.
Caption: Potential Non-Genomic Signaling of this compound via mPRs.
Cytoplasmic Signaling by Nuclear PR
A fraction of the nuclear PR can be localized to the cell membrane and, upon ligand binding, can activate cytoplasmic signaling pathways, such as the Src/MAPK cascade.[16] This provides a mechanism for cross-talk between the genomic and non-genomic actions of progestogens.
Cross-Reactivity with Other Steroid Receptors
Some synthetic progestins are known to bind to other steroid receptors, such as the glucocorticoid receptor, which can contribute to their side-effect profile.[16] While this compound acetate is reported to lack significant glucocorticoid activity,[2] a comprehensive understanding of this compound's mechanism would require experimental verification of its binding affinity to a panel of steroid receptors.
Experimental Protocols for Elucidating the Precise Mechanism of this compound
To definitively characterize the mechanism of action of this compound, the following experimental approaches are essential.
Progesterone Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human progesterone receptor isoforms (PR-A and PR-B).
Methodology:
-
Preparation of Receptor Source: Utilize either recombinant human PR-A and PR-B or cell lysates from a cell line overexpressing these receptors (e.g., T47D cells).
-
Radioligand: Use a high-affinity radiolabeled progestin, such as [3H]-promegestone (R5020).
-
Competitive Binding: Incubate a fixed concentration of the radioligand and receptor with increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Separate receptor-bound radioligand from the unbound fraction using a method like filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
Progesterone Receptor Transactivation Assay
Objective: To assess the functional activity of this compound as an agonist or antagonist of the progesterone receptor.
Methodology:
-
Cell Line: Employ a suitable mammalian cell line (e.g., HeLa or U2-OS) that does not endogenously express PR.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector for either human PR-A or PR-B.
-
A reporter plasmid containing a progesterone-responsive element (PRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).
-
-
Treatment: Treat the transfected cells with varying concentrations of this compound. Include a known PR agonist (e.g., progesterone) as a positive control and a known antagonist (e.g., mifepristone) for antagonist mode assessment.
-
Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme.
-
Data Analysis: Plot the reporter gene activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response).
Caption: Workflow for a Progesterone Receptor Transactivation Assay.
Conclusion
The mechanism of action of this compound is inferred to be primarily through its agonistic activity at the nuclear progesterone receptors, PR-A and PR-B. This interaction is expected to modulate the transcription of target genes, leading to its observed progestogenic effects. The potential for non-genomic actions through membrane progesterone receptors or cytoplasmic PR signaling also exists and warrants further investigation. The precise characterization of this compound's binding affinity, functional potency, and receptor selectivity requires dedicated experimental studies as outlined in this guide. Such data would be invaluable for a complete understanding of its pharmacological profile and for the rational design of future therapeutic agents in this class.
References
-
Signaling inputs to progesterone receptor gene regulation and promoter selectivity - NIH. [Link]
-
Progesterone Receptors, their Isoforms and Progesterone Regulated Transcription - NIH. [Link]
-
Non-genomic mechanisms of progesterone action in the brain - PMC - NIH. [Link]
-
The A and B isoforms of the human progesterone receptor operate through distinct signaling pathways within target cells - NIH. [Link]
-
Schematic summary of progesterone-induced receptor-signal transduction... - ResearchGate. [Link]
-
Non-genomic actions of progesterone in the normal and neoplastic mammalian ovary. [Link]
-
Membrane Progesterone Receptors (mPRs/PAQRs) Are Going beyond Its Initial Definitions. [Link]
-
Membrane Progesterone Receptors (mPRs): Evidence for Neuroprotective, Neurosteroid Signaling and Neuroendocrine Functions in Neuronal Cells - PubMed Central. [Link]
-
Non-genomic progesterone actions in female reproduction - Oxford Academic. [Link]
-
The A and B isoforms of the human progesterone receptor: two functionally different transcription factors encoded by a single gene - PubMed. [Link]
-
Non-genomic progesterone signalling and its non-canonical receptor - PubMed - NIH. [Link]
-
New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC - PubMed Central. [Link]
-
Non-genomic mechanisms of progesterone action in the brain - PubMed - NIH. [Link]
-
Long-range transcriptional control of progesterone receptor gene expression - PubMed. [Link]
-
Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics - PMC - NIH. [Link]
-
Progesterone Receptors (PR)-B and -A Regulate Transcription by Different Mechanisms: AF-3 Exerts Regulatory Control over Coactivator Binding to PR-B | Molecular Endocrinology | Oxford Academic. [Link]
-
Membrane progesterone receptor - Wikipedia. [Link]
-
Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease | Endocrine Reviews | Oxford Academic. [Link]
-
This compound acetate - Wikipedia. [Link]
-
This compound - Wikipedia. [Link]
-
Biological and clinical impact of imbalanced progesterone receptor isoform ratios in breast cancer in. [Link]
-
Progesterone Signaling Mechanisms in Brain and Behavior - Frontiers. [Link]
-
Progesterone receptors and signaling pathways in normal mammary gland... | Download Scientific Diagram - ResearchGate. [Link]
-
Progesterone receptor isoforms. Diagram of translational start sites... - ResearchGate. [Link]
Sources
- 1. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 2. [PDF] Long-range transcriptional control of progesterone receptor gene expression. | Semantic Scholar [semanticscholar.org]
- 3. Progesterone Receptors, their Isoforms and Progesterone Regulated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The A and B isoforms of the human progesterone receptor operate through distinct signaling pathways within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The A and B isoforms of the human progesterone receptor: two functionally different transcription factors encoded by a single gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Membrane progesterone receptor - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
An In-depth Technical Guide to Flumedroxone: Synthesis and Chemical Profile
Abstract
This technical guide provides a comprehensive overview of Flumedroxone, a synthetic steroidal progestogen of the 17α-hydroxyprogesterone class. While this compound itself was never commercialized, its C17α acetate ester, this compound acetate, saw clinical use as a prophylactic treatment for migraines.[1] This document delves into the fundamental chemical properties of this compound, outlines a plausible synthetic pathway based on established steroid chemistry, and discusses its pharmacological rationale, particularly in the context of migraine prophylaxis. The content is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of the molecule's characteristics and synthesis logic.
Introduction: A Steroidal Progestogen for Neurological Application
This compound is a synthetic pregnane steroid characterized by a trifluoromethyl group at the 6α-position of the 17α-hydroxyprogesterone backbone.[2] It belongs to a class of neurologically active steroids investigated for their potential therapeutic effects beyond traditional hormonal applications. Although investigational studies in the mid-20th century explored its use for migraine and premenstrual tension, it was the acetate ester, this compound acetate (marketed as Demigran and Leomigran), that was used clinically.[2][3] The parent compound, this compound, remains a subject of scientific interest due to its unique structure and its role as the active moiety of its ester prodrug.
Chemical Properties and Structural Data
The defining structural feature of this compound is the electron-withdrawing trifluoromethyl (-CF3) group, which significantly alters the electronic profile and metabolic stability of the steroid nucleus compared to its parent compound, 17α-hydroxyprogesterone. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance properties such as metabolic resistance and receptor binding affinity.[4]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | [2] |
| Chemical Formula | C₂₂H₂₉F₃O₃ | [1] |
| Molecular Weight | 398.47 g/mol | [2] |
| CAS Number | 15687-21-5 | [1] |
| Synonyms | 17α-Hydroxy-6α-(trifluoromethyl)pregn-4-ene-3,20-dione; 6α-Trifluoromethyl-17α-hydroxyprogesterone | [1] |
| SMILES | CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC[C@]34C)C(F)(F)F)C)O | [1] |
| InChI Key | CDZJOBWKHSYNMO-SCUQKFFVSA-N | [1] |
Synthesis of this compound: A Representative Pathway
A detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly accessible literature. However, based on the known synthesis of related 6-substituted and trifluoromethylated steroids, a logical and chemically sound pathway can be proposed.[6][7][8] The synthesis would logically start from the readily available 17α-hydroxyprogesterone and focus on the stereoselective introduction of the 6α-trifluoromethyl group.
Causality Behind the Synthetic Strategy
The core challenge in this synthesis is the regioselective and stereoselective functionalization of the C6 position on the steroid's A/B ring system. The Δ⁴-3-one (an α,β-unsaturated ketone or enone) is the key functional group that enables this transformation. This enone system can be converted into a dienol intermediate, which then allows for electrophilic attack at the C6 position. The choice of a trifluoromethylating agent and the reaction conditions are critical for achieving the desired 6α stereochemistry, which is essential for biological activity.
Proposed Synthetic Workflow
The following protocol is a representative, multi-step process grounded in established principles of steroid chemistry.
Step 1: Protection of the 17α-hydroxyl and 20-keto groups.
-
Rationale: To prevent unwanted side reactions during the modification of the A-ring, the functional groups on the D-ring must be protected. This is a common strategy in complex steroid synthesis.
-
Methodology: The 17α-hydroxyl and 20-keto groups can be protected, for example, as a cyclic ketal or another suitable protecting group.
Step 2: Formation of the Dienol Intermediate.
-
Rationale: To activate the C6 position for electrophilic attack, the Δ⁴-3-one system is converted into a more reactive dienol ether or dienolate.
-
Methodology: The protected steroid from Step 1 is treated with a strong base (e.g., lithium diisopropylamide, LDA) or converted to a dienol silyl ether using a reagent like trimethylsilyl chloride. This creates a nucleophilic center at C6.
Step 3: Electrophilic Trifluoromethylation.
-
Rationale: This is the key step where the trifluoromethyl group is introduced. An electrophilic "CF₃⁺" source is required to react with the dienolate intermediate. The approach of the reagent from the less sterically hindered alpha face of the steroid nucleus favors the desired 6α configuration.
-
Methodology: The dienolate is reacted with an electrophilic trifluoromethylating reagent. Modern reagents like Umemoto's or Togni's reagents are suitable for this purpose. The reaction is typically run at low temperatures to ensure high stereoselectivity.
Step 4: Deprotection.
-
Rationale: The final step involves the removal of the protecting groups from the D-ring to restore the 17α-hydroxyl and 20-keto functionalities.
-
Methodology: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for a ketal) to yield the final this compound product.
Step 5: Purification.
-
Rationale: The crude product must be purified to remove unreacted starting materials, reagents, and byproducts.
-
Methodology: Purification is typically achieved through recrystallization or column chromatography.
Caption: The signaling pathway for this compound via progesterone receptors.
References
-
Considerations for hormonal therapy in migraine patients: a critical review of current practice. (n.d.). National Library of Medicine. Retrieved January 14, 2026, from [Link]
-
What Are Progesterone Headaches and Why Do Women Experience Them? (2023, March 11). LinkedIn. Retrieved January 14, 2026, from [Link]
-
Review Evaluates Effects of Exogenous Estrogens and Progestogens on Migraine During Reproductive Age. (2018, November 3). AJMC. Retrieved January 14, 2026, from [Link]
-
This compound Acetate. (n.d.). DrugFuture. Retrieved January 14, 2026, from [Link]
-
Migraines in Women: A Focus on Reproductive Events and Hormonal Milestones. (n.d.). National Library of Medicine. Retrieved January 14, 2026, from [Link]
-
Pain Research Suggests New Way to Manage Migraines in Women. (2024, February 20). UVA Health. Retrieved January 14, 2026, from [Link]
-
The Synthesis of 6α-Difluoromethyl Steroids. (1962). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. (2025, December 22). ACS Publications. Retrieved January 14, 2026, from [Link]
- Method for the preparation of 6-α fluoro corticosteroids. (n.d.). Google Patents.
- Method for the preparation of 6-alpha fluoro corticosteroids. (n.d.). Google Patents.
-
This compound. (2026, January 7). Grokipedia. Retrieved January 14, 2026, from [Link]
-
This compound acetate. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2026, January 11). ACS Omega. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
(6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (n.d.). National Library of Medicine. Retrieved January 14, 2026, from [Link]
-
Enantioselective alpha-trifluoromethylation of aldehydes via photoredox organocatalysis. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Metabolism of 11-oxygenated steroids. 3. Some 1-dehydro and 9 alpha-fluoro steroids. (1964, November). PubMed. Retrieved January 14, 2026, from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Acetate [drugfuture.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]
- 8. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]
Flumedroxone: A Technical Guide on its Core Chemistry, Mechanism, and Analysis
Prepared by: Gemini, Senior Application Scientist
Abstract
Flumedroxone is a synthetic steroidal progestogen of the 17α-hydroxyprogesterone group, notable for its unique 6α-trifluoromethyl substitution.[1] While this compound itself has not been marketed, its C17α acetate ester, this compound Acetate, has been utilized clinically as a prophylactic treatment for migraines.[1][2][3] This guide provides an in-depth examination of this compound's fundamental chemical properties, molecular structure, synthesis rationale, mechanism of action, and modern analytical methodologies for its characterization. It is intended for researchers, chemists, and drug development professionals engaged in the study of steroidal hormones and their therapeutic applications.
Chemical Identity and Physicochemical Properties
This compound and its clinically relevant acetate ester are distinct compounds with unique identifiers. It is critical for researchers to differentiate between the parent alcohol (this compound) and its ester (this compound Acetate), as the latter is the form typically described in pharmaceutical literature.[2][3]
The Chemical Abstracts Service (CAS) has assigned the following registry numbers:
A summary of their core physicochemical properties is presented below for direct comparison.
| Property | This compound | This compound Acetate |
| CAS Number | 15687-21-5[2][4][5] | 987-18-8[2][6][7] |
| Molecular Formula | C₂₂H₂₉F₃O₃[1][2] | C₂₄H₃₁F₃O₄[6][7] |
| Molecular Weight | 398.47 g/mol [1][2] | 440.50 g/mol [6][7] |
| IUPAC Name | (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[1] | (6α)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione[7] |
| Synonyms | 17α-Hydroxy-6α-(trifluoromethyl)pregn-4-ene-3,20-dione[2] | 17-Acetoxy-6α-(trifluoromethyl)progesterone[7] |
| Developmental Code | WG-537 Free Base[4][5] | WG-537[3][7] |
| Melting Point | Not available | 206-207 °C[7] |
| Solubility | Not specified | Soluble in DMSO[6] |
Molecular Structure and Stereochemistry
This compound's structure is derived from the pregnane steroid skeleton, a foundational framework for many hormones. It is a derivative of 17α-hydroxyprogesterone, distinguished by a trifluoromethyl (CF₃) group at the 6α position.[1][3]
Key Structural Features:
-
Pregnane Core: A 21-carbon tetracyclic hydrocarbon skeleton.
-
α,β-Unsaturated Ketone: The double bond between C4 and C5 and the ketone at C3 in the A-ring are crucial for receptor binding and biological activity.
-
17α-Hydroxyl and 17β-Acetyl Groups: These substituents on the D-ring are characteristic of the 17α-hydroxyprogesterone class.
-
6α-Trifluoromethyl Group: This is the most defining feature. The introduction of fluorine, a highly electronegative atom, into a steroid nucleus is a common strategy in medicinal chemistry. This modification can profoundly alter the molecule's electronic properties, metabolic stability, and receptor binding affinity compared to its non-fluorinated parent compound. The 6α-stereochemistry is critical for its specific pharmacological profile.
This compound Acetate is formed by the esterification of the 17α-hydroxyl group with acetic acid.[3] This modification often improves the compound's oral bioavailability and pharmacokinetic profile.
Caption: Simplified signaling pathway for this compound.
Analytical Methodologies
The quantitative determination of this compound in pharmaceutical formulations requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the techniques of choice due to their high resolution, sensitivity, and specificity. [8]
Protocol: UHPLC-UV Assay for this compound Acetate
This protocol describes a general methodology for the quantification of this compound Acetate in a bulk drug substance.
Objective: To determine the purity of a this compound Acetate sample using a reverse-phase UHPLC method with UV detection.
Materials:
-
This compound Acetate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and column thermostat
-
Photodiode Array (PDA) or UV-Vis detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile and Water. Degas the solution by sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound Acetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol to obtain a stock solution of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 234 nm (based on UV max in ethanol)[7]
-
Run Time: 5 minutes
-
-
Analysis: Inject the standard solution multiple times to ensure system suitability (e.g., RSD of peak area < 2%). Then, inject the sample solution.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to the peak area in the standard solution.
Caption: General workflow for the UHPLC analysis of this compound.
Conclusion
This compound represents an important molecule within the class of synthetic progestogens, with its acetate ester demonstrating clinical utility in migraine management. Its core structure, defined by the 6α-trifluoromethyl group, is a testament to the power of targeted chemical modification to enhance pharmacological properties. Understanding its chemical identifiers, structure-activity relationships, mechanism of action, and the analytical methods for its control is essential for any scientist working in steroid research and pharmaceutical development. The methodologies and information presented in this guide provide a comprehensive technical foundation for professionals in the field.
References
-
Grokipedia. This compound. [Link]
-
Wikipedia. This compound. [Link]
-
DrugFuture. This compound Acetate. [Link]
-
Dreamstime. 3D Image of this compound Acetate Skeletal Formula Stock Illustration. [Link]
-
precisionFDA. This compound. [Link]
-
FDA Global Substance Registration System. This compound. [Link]
-
Wikipedia. This compound acetate. [Link]
-
PubChem. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione. [Link]
-
PubChem. (6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione. [Link]
-
American Pharmaceutical Review. Green Synthesis of Pharmaceutical Steroids. [Link]
-
Hovione. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. [Link]
-
Patsnap Synapse. What is the mechanism of Fluorometholone? [Link]
- Google Patents. US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue.
-
PubMed. Prophylactic treatment of migraine with this compound. [Link]
- Google Patents. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue.
-
National Academic Digital Library of Ethiopia. Analytical Techniques in the Pharmaceutical Sciences. [Link]
-
MDPI. Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. This compound [drugfuture.com]
- 5. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C22H29F3O3 | CID 20055352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound Acetate [drugfuture.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biological Activity of Flumedroxone and Its Derivatives
This guide provides a comprehensive technical overview of the biological activity of Flumedroxone and its derivatives for researchers, scientists, and drug development professionals. It delves into the known mechanisms of action, potential therapeutic applications, and methodologies for future investigation, grounded in established scientific principles.
Introduction to this compound: An Antimigraine Progestogen
This compound is a synthetic steroidal progestogen of the 17α-hydroxyprogesterone group that, while never marketed itself, has been a subject of interest for its potential therapeutic effects, particularly in the management of migraine.[1][2] Its chemical structure is characterized by a trifluoromethyl group at the 6α-position, a modification that significantly influences its biological activity.[1] The more well-known derivative is its 17α-acetate ester, this compound acetate, which has been clinically used as an antimigraine agent under the brand names Demigran and Leomigran.[1][3]
This document will explore the biological underpinnings of this compound's activity, its clinical context, and provide a forward-looking perspective on the potential for its derivatives in drug discovery.
Molecular Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its acetate is fundamental to interpreting its biological activity and designing novel derivatives.
| Property | This compound | This compound Acetate |
| Chemical Formula | C₂₂H₂₉F₃O₃ | C₂₄H₃₁F₃O₄ |
| Molar Mass | 398.46 g/mol | 440.50 g/mol |
| CAS Number | 15687-21-5 | 987-18-8 |
| ATC Code | N02CB01 | N02CB01 |
| Synonyms | 6α-Trifluoromethyl-17α-hydroxyprogesterone | 6α-(Trifluoromethyl)-17α-acetoxyprogesterone |
Data sourced from various chemical databases and literature.[1][2][4][5][6][7]
Part 1: Unraveling the Biological Activity and Mechanism of Action
The primary established biological activity of this compound and its acetate is as a progestogen.[1] However, its efficacy in migraine treatment suggests a more complex mechanism of action than simple hormonal regulation.
Progestogenic Activity and Receptor Binding
It is also plausible that this compound and its derivatives could interact with other steroid receptors, such as the glucocorticoid receptor, a phenomenon observed with other progestins.[9] This potential for cross-reactivity warrants further investigation to fully characterize the endocrine profile of this class of compounds.
The Antimigraine Effect: A Mechanistic Hypothesis
The precise mechanism by which this compound exerts its antimigraine effects is not fully elucidated but is thought to be linked to its hormonal activity, particularly in the context of menstrual-related migraine.[8] Fluctuations in estrogen and progesterone levels are known triggers for migraine attacks in some women. By providing a stable progestogenic influence, this compound may help to mitigate these hormonal triggers.
Beyond this, other potential mechanisms could be at play:
-
Neurosteroid Activity: Progesterone and its metabolites are known neurosteroids that can modulate the activity of neurotransmitter receptors such as GABA-A and serotonin receptors, both of which are implicated in migraine pathophysiology.
-
Anti-inflammatory Effects: Progestogens can exert anti-inflammatory effects, which may be relevant in counteracting the neurogenic inflammation associated with migraine.
-
Vascular Effects: Hormonal fluctuations can impact vascular tone, and this compound might have a stabilizing effect on the cranial vasculature.
The following diagram illustrates a hypothetical signaling pathway for this compound's antimigraine action:
Caption: Hypothesized Signaling Pathway of this compound in Migraine Prophylaxis.
Part 2: A Framework for Future Research and Development
The historical data on this compound provides a solid foundation for renewed investigation using modern drug discovery and development tools. This section outlines key experimental workflows for characterizing novel this compound derivatives.
Synthesis of Novel this compound Derivatives
The development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles is a key objective. The core structure of this compound offers several sites for chemical modification. A generalized synthetic workflow is presented below:
Caption: Generalized Synthetic Workflow for Novel this compound Derivatives.
In Vitro Evaluation of Biological Activity
A tiered approach to in vitro screening is essential to efficiently identify promising candidates.
Tier 1: Receptor Binding Assays
The primary screen should quantify the binding affinity of new derivatives to key nuclear receptors.
Experimental Protocol: Progesterone Receptor Competitive Binding Assay
-
Preparation of Receptor Source: Utilize commercially available human progesterone receptor (full-length or ligand-binding domain).
-
Radioligand: Use a high-affinity radiolabeled progestin, such as [³H]-promegestone (R5020).
-
Competitive Binding: Incubate a fixed concentration of the receptor and radioligand with a range of concentrations of the test compound (novel this compound derivative).
-
Separation: Separate receptor-bound from free radioligand using a suitable method (e.g., filtration, scintillation proximity assay).
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Tier 2: Functional Cell-Based Assays
Compounds with significant binding affinity should be advanced to functional assays to determine their agonist or antagonist activity.
Experimental Protocol: Progesterone Receptor Reporter Gene Assay
-
Cell Line: Use a suitable mammalian cell line (e.g., HEK293, HeLa) co-transfected with an expression vector for the human progesterone receptor and a reporter plasmid containing a progesterone-responsive element (PRE) upstream of a reporter gene (e.g., luciferase).
-
Treatment: Treat the transfected cells with varying concentrations of the test compound.
-
Lysis and Assay: After a suitable incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximal efficacy relative to a reference agonist (e.g., progesterone).
In Vivo Assessment in Preclinical Models of Migraine
Promising candidates from in vitro studies should be evaluated in established animal models of migraine.
| Animal Model | Principle | Key Parameters Measured |
| Nitroglycerin (NTG)-Induced Hyperalgesia | Systemic administration of NTG, a nitric oxide donor, induces a state of hyperalgesia in rodents, mimicking aspects of migraine pain. | Mechanical and thermal pain thresholds (e.g., von Frey filaments, hot plate test). |
| Trigeminal Ganglion Stimulation | Electrical or chemical stimulation of the trigeminal ganglion activates the trigeminovascular system, leading to neurogenic inflammation. | Plasma protein extravasation in the dura mater, changes in facial blood flow. |
| Cortical Spreading Depression (CSD) | Application of potassium chloride to the cerebral cortex induces a wave of neuronal and glial depolarization, a phenomenon linked to migraine aura. | Frequency and velocity of CSD waves, activation of trigeminal nucleus caudalis (c-Fos expression). |
This table summarizes common preclinical models for migraine research.[1][10]
Experimental Protocol: Nitroglycerin-Induced Hyperalgesia in Rats
-
Acclimatization: Acclimatize male Sprague-Dawley rats to the testing environment and handling.
-
Baseline Measurement: Measure baseline mechanical sensitivity using von Frey filaments applied to the periorbital region.
-
Drug Administration: Administer the test compound (novel this compound derivative) or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
NTG Induction: After a predetermined pretreatment time, administer nitroglycerin (e.g., 10 mg/kg, i.p.) to induce hyperalgesia.
-
Post-NTG Measurements: Measure mechanical sensitivity at various time points after NTG administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Compare the withdrawal thresholds between the vehicle-treated and drug-treated groups to determine if the test compound can prevent or reverse NTG-induced hyperalgesia.
Part 3: Structure-Activity Relationship (SAR) and Future Directions
Systematic exploration of the structure-activity relationship is crucial for the rational design of improved this compound derivatives.
Key Structural Features and Their Potential Impact
-
6α-Trifluoromethyl Group: This electron-withdrawing group is likely critical for modulating the steroid's electronic properties and its interaction with the receptor. Exploring other halogenated alkyl groups could fine-tune activity.
-
17α-Hydroxy and Acetate Ester: The nature of the substituent at C17 influences the compound's pharmacokinetic properties and binding affinity. A range of esters and ethers could be explored to optimize these parameters.
-
Steroid Backbone: Modifications to the A, B, C, and D rings of the steroid nucleus, such as the introduction of double bonds or additional functional groups, could significantly alter the biological activity profile.
A systematic SAR study would involve the synthesis of a library of derivatives with focused modifications at these key positions, followed by the tiered in vitro and in vivo testing described above.
Future Perspectives
The re-investigation of this compound and the development of its novel derivatives represent a promising avenue for the discovery of new antimigraine therapies, especially for hormonally-driven migraines. A modern drug discovery campaign, leveraging computational modeling for rational design, high-throughput screening for efficient evaluation, and sophisticated preclinical models for in vivo validation, could unlock the full therapeutic potential of this class of compounds. The historical clinical data for this compound acetate provides a valuable, albeit dated, proof-of-concept for the potential success of such an endeavor.
References
- This compound - Grokipedia. (2026). Grokipedia.
-
This compound acetate - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
This compound - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Lundberg, P. O. (1969). Prophylactic treatment of migraine with this compound. Acta Neurologica Scandinavica, 45(3), 309–326. [Link]
-
(6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
(6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Valibayov, J., et al. (2016). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. BMC Pulmonary Medicine, 16(1), 1-9. [Link]
-
Bradley, W. G., Hudgson, P., Foster, J. B., & Newell, D. J. (1968). Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine. British Medical Journal, 3(5617), 531–533. [Link]
-
Kaur, B., & Kaur, P. (1995). In vitro and in vivo genotoxicity of hormonal drugs. VI. Fluoxymesterone. Mutation Research/Genetic Toxicology, 343(2-3), 133-138. [Link]
-
This compound - gsrs. (n.d.). Global Substance Registration System. Retrieved January 14, 2026, from [Link]
-
Singh, A., et al. (2018). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 34(3), 1541-1549. [Link]
-
Winkler, J., et al. (2006). Significant receptor affinities of metabolites and a degradation product of mometasone furoate. Drug Metabolism and Disposition, 34(6), 929-932. [Link]
-
Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Structure activity relationship study of compounds 10 and 6. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Viale, M., et al. (2020). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. Molecules, 25(23), 5707. [Link]
-
This compound Acetate. (n.d.). DrugFuture. Retrieved January 14, 2026, from [Link]
-
Kontula, K., et al. (1983). Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. Biochemical Pharmacology, 32(9), 1511-1518. [Link]
Sources
- 1. Experimental animal models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C22H29F3O3 | CID 20055352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Flumedroxone as a Potential Endocrine Disruptor: A Technical Guide for Researchers
Introduction: Re-evaluating the Endocrine Profile of a Synthetic Progestin
Flumedroxone, a synthetic steroidal progestogen, and its more commonly marketed C17α acetate ester, this compound acetate, have a history of use as an antimigraine agent.[1][2] Classified within the 17α-hydroxyprogesterone group, its primary pharmacological activity is described as weakly progestogenic.[3][4] While some sources suggest an absence of other hormonal activities, its classification as a corticosteroid derivative warrants a more thorough investigation into its potential off-target endocrine effects.[3][5]
The endocrine system's exquisite sensitivity to exogenous hormones and hormonally active compounds necessitates a rigorous evaluation of all synthetic steroids for their potential to act as endocrine disruptors. Endocrine disrupting chemicals (EDCs) can interfere with the body's intricate hormonal signaling pathways, potentially leading to adverse health outcomes.[6] Synthetic progestins, as a class, have been identified as potential endocrine disruptors, capable of interacting with various steroid receptors beyond the progesterone receptor (PR).[7][8]
This technical guide provides a comprehensive framework for researchers and drug development professionals to assess the potential of this compound to act as an endocrine disruptor. It outlines the rationale for such an investigation, details the essential in vitro and in vivo assays, and provides insights into the interpretation of the resulting data. While specific quantitative data on this compound's receptor binding profile and endocrine disruption potential are not widely available in the public domain, this guide presents the established methodologies and a comparative context to enable a thorough scientific investigation.
The Rationale for Endocrine Disruptor Screening of this compound
The primary rationale for investigating this compound as a potential endocrine disruptor stems from its nature as a synthetic progestin. Progestins are known to exhibit varying degrees of cross-reactivity with other steroid hormone receptors, including the androgen receptor (AR) and the glucocorticoid receptor (GR).[7][8] This cross-reactivity can lead to unintended agonistic or antagonistic effects on these critical signaling pathways.
Furthermore, the historical classification of this compound as a corticosteroid derivative suggests a potential for interaction with the glucocorticoid receptor.[5] Glucocorticoid signaling plays a crucial role in metabolism, immune function, and stress response, and its disruption can have widespread physiological consequences.
A comprehensive assessment of this compound's endocrine-disrupting potential is therefore a matter of scientific integrity and public health. This requires a tiered approach to testing, beginning with in vitro assays to determine receptor binding and transactivation, followed by in vivo studies to assess physiological effects.
In Vitro Assessment of Endocrine Activity
In vitro assays provide the foundational data for understanding a compound's potential to interact with specific components of the endocrine system. These assays are crucial for determining receptor binding affinity and the subsequent transcriptional activation or inhibition.
Receptor Binding Assays
Receptor binding assays are designed to quantify the affinity of a test compound for a specific hormone receptor. These assays typically involve a competitive binding format where the test compound competes with a radiolabeled or fluorescently-labeled native ligand for binding to the receptor.
Table 1: Representative Comparative Receptor Binding Affinities of Various Progestins
| Progestin | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) |
| Progesterone | 100 | 1-10 | 1-5 |
| Medroxyprogesterone Acetate | 75-125 | 20-40 | 10-20 |
| Levonorgestrel | 150-200 | 50-70 | <1 |
| Norethindrone | 100-150 | 15-30 | <1 |
| Drospirenone | 50-100 | <1 (Antagonist) | <1 |
Note: This table presents a compilation of representative Relative Binding Affinity (RBA) data from various sources and is intended to be illustrative. Actual values can vary depending on the specific assay conditions. Data for this compound is not currently available in the public domain and would need to be determined experimentally.
-
Preparation of Receptor Source:
-
Utilize a source of human progesterone receptor, such as recombinant human PR or cytosol preparations from PR-expressing cell lines (e.g., T47D cells).
-
-
Radioligand:
-
Use a high-affinity radiolabeled progestin, such as [³H]-promegestone (R5020), as the tracer.
-
-
Assay Procedure:
-
Incubate a constant concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled this compound (the competitor).
-
Include a control with no competitor (total binding) and a control with a saturating concentration of a known high-affinity progestin (e.g., unlabeled R5020) to determine non-specific binding.
-
-
Separation and Detection:
-
Separate receptor-bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantify the radioactivity in the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) of this compound compared to a reference progestin (e.g., progesterone).[9]
-
This protocol can be adapted for assessing binding to the Androgen Receptor (AR) and Glucocorticoid Receptor (GR) by using the appropriate receptor source and radioligand (e.g., [³H]-R1881 for AR, [³H]-dexamethasone for GR).
Transcriptional Activation Assays
Transcriptional activation assays determine whether the binding of a compound to a receptor leads to a functional response, i.e., the activation or inhibition of gene expression. These assays typically use reporter gene constructs in engineered cell lines.
-
Cell Line:
-
Assay Procedure:
-
Culture the cells in a multi-well plate format.
-
Expose the cells to a range of concentrations of this compound.
-
Include a vehicle control (negative control) and a reference estrogen (e.g., 17β-estradiol) as a positive control.
-
-
Reporter Gene Measurement:
-
After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Calculate the fold induction of reporter gene activity relative to the vehicle control.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).[2]
-
-
Cell Line:
-
Assay Procedure:
-
Follow a similar procedure to the ERα transactivation assay, using a reference androgen (e.g., dihydrotestosterone) as the positive control.
-
To assess antagonistic activity, co-treat cells with a fixed concentration of a reference androgen and varying concentrations of this compound.
-
-
Data Analysis:
-
For agonistic activity, determine the EC50 value.
-
For antagonistic activity, determine the IC50 value for the inhibition of the reference androgen's effect.
-
A similar transcriptional activation assay can be developed for the Progesterone Receptor (PR) and Glucocorticoid Receptor (GR) using appropriate cell lines and reporter constructs.
In Vivo Assessment of Endocrine Activity
In vivo assays are essential to understand the physiological consequences of a compound's endocrine activity in a whole organism, taking into account metabolic and pharmacokinetic factors. The Uterotrophic and Hershberger bioassays are the standard screening assays for estrogenic and androgenic/anti-androgenic effects, respectively.
Uterotrophic Bioassay (OECD TG 440)
The Uterotrophic Bioassay assesses the estrogenic or anti-estrogenic activity of a chemical by measuring the change in uterine weight in immature or ovariectomized female rodents.[18][19][20][21]
-
Animal Model:
-
Use immature female rats (e.g., Sprague-Dawley or Wistar), typically starting at postnatal day 18-20.
-
-
Dosing:
-
Administer this compound daily for three consecutive days via oral gavage or subcutaneous injection.
-
Include a vehicle control group and a positive control group treated with a reference estrogen (e.g., ethinyl estradiol).
-
-
Endpoint Measurement:
-
On the day after the last dose, euthanize the animals and carefully dissect and weigh the uterus (both wet and blotted weight).
-
-
Data Analysis:
-
Compare the mean uterine weights of the this compound-treated groups to the vehicle control group using appropriate statistical methods.
-
A statistically significant increase in uterine weight indicates potential estrogenic activity.
-
Hershberger Bioassay (OECD TG 441)
The Hershberger Bioassay is used to identify substances with androgenic or anti-androgenic activity by measuring the weight changes of five androgen-dependent tissues in castrated male rats.[22][23][24][25][26]
-
Animal Model:
-
Use peripubertal male rats, castrated at an appropriate age (e.g., postnatal day 42).
-
-
Dosing for Androgenic Activity:
-
Administer this compound daily for 10 consecutive days.
-
Include a vehicle control group and a positive control group treated with a reference androgen (e.g., testosterone propionate).
-
-
Dosing for Anti-Androgenic Activity:
-
Co-administer this compound and a reference androgen daily for 10 consecutive days.
-
Include a control group receiving only the reference androgen.
-
-
Endpoint Measurement:
-
On the day after the last dose, euthanize the animals and dissect and weigh the five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
-
Data Analysis:
-
For androgenic activity, a statistically significant increase in the weight of at least two of the five tissues indicates a positive result.
-
For anti-androgenic activity, a statistically significant decrease in the weight of at least two of the five tissues compared to the reference androgen-only group indicates a positive result.[24]
-
Visualizing the Pathways and Processes
To better understand the potential mechanisms of action and the experimental workflows, the following diagrams are provided.
Signaling Pathways
Caption: Simplified steroid biosynthesis pathway.[1][7][9]
Caption: Classical progesterone receptor signaling pathway.[3]
Experimental Workflows
Caption: Workflow for in vitro endocrine disruptor screening.
Caption: Workflow for in vivo endocrine disruptor screening.
Data Interpretation and Conclusion
The interpretation of data from this tiered testing approach requires a weight-of-evidence evaluation. Positive findings in in vitro receptor binding and transactivation assays for androgen, estrogen, or glucocorticoid receptors would provide mechanistic evidence for potential endocrine disruption. Confirmation of these findings in the in vivo Uterotrophic and Hershberger bioassays would demonstrate a physiological consequence of this interaction.
Given the limited publicly available data on this compound's endocrine profile beyond its progestogenic activity, a thorough investigation as outlined in this guide is scientifically warranted. The methodologies described herein represent the current standards for endocrine disruptor screening and will provide the necessary data to comprehensively characterize the endocrine activity of this compound. The findings of such a study would be of significant value to the scientific and regulatory communities, contributing to a more complete understanding of the safety profile of this synthetic steroid.
References
- Elks, J. (2014). The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer.
-
Lange, C. A., & Sartorius, C. A. (2011). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins. Reproductive Sciences, 18(3), 247-257. [Link]
- Sitruk-Ware, R. (2006). New progestogens for contraceptive use.
-
Speiser, P. W., & White, P. C. (1998). Congenital adrenal hyperplasia due to steroid 21-hydroxylase deficiency. Clinical endocrinology, 49(4), 411-417. [Link]
-
Brandt, M. (n.d.). Chapter 2 Steroid Biosynthesis and Regulation of Cortisol Production. Rose-Hulman Institute of Technology. [Link]
-
Kuhl, H. (2015). Progestins as endocrine disrupters in aquatic ecosystems: Concentrations, effects and risk assessment. Pharmacology & therapeutics, 152, 45-56. [Link]
-
Mani, S. K. (2009). Progesterone Signaling Mechanisms in Brain and Behavior. Frontiers in neuroendocrinology, 30(3), 346-359. [Link]
-
Wikipedia. (2023). This compound acetate. [Link]
-
Yakin, M. H., et al. (2023). Progesterone signaling in regulation of luteal steroidogenesis. Reproduction, Fertility and Development, 35(13), 779-792. [Link]
-
Policy Commons. (2016). OECD Test Guideline 458: Androgen Receptor Transactivation Assays. [Link]
-
OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. OECD Publishing. [Link]
-
OECD. (2016). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. OECD Publishing. [Link]
-
IITR. (n.d.). OECD 455: Estrogen receptor transcriptional activation (ERTA). [Link]
-
Policy Commons. (2021). OECD 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. [Link]
-
Grokipedia. (2026). This compound. [Link]
-
IITR. (n.d.). OECD 441: Hershberger assay. [Link]
-
OECD. (2009). Test No. 441: Hershberger Bioassay in Rats. OECD Publishing. [Link]
-
OECD. (2009). Test No. 455: The Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals. OECD Publishing. [Link]
-
National Toxicology Program. (2009). OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. [Link]
-
National Toxicology Program. (2009). OECD Test Guideline 441: Hershberger Bioassay in Rats. [Link]
-
JRC Big Data Analytics Platform. (2015). DB-ALM Method Summary n° 455 : Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro with Stably Transfected Human Cell Lines. [Link]
-
Ohta, R., et al. (2012). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. The Journal of toxicological sciences, 37(4), 735–742. [Link]
-
Breast Cancer Prevention Partners. (n.d.). Hormone Disruptors and Women's Health. [Link]
-
EBSCO. (n.d.). Progesterone receptor assay. [Link]
-
GenTarget. (n.d.). Progesterone Pathway. [Link]
-
ResearchGate. (n.d.). Progesterone receptors and signaling pathways in normal mammary gland...[Link]
-
Hormones Matter. (2013). Does it matter that hormonal contraceptives are endocrine disrupting chemicals?. [Link]
-
INDIGO Biosciences. (n.d.). Rabbit Progesterone Receptor. [Link]
-
OECD. (2016). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. [Link]
-
Britannica. (2026). Steroid - Biosynthesis, Metabolism, Hormones. [Link]
-
Concept Life Sciences. (n.d.). Assay Card | Androgen Receptor Assay Test No458. [Link]
-
EPA. (n.d.). In vivo Hershberger Assay. [Link]
-
Ceger, P., et al. (2020). DEVELOPMENT OF A CURATED HERSHBERGER DATABASE. Reproductive toxicology (Elmsford, N.Y.), 96, 229–241. [Link]
-
Clue. (2019). Progestin: What is it? Side Effects, Progestin vs. Progesterone, and More. [Link]
-
DTIC. (n.d.). Novel Small Molecule Antagonists of the Interaction of the Androgen Receptor and Transcriptional Co-regulators. [Link]
-
OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. [Link]
-
INDIGO Biosciences. (n.d.). Human Progesterone Receptor. [Link]
-
Kleinstreuer, N. C., et al. (2017). A Curated Database of Rodent Uterotrophic Bioactivity. Environmental health perspectives, 125(5), 056001. [Link]
-
Casas-Rodríguez, A., et al. (2023). Potential oestrogenic effects (following the OECD test guideline 440) and thyroid dysfunction induced by pure cylindrospermopsin and microcystin-LR in ovariectomized rats. Environmental research, 226, 115671. [Link]
-
Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. [Link]
-
GenomeMe. (n.d.). Progesterone Receptor Antibody. [Link]
-
Labrie, F., et al. (1985). Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues. Molecular and cellular endocrinology, 43(2-3), 103–110. [Link]
-
gsrs. (n.d.). This compound. [Link]
-
Nguyen, T. V., et al. (2007). Flutamide and cyproterone acetate exert agonist effects: induction of androgen receptor-dependent neuroprotection. Endocrinology, 148(6), 2936–2944. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
ResearchGate. (2011). Glucocorticoid receptor activity discriminates between progesterone and medroxyprogesterone acetate effects in breast cells. [Link]
-
Gao, X., et al. (2016). The antiandrogen flutamide is a novel aryl hydrocarbon receptor ligand that disrupts bile acid homeostasis in mice through induction of Abcc4. Archives of toxicology, 90(8), 1989–2000. [Link]
-
Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid receptor signaling in health and disease. Annual review of pharmacology and toxicology, 56, 133–155. [Link]
-
Mitchell, S. H., et al. (2011). Combination of resveratrol and antiandrogen flutamide has synergistic effect on androgen receptor inhibition in prostate cancer cells. Anticancer research, 31(10), 3323–3330. [Link]
Sources
- 1. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C22H29F3O3 | CID 20055352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Flutamide and cyproterone acetate exert agonist effects: induction of androgen receptor-dependent neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. epa.gov [epa.gov]
- 13. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. efsa.europa.eu [efsa.europa.eu]
- 15. selleckchem.com [selleckchem.com]
- 16. The antiandrogen flutamide is a novel aryl hydrocarbon receptor ligand that disrupts bile acid homeostasis in mice through induction of Abcc4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
- 21. A comparison of progestin and androgen receptor binding using the CoMFA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. abmole.com [abmole.com]
An In-Depth Technical Guide to the In Vitro Cellular Effects of Flumedroxone
Preamble: Situating Flumedroxone in a Research Context
This compound, a synthetic steroidal progestogen from the 17α-hydroxyprogesterone group, and its clinically utilized form, this compound Acetate, represent a fascinating case study in steroid pharmacology.[1][2][3] While its approved application has been in the niche area of antimigraine preparations, its core identity as a progestin—a compound that interacts with progesterone receptors—positions it within a class of molecules with profound and diverse cellular effects.[1][3][4] Understanding these effects at a cellular level is paramount, not only for elucidating its mechanism in migraine prophylaxis but also for exploring its potential utility in other contexts, such as oncology, where progestins have established, albeit complex, roles.
This guide provides a technical framework for the in vitro investigation of this compound's cellular impact. It moves beyond a simple recitation of facts to provide the strategic and causal reasoning behind the selection of specific assays and experimental designs. The methodologies described are designed to be self-validating, incorporating the necessary controls to ensure data integrity and reproducibility.
Section 1: The Molecular Target - this compound's Interaction with the Progesterone Receptor
The biological activity of this compound, like other progestins, is primarily mediated through its interaction with the Progesterone Receptor (PR), a nuclear transcription factor.[4] The chemical structure of a progestin is the key determinant of its interaction with PR and other steroid receptors, which in turn dictates its cellular effects.[4]
1.1. The Progesterone Receptor Signaling Cascade
The canonical pathway for progestin action involves the following steps:
-
Ligand Binding: this compound, being lipid-soluble, diffuses across the cell membrane and binds to the PR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).
-
Conformational Change & Dimerization: Ligand binding induces a conformational change in the PR, causing the dissociation of HSPs. The receptor then dimerizes.
-
Nuclear Translocation: The activated PR dimer translocates into the nucleus.
-
DNA Binding & Transcription: The dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.
-
Gene Regulation: This binding event recruits co-activators or co-repressors, modulating the transcription of genes that control various cellular processes, including proliferation, differentiation, and apoptosis.
It is critical to recognize that the PR exists in two primary isoforms, PR-A and PR-B, which are transcribed from the same gene but have different transcriptional start sites.[5] PR-B is the primary mediator of progesterone's actions, while PR-A can act to repress the activity of PR-B, thereby modulating the cellular response.[5] The specific effects of this compound may therefore depend on the relative expression of these isoforms in the chosen cell model.
1.2. Visualizing the Pathway
The following diagram illustrates the generalized signaling cascade initiated by this compound.
Caption: this compound signaling via the Progesterone Receptor (PR).
Section 2: Key In Vitro Cellular Effects of Progestins
Based on the known activities of other synthetic progestins like Medroxyprogesterone Acetate (MPA), we can hypothesize and subsequently test for three primary cellular effects of this compound in relevant cell lines (e.g., hormone-responsive breast or colon cancer cell lines).[6][7]
2.1. Anti-Proliferative Activity
A hallmark of many progestins is their ability to inhibit cell growth, particularly in cancer cell lines that express the progesterone receptor.[7][8][9] This effect is foundational to their use in certain cancer therapies. The anti-proliferative potential of this compound can be quantified to determine its potency.
2.2. Induction of Cell Cycle Arrest
The inhibition of proliferation is often a direct consequence of the cell cycle being halted at specific checkpoints.[10] Synthetic progestins have been shown to induce accumulation of cells in the G0/G1 phase of the cell cycle.[7] This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase (CDK) inhibitors.[7] For instance, the anti-progestin mifepristone has been shown to reduce the activity of Cdk2, a key regulator of the G1/S transition.[11] It is plausible that this compound employs a similar mechanism.
2.3. Induction of Apoptosis
Beyond simply halting growth (cytostasis), some progestins can actively induce programmed cell death, or apoptosis.[12] This is a highly desirable trait for an anti-cancer agent. Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[13] Investigating whether this compound induces apoptosis, and by which pathway, is a critical step in characterizing its cellular effects. For example, studies on other compounds show that apoptosis induction is confirmed by the cleavage of PARP and alterations in the expression of Bcl-2 family proteins.[14]
Section 3: Experimental Protocols for Cellular Analysis
To empirically validate the hypothesized effects of this compound, a series of robust, well-controlled in vitro assays are required. The following protocols provide a comprehensive workflow.
3.1. Experiment 1: Assessing Anti-Proliferative Effects using a Cell Viability Assay
Causality: The primary objective is to determine if this compound reduces the number of viable cells in a culture and to quantify its potency (IC50). The WST-1 assay, a colorimetric assay, is chosen for its high sensitivity and straightforward protocol. It measures the metabolic activity of viable cells, which is directly proportional to cell number.
Methodology:
-
Cell Seeding: Plate a chosen cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound Acetate (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the this compound dilutions.
-
Controls (Self-Validation):
-
Vehicle Control: Treat cells with the solvent used to dissolve this compound (e.g., 0.1% DMSO) at the highest concentration used. This control normalizes for any effect of the solvent itself.
-
Untreated Control: Cells with medium only.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay system is responsive.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours, until a significant color change is observed in the control wells.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (as 100% viability) and plot a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Workflow Diagram:
Caption: Workflow for the WST-1 Cell Viability Assay.
3.2. Experiment 2: Analyzing Cell Cycle Distribution via Flow Cytometry
Causality: If this compound is found to be anti-proliferative, this experiment determines if the mechanism involves arresting the cell cycle at a specific phase. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Methodology:
-
Cell Seeding & Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including any floating cells, which may be apoptotic) by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. This step fixes the cells and permeates the membrane for PI entry. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A. (RNase A is crucial to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Workflow Diagram:
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.
3.3. Experiment 3: Quantifying Apoptosis with Annexin V/PI Staining
Causality: This assay definitively determines if the observed cell death is due to apoptosis. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (like FITC). Propidium Iodide is used as a counterstain to identify necrotic or late apoptotic cells, as it can only enter cells that have lost membrane integrity.
Methodology:
-
Cell Seeding & Treatment: Follow the same procedure as for the cell cycle analysis (Step 1).
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples immediately by flow cytometry.
-
Analysis:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Expected Anti-Proliferative Activity of this compound
| Cell Line | Treatment | IC50 (µM) after 72h |
|---|---|---|
| MCF-7 (PR+) | This compound Acetate | Hypothetical Value: 8.5 |
| MDA-MB-231 (PR-) | This compound Acetate | Hypothetical Value: >100 |
| Positive Control | Doxorubicin | Hypothetical Value: 0.2 |
Interpretation: A significantly lower IC50 in PR-positive cells would suggest the anti-proliferative effect is mediated through the progesterone receptor.
Table 2: Expected Cell Cycle Distribution in MCF-7 Cells after 48h Treatment
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|
| Vehicle Control | 55% | 30% | 15% |
| This compound (IC50) | 75% | 15% | 10% |
| this compound (2x IC50) | 82% | 10% | 8% |
Interpretation: A significant increase in the G0/G1 population with a corresponding decrease in S and G2/M phases indicates this compound induces a G0/G1 cell cycle arrest.[15]
Table 3: Expected Apoptosis Induction in MCF-7 Cells after 48h Treatment
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control | 95% | 3% | 2% |
| This compound (IC50) | 70% | 20% | 10% |
| this compound (2x IC50) | 50% | 35% | 15% |
Interpretation: A dose-dependent increase in the percentage of Annexin V-positive cells confirms that this compound induces apoptosis.
Section 5: Conclusion and Future Directions
This guide outlines a logical and robust framework for the initial in vitro characterization of this compound's cellular effects. The combined data from these experiments will provide a clear picture of its anti-proliferative, cell cycle-modulating, and apoptotic potential.
Authoritative Grounding: The efficacy of these experimental approaches is well-established in the scientific literature for characterizing the effects of various compounds on cell fate.[10][14][16][17] The principles of using appropriate controls and quantifying dose-dependent effects are fundamental to ensuring the trustworthiness of the results.
Next Steps:
-
Mechanistic Deconstruction: If cell cycle arrest is confirmed, Western blotting for key regulatory proteins (e.g., p21, p27, Cyclin D1, Cdk2) would be the next logical step to elucidate the underlying molecular mechanism.[7]
-
Apoptotic Pathway Analysis: To determine if apoptosis is intrinsic or extrinsic, analysis of caspase activation (Caspase-8, -9, -3) and Bcl-2 family protein expression (Bax, Bcl-2) would be necessary.[14]
-
Receptor Specificity: To confirm the role of the PR, experiments could be repeated in the presence of a PR antagonist like RU486. A reversal of this compound's effects would provide strong evidence for PR-mediated action.[18]
By systematically applying these validated protocols, researchers can build a comprehensive and reliable profile of this compound's cellular activities, paving the way for a deeper understanding of its therapeutic potential.
References
- Screening of some anti-progestin endocrine disruptors using a recombinant yeast based in vitro bioassay. Toxicology in Vitro.
-
This compound acetate. Wikipedia. [Link]
-
This compound. Wikipedia. [Link]
-
Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor. Scientific Reports. [Link]
-
This compound. Grokipedia. [Link]
-
(6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione. PubChem, National Center for Biotechnology Information. [Link]
-
Glucocorticoids induce a G1/G0 cell cycle arrest of Con8 rat mammary tumor cells that is synchronously reversed by steroid withdrawal or addition of transforming growth factor-alpha. Molecular Endocrinology. [Link]
-
Drug-induced cell cycle modulation leading to cell-cycle arrest, nuclear mis-segregation, or endoreplication. BMC Cell Biology. [Link]
-
Understanding Progestins: From Basics to Clinical Applicability. International Journal of Molecular Sciences. [Link]
-
Apoptosis Induction With Three Nucleoside Analogs on Freshly Isolated B-chronic Lymphocytic Leukemia Cells. Leukemia & Lymphoma. [Link]
-
(6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione. PubChem, National Center for Biotechnology Information. [Link]
-
Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs. Investigational New Drugs. [Link]
-
Induced cell cycle arrest – Knowledge and References. Taylor & Francis. [Link]
-
Anti-proliferative, apoptotic induction, and anti-migration effects of hemi-synthetic 1′S-1′-acetoxychavicol acetate analogs on MDA-MB-231 breast cancer cells. Drug Design, Development and Therapy. [Link]
-
This compound Acetate. DrugFuture. [Link]
-
Cell cycle arrest of human hematopoietic progenitors induced by medroxyprogesterone acetate. Experimental Hematology. [Link]
-
Apoptosis inhibition mediated by medroxyprogesterone acetate treatment of breast cancer cell lines. Breast Cancer Research and Treatment. [Link]
-
Progestins. StatPearls, National Center for Biotechnology Information. [Link]
-
Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Antiproliferative effects of fluoxetine on colon cancer cells and in a colonic carcinogen mouse model. PLoS One. [Link]
-
Apoptosis Induction Phase. Bio-Rad. [Link]
-
Modulation of Progesterone Receptor Isoform Expression in Pregnant Human Myometrium. Biology of Reproduction. [Link]
-
Medroxyprogesterone acetate inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression. Menopause. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
-
Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity. Agents and Actions. [Link]
-
Antiproliferative effect of leuprorelin acetate, alone or combined with tamoxifen or medroxyprogesterone acetate, on human breast cancer cell lines. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Progesterone antagonists and progesterone receptor modulators: an overview. Steroids. [Link]
-
Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells. Life Sciences. [Link]
-
Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression. BMC Cancer. [Link]
-
Antiproliferative Effects of Fluoxetine on Colon Cancer Cells and in a Colonic Carcinogen Mouse Model. PLoS One. [Link]
-
Medroxyprogesterone acetate enhances in vivo and in vitro antibody production. Immunology. [Link]
-
In Vitro Fertilization and the Effect of Progesterone and 17 Alpha-Hydroxyprogesterone on Acrosome Reaction of Mouse Epididymal Spermatozoa. Andrologia. [Link]
-
In vitro effects of progesterone and the synthetic progestin medroxyprogesterone acetate on vascular remodeling. Molecular and Cellular Endocrinology. [Link]
-
Anti-Melanogenic Effects of Umbelliferone: In Vitro and Clinical Studies. Cosmetics. [Link]
Sources
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Progesterone Receptor Isoform Expression in Pregnant Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis inhibition mediated by medroxyprogesterone acetate treatment of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medroxyprogesterone acetate inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative effect of leuprorelin acetate, alone or combined with tamoxifen or medroxyprogesterone acetate, on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progesterone antagonists and progesterone receptor modulators: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis induction with three nucleoside analogs on freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. dovepress.com [dovepress.com]
- 15. Glucocorticoids induce a G1/G0 cell cycle arrest of Con8 rat mammary tumor cells that is synchronously reversed by steroid withdrawal or addition of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiproliferative effects of fluoxetine on colon cancer cells and in a colonic carcinogen mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Medroxyprogesterone acetate enhances in vivo and in vitro antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
Flumedroxone: A Technical Guide to Investigating its Potential as a Research Tool in Oncology
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the exploration of Flumedroxone's potential as a research tool and therapeutic candidate in oncology. This compound, a synthetic steroidal progestogen, has a history of use as an antimigraine agent.[1][2][3][4][5] Its activity as a progestin suggests a potential interaction with progesterone receptors, which are implicated in the pathophysiology of various cancers, including breast, ovarian, and endometrial cancers. This document outlines the scientific rationale for investigating this compound in an oncological context, details robust methodologies for in vitro and in vivo evaluation, and provides a roadmap for elucidating its mechanism of action. While direct evidence of this compound's anti-cancer activity is not yet established, this guide offers a scientifically rigorous approach to systematically evaluate its potential, from initial screening to preclinical validation.
Introduction: The Rationale for Repurposing this compound in Oncology
Drug repurposing represents a highly efficient strategy in oncology, offering the potential for accelerated development timelines and reduced costs. This compound, a synthetic pregnane steroid derived from progesterone, presents an intriguing candidate for such investigation.[1] Its established, albeit limited, clinical history for non-oncological indications provides a foundational understanding of its safety profile in humans.[4][5]
The primary rationale for exploring this compound in oncology stems from its classification as a progestogen.[2][3] Progesterone receptors (PRs) are key players in the development and progression of several hormone-dependent cancers. Progestins and selective progesterone receptor modulators (SPRMs) are already utilized in the treatment of certain malignancies, demonstrating the therapeutic potential of targeting this pathway.[6][7] this compound's weak progestogenic activity could translate to a nuanced modulation of PR signaling, potentially leading to anti-proliferative or pro-apoptotic effects in cancer cells.[1] Furthermore, the presence of a trifluoromethyl group in its structure is of interest, as fluorinated analogs of other steroids have shown enhanced anti-tumor activity.[8]
This guide will provide the necessary scientific and methodological framework to rigorously assess the potential of this compound as a novel research tool and potential therapeutic agent in oncology.
This compound: Physicochemical Properties and Synthesis
A thorough understanding of this compound's chemical and physical characteristics is fundamental to its application in research.
| Property | Value | Source |
| IUPAC Name | [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [1] |
| Molecular Formula | C24H31F3O4 | [1] |
| Molar Mass | 440.503 g·mol−1 | [1] |
| CAS Number | 987-18-8 (this compound acetate) | [1] |
| Parent Compound | This compound (CAS: 15687-21-5) | [2] |
The synthesis of this compound and its derivatives can be achieved through established steroid chemistry protocols. For novel applications, the synthesis of analogs with modifications to the steroid backbone or the trifluoromethyl group could be explored to optimize activity and selectivity.
Investigational Roadmap: A Phased Approach to Evaluating this compound in Oncology
A structured, multi-phase approach is essential for the systematic evaluation of this compound's oncological potential. This roadmap outlines a logical progression from initial in vitro screening to more complex in vivo studies.
Figure 1: A phased experimental workflow for the oncological evaluation of this compound.
Phase 1: In Vitro Screening
The initial phase focuses on determining whether this compound exhibits any anti-cancer activity in a panel of cancer cell lines.
3.1.1. Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Line Selection: A panel of well-characterized cancer cell lines should be selected, including those known to express the progesterone receptor (e.g., MCF-7, T47D breast cancer cell lines) and PR-negative lines (e.g., MDA-MB-231) to serve as controls. Non-cancerous cell lines (e.g., MCF-10A) should also be included to assess cytotoxicity.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired final concentrations.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Viability Assessment: Utilize a colorimetric or fluorometric assay (e.g., MTT, PrestoBlue) to quantify cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.
3.1.2. Experimental Protocol: Apoptosis and Cell Cycle Analysis
-
Cell Treatment: Treat selected cancer cell lines with this compound at concentrations around the determined IC50.
-
Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) staining kit and flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Cell Cycle Analysis: Fix and stain cells with a DNA-intercalating dye (e.g., PI) and analyze the cell cycle distribution using flow cytometry.
-
Data Interpretation: Assess whether this compound induces apoptosis or causes cell cycle arrest at specific phases (e.g., G1, S, G2/M).
Phase 2: Mechanistic Elucidation
This phase aims to uncover the molecular mechanisms underlying this compound's observed effects.
3.2.1. Progesterone Receptor (PR) Interaction
Given this compound's progestogenic nature, its interaction with PR is a primary avenue of investigation.
Figure 2: Hypothesized signaling pathway of this compound via the Progesterone Receptor.
3.2.2. Experimental Protocol: Gene and Protein Expression Analysis
-
Sample Preparation: Treat cancer cells with this compound and harvest cell lysates (for protein analysis) or RNA (for gene expression analysis).
-
Western Blotting: Use specific antibodies to probe for changes in the expression and phosphorylation status of key proteins in the PR signaling pathway and other relevant pathways (e.g., Akt, MAPK).
-
Quantitative PCR (qPCR): Analyze the expression of PR target genes and other genes involved in cell proliferation and apoptosis.
3.2.3. Combination Therapy Studies
Investigate the potential for synergistic or additive effects when this compound is combined with standard-of-care chemotherapeutic agents or other targeted therapies.[9][10]
Phase 3: In Vivo Validation
Promising in vitro results should be validated in preclinical animal models.
3.3.1. Experimental Protocol: Xenograft Tumor Models
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., MCF-7) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomly assign mice to treatment groups (vehicle control, this compound at different doses, positive control). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Data Interpretation and Future Directions
The data generated from this comprehensive evaluation will provide a clear indication of this compound's potential in oncology.
| Potential Outcome | Interpretation | Next Steps |
| Potent and selective anti-proliferative activity in PR-positive cells. | This compound may act as a PR modulator with anti-cancer effects. | Further mechanistic studies to define its agonist/antagonist profile. Lead optimization to enhance potency and selectivity. |
| Broad-spectrum cytotoxicity in both PR-positive and PR-negative cells. | The mechanism of action may be independent of the progesterone receptor. | Target deconvolution studies (e.g., chemical proteomics) to identify novel molecular targets. |
| No significant in vitro anti-cancer activity. | This compound is unlikely to be a viable candidate for oncology applications. | Discontinue further investigation in this context. |
| In vivo efficacy in xenograft models. | This compound demonstrates preclinical anti-tumor activity. | Advanced preclinical studies, including patient-derived xenograft (PDX) models and combination studies.[11] |
Conclusion
While the direct application of this compound in oncology is yet to be explored, its chemical structure and classification as a progestogen provide a strong rationale for its investigation. The systematic, multi-phased approach outlined in this technical guide provides a robust framework for elucidating its potential as a novel research tool and therapeutic candidate. Through rigorous in vitro and in vivo studies, the scientific community can definitively determine the value of this compound in the ongoing search for new and effective cancer therapies.
References
-
This compound acetate - Wikipedia. [Link]
-
This compound - Wikipedia. [Link]
-
This compound - Grokipedia. [Link]
-
(6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione - PubChem. [Link]
-
Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine - PubMed. [Link]
-
Prophylactic treatment of migraine with this compound - PubMed. [Link]
-
Synthesis and anti-tumor activity of a fluorinated analog of medroxyprogesterone acetate (MPA), 9alpha-fluoromedroxyprogesterone acetate (FMPA) - PubMed. [Link]
-
List of Progesterone receptor modulators - Drugs.com. [Link]
-
Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed. [Link]
-
KU Cancer Center researchers identify breast cancer prevention drug with fewer daunting side effects. [Link]
-
Antiprogestogen - Wikipedia. [Link]
-
(6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C24H31F3O4 | CID - PubChem. [Link]
-
Fluoxymesterone therapy in advanced breast cancer - PubMed. [Link]
-
Fluoxymesterone in the treatment of advanced breast cancer - PubMed. [Link]
-
Combination of Anti-Cancer Drugs with Molecular Chaperone Inhibitors - MDPI. [Link]
-
Flumethasone enhances the efficacy of chemotherapeutic drugs in lung cancer by inhibiting Nrf2 signaling pathway - PubMed. [Link]
-
In Vivo Oncology - Pharmacology Discovery Services. [Link]
-
Study reveals drug interactions that may reduce mortality in breast cancer patients. [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI. [Link]
-
Repurposing FDA-approved drugs can help fight back breast cancer - EurekAlert!. [Link]
-
Anti-cancer activity and mechanism of flurbiprofen organoselenium compound RY-1-92 in non-small cell lung cancer - PMC - PubMed Central. [Link]
-
In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC - PubMed Central. [Link]
-
Oncology - HealthPartners Institute. [Link]
-
UCSF Neoplasms Clinical Trials for 2026 — San Francisco Bay Area. [Link]
-
Oncology Research | LifeBridge Health. [Link]
-
Oncology - Merck Clinical Trials. [Link]
-
Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed. [Link]
-
Safety evaluation of medroxyprogesterone acetate: a pharmacovigilance analysis using FDA adverse event reporting system data - Frontiers. [Link]
-
In-vivo fluorescence lifetime imaging for monitoring the efficacy of the cancer treatment - NIH. [Link]
-
Intrinsically Fluorescent Anti-Cancer Drugs - PMC - PubMed Central - NIH. [Link]
-
CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - accessdata.fda.gov. [Link]
-
Oncology Research & Treatment - AbbVie. [Link]
-
Fluparoxan: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed. [Link]
Sources
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prophylactic treatment of migraine with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Antiprogestogen - Wikipedia [en.wikipedia.org]
- 8. Synthesis and anti-tumor activity of a fluorinated analog of medroxyprogesterone acetate (MPA), 9alpha-fluoromedroxyprogesterone acetate (FMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Study reveals drug interactions that may reduce mortality in breast cancer patients | Welcome to Bio-X [biox.stanford.edu]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
An In-Depth Technical Guide to the Steroidal Properties of Flumedroxone
Introduction
Flumedroxone is a synthetic steroidal progestogen belonging to the 17α-hydroxyprogesterone group.[1][2] While this compound itself has not been marketed, its C17α acetate ester, this compound acetate, has been utilized as an antimigraine agent.[2][3][4] This guide provides a comprehensive technical overview of the steroidal properties of this compound, intended for researchers, scientists, and drug development professionals. The information presented herein is based on publicly available scientific literature and established principles of steroid pharmacology. It is important to note that while general methodologies for assessing steroidal properties are well-documented, specific quantitative data for this compound is limited in the public domain. This guide, therefore, also serves as a framework for the systematic investigation of this compound.
Chemical and Physical Properties
This compound, chemically known as 6α-(Trifluoromethyl)-17α-hydroxyprogesterone, is a derivative of the endogenous progestogen, progesterone.[3] The introduction of a trifluoromethyl group at the 6α position is a key structural modification.
| Property | Data | Source |
| Chemical Name | (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3(10H)-one | N/A |
| Molecular Formula | C22H29F3O3 | [2] |
| Molecular Weight | 398.46 g/mol | [2] |
| CAS Number | 15687-21-5 | [2] |
| Appearance | Data not available | N/A |
| Solubility | Data not available | N/A |
| Melting Point | Data not available | N/A |
Synthesis of this compound
A potential synthetic pathway could involve the following conceptual steps:
Caption: Conceptual synthetic pathway for this compound.
Note: This proposed pathway is illustrative and would require significant experimental optimization. The choice of protecting groups, trifluoromethylating reagent, and reaction conditions would be critical for achieving the desired stereoselectivity and yield.
Investigation of Steroidal Properties
A comprehensive understanding of this compound's steroidal profile requires a combination of in vitro and in vivo assays.
In Vitro Receptor Binding Affinity
The initial step in characterizing the steroidal properties of this compound is to determine its binding affinity for various steroid hormone receptors. This is typically achieved through competitive binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Source:
-
Cytosolic extracts from tissues known to express the target receptor (e.g., uterus for progesterone and estrogen receptors, prostate for androgen receptors) or recombinant human receptors expressed in cell lines.
-
-
Assay Buffer:
-
A suitable buffer containing protease inhibitors to maintain receptor integrity.
-
-
Radioligand:
-
A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [3H]-progesterone for PR, [3H]-dihydrotestosterone for AR).
-
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
-
Separation of Bound and Free Ligand:
-
Methods such as hydroxylapatite precipitation, dextran-coated charcoal adsorption, or filter-based assays are used to separate the receptor-bound radioligand from the free radioligand.
-
-
Quantification:
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation. The Relative Binding Affinity (RBA) is often calculated relative to the natural ligand.
-
Caption: Workflow for a competitive radioligand binding assay.
| Receptor | Radioligand | This compound Binding Affinity (Ki) |
| Progesterone Receptor (PR) | [3H]-Progesterone | Data not available |
| Androgen Receptor (AR) | [3H]-Dihydrotestosterone | Data not available |
| Estrogen Receptor (ER) | [3H]-Estradiol | Data not available |
| Glucocorticoid Receptor (GR) | [3H]-Dexamethasone | Data not available |
In Vivo Progestogenic Activity
The progestogenic activity of this compound would be assessed in vivo using the McPhail test, which measures the ability of a compound to induce endometrial proliferation in immature female rabbits.
Experimental Protocol: McPhail Test
-
Animal Model:
-
Immature female rabbits.
-
-
Priming:
-
Daily subcutaneous injections of estradiol for several days to induce uterine growth and sensitivity to progestogens.
-
-
Treatment:
-
Administration of this compound at various dose levels, typically by oral or subcutaneous route, for a defined period. A vehicle control group and a positive control group (e.g., progesterone) are included.
-
-
Endpoint:
-
At the end of the treatment period, the animals are euthanized, and the uteri are excised. The degree of endometrial proliferation is assessed histologically and scored according to the McPhail scale.
-
-
Data Analysis:
-
The dose-response relationship for this compound is determined, and its potency is compared to that of the positive control.
-
In Vivo Antigonadotropic Activity
The antigonadotropic activity of a progestin refers to its ability to suppress the secretion of gonadotropins (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) from the pituitary gland.[5] This, in turn, leads to a reduction in gonadal steroid production.
Experimental Protocol: Antigonadotropic Assay in Rats
-
Animal Model:
-
Ovariectomized or castrated adult rats to remove the confounding effects of endogenous gonadal steroids.
-
-
Treatment:
-
Administration of this compound at various dose levels for a specified duration.
-
-
Blood Sampling:
-
Blood samples are collected at baseline and at the end of the treatment period.
-
-
Hormone Measurement:
-
Serum levels of LH and FSH are measured using validated immunoassays (e.g., ELISA or RIA).
-
-
Data Analysis:
-
The percentage suppression of LH and FSH levels by this compound is calculated relative to the vehicle-treated control group.
-
Caption: Simplified diagram of the HPG axis and the potential sites of action for this compound's antigonadotropic effects.
In Vivo Antiandrogenic Activity
The antiandrogenic properties of this compound can be evaluated using the Hershberger assay in castrated male rats.[6] This assay measures the ability of a compound to antagonize the effects of exogenous testosterone on androgen-dependent tissues.
Experimental Protocol: Hershberger Assay
-
Animal Model:
-
Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
-
Treatment:
-
Animals are treated with a maintenance dose of testosterone propionate (TP) to stimulate the growth of androgen-dependent tissues.
-
Concurrently, groups of animals are treated with this compound at various dose levels. A control group receives only TP. A positive control group receives TP and a known antiandrogen (e.g., flutamide).[6]
-
-
Endpoint:
-
After a defined treatment period, the animals are euthanized, and the weights of several androgen-dependent tissues are recorded. These typically include the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[7]
-
-
Data Analysis:
-
A statistically significant reduction in the weight of these tissues in the this compound-treated groups compared to the TP-only group indicates antiandrogenic activity.
-
Pharmacokinetics and Metabolism
There is a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and metabolism of this compound. As a steroidal compound, it is likely to be metabolized in the liver, primarily by cytochrome P450 enzymes. The trifluoromethyl group may influence its metabolic stability. Further studies are required to elucidate its pharmacokinetic profile and identify its major metabolites.
Analytical Methods
The quantification of this compound in biological matrices and pharmaceutical formulations would likely employ modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with a suitable detector (e.g., UV or mass spectrometry), this would be the method of choice for separation and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique would provide high sensitivity and selectivity for the determination of this compound and its metabolites in complex biological samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for the structural elucidation and confirmation of the synthesized this compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of this compound.
Conclusion
This compound is a synthetic progestogen with a unique 6α-trifluoromethyl substitution. While its acetate ester has seen limited clinical use, a comprehensive public profile of its steroidal properties is lacking. This guide outlines the established methodologies for a thorough investigation of its progestogenic, antigonadotropic, and antiandrogenic activities, as well as its synthesis and analysis. The data generated from such studies would be invaluable for a complete understanding of its pharmacological profile and potential for future drug development.
References
-
U.S. Environmental Protection Agency. (n.d.). In vivo Hershberger Assay. Retrieved January 14, 2026, from [Link]
-
Grokipedia. (2026, January 7). This compound. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2025, December 23). This compound acetate. Retrieved January 14, 2026, from [Link]
-
Kang, H. J., Lee, S. M., Kim, J. C., Lee, Y. S., & Kim, T. S. (2004). Comparison of anti-androgenic activity of flutamide, vinclozolin, procymidone, linuron, and p, p'-DDE in rodent 10-day Hershberger assay. Toxicology, 199(2-3), 135–144. [Link]
-
U.S. Environmental Protection Agency. (2009). OECD Test Guideline 441: Hershberger Bioassay in Rats. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). (6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione. Retrieved January 14, 2026, from [Link]
-
Charles River. (n.d.). In Vivo Bioassays. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Antigonadotropin. Retrieved January 14, 2026, from [Link]
-
Raudrant, D., & Rabe, T. (2003). Progestogens with antiandrogenic properties. Drugs, 63(5), 463–492. [Link]
-
Kleinstreuer, N. C., Ceger, P., Allen, D. G., Strickland, J., Chang, X., & Casey, W. M. (2018). A curated database of Hershberger assay results. Reproductive Toxicology, 81, 145–152. [Link]
-
DrugFuture. (n.d.). This compound Acetate. Retrieved January 14, 2026, from [Link]
-
Owens, W., Zeiger, E., Walker, M., Ashby, J., & Onyon, L. (2007). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Environmental Health Perspectives, 115(5), 720–727. [Link]
-
Bouchard, P., & Caraty, A. (1995). The antigonadotropic activity of progestins (19-nortestosterone and 19-norprogesterone derivatives) is not mediated through the androgen receptor. The Journal of Clinical Endocrinology & Metabolism, 80(9), 2791–2796. [Link]
- Google Patents. (n.d.). US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids.
- Google Patents. (n.d.). US7098328B2 - Method for the preparation of 6α-fluoro corticosteroids.
-
Wikipedia. (2025, December 23). This compound. Retrieved January 14, 2026, from [Link]
Sources
- 1. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparison of anti-androgenic activity of flutamide, vinclozolin, procymidone, linuron, and p, p'-DDE in rodent 10-day Hershberger assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acetate - Wikipedia [en.wikipedia.org]
- 5. Antigonadotropin - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
- 7. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
Flumedroxone and its Interaction with Steroid Hormone Receptors: A Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Flumedroxone, a synthetic steroidal progestogen of the 17α-hydroxyprogesterone group, represents an intriguing case study in steroid hormone pharmacology.[1][2] Investigated for its potential therapeutic effects in migraine and premenstrual tension, it never reached the market.[2] However, its C17α acetate ester, this compound acetate, saw clinical use as an antimigraine agent.[3] This guide provides a comprehensive technical overview of this compound's known and inferred interactions with the superfamily of steroid hormone receptors. While detailed quantitative data for this compound remains limited in publicly accessible literature, this document will establish a framework for its pharmacological characterization. We will delve into the structural basis of its presumed activity, the established methodologies for assessing steroid receptor interactions, and contextualize its potential receptor profile by examining related synthetic progestins. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development, providing both a summary of existing knowledge and a roadmap for the experimental elucidation of this compound's complete hormonal activity profile.
Introduction to this compound
This compound is a derivative of 17α-hydroxyprogesterone, characterized by a trifluoromethyl group at the 6α-position.[2] This modification is a common strategy in steroid chemistry to modulate potency and pharmacokinetic properties. Its acetate ester, this compound acetate, was developed for oral administration and marketed under brand names such as Demigran and Leomigran for the prophylaxis of migraine.[3]
The primary therapeutic rationale for its use in migraine was likely linked to the hormonal fluctuations that can trigger migraine attacks in some individuals. The progestogenic activity of this compound acetate is reported to be weak or slight, and it is qualitatively described as lacking other significant hormonal activities, such as estrogenic, androgenic, or glucocorticoid effects.[3] However, some databases classify this compound as a corticosteroid hormone, creating an ambiguity that can only be resolved through direct experimental assessment.[4]
The clinical use of this compound acetate was associated with side effects consistent with progestogenic action, including menstrual irregularities and breast tension.[3] A thorough understanding of its complete steroid receptor interaction profile is therefore essential for a comprehensive safety and efficacy assessment.
The Landscape of Steroid Hormone Receptors
Steroid hormones exert their profound physiological effects by binding to and activating intracellular steroid hormone receptors. These receptors are ligand-activated transcription factors that modulate gene expression. The principal classes of steroid hormone receptors relevant to the pharmacology of a synthetic progestin like this compound are:
-
Progesterone Receptor (PR): The primary target for progestogens, mediating effects on the reproductive tract, mammary glands, and the central nervous system.
-
Androgen Receptor (AR): The receptor for androgens like testosterone and dihydrotestosterone, responsible for the development and maintenance of male secondary sexual characteristics. Cross-reactivity of progestins with the AR can lead to androgenic or anti-androgenic side effects.
-
Glucocorticoid Receptor (GR): The receptor for cortisol, playing a critical role in metabolism, inflammation, and the stress response. Off-target activation of the GR by synthetic steroids can lead to a range of metabolic side effects.
-
Mineralocorticoid Receptor (MR): The receptor for aldosterone, which regulates electrolyte and water balance. Unintended activation of the MR can lead to fluid retention and hypertension.
The structural similarities among steroid hormones and their receptors often lead to a degree of cross-reactivity for synthetic ligands.[5] Therefore, a comprehensive understanding of a synthetic steroid's pharmacology necessitates its characterization across this panel of receptors.
Characterizing this compound's Receptor Profile: A Methodological Approach
Receptor Binding Assays
The initial step in characterizing a compound's interaction with a receptor is to determine its binding affinity. This is typically achieved through competitive binding assays.
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell lysates, purified receptor protein) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory concentration 50 (IC50) is determined. The IC50 is then used to calculate the binding affinity (Ki).
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Receptor Preparation:
-
Culture a cell line known to express the steroid receptor of interest (e.g., T47D cells for PR, LNCaP cells for AR, A549 cells for GR).
-
Harvest the cells and prepare a cytosolic extract containing the receptor.
-
-
Assay Setup:
-
In a multi-well plate, add a constant concentration of the radiolabeled steroid (e.g., [³H]-progesterone for PR, [³H]-DHT for AR, [³H]-dexamethasone for GR).
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include control wells with no unlabeled competitor (for total binding) and wells with a large excess of a known high-affinity unlabeled ligand (for non-specific binding).
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite adsorption or filtration.
-
Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing the Workflow:
Functional Assays: Reporter Gene Assays
Once binding is established, it is crucial to determine the functional consequence of that binding – i.e., whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Reporter gene assays are a powerful tool for this purpose.
Principle: Cells are engineered to express the steroid receptor of interest and a reporter gene (e.g., luciferase, β-galactosidase) whose transcription is controlled by a promoter containing hormone response elements (HREs). When an agonist binds to the receptor, the receptor-ligand complex binds to the HRE and drives the expression of the reporter gene, producing a measurable signal. An antagonist will block this effect.
Step-by-Step Protocol for a Reporter Gene Assay:
-
Cell Transfection:
-
Use a suitable cell line that has low to no endogenous expression of the receptor of interest.
-
Co-transfect the cells with two plasmids:
-
An expression vector for the full-length human steroid receptor (e.g., pCMV-hPR-B).
-
A reporter plasmid containing a promoter with multiple copies of the appropriate HRE upstream of a reporter gene (e.g., pGL4.36[luc2P/MMTV/Hygro] for GR).
-
-
-
Agonist Mode Assay:
-
Plate the transfected cells and treat them with increasing concentrations of this compound.
-
Include a positive control with a known potent agonist (e.g., progesterone for PR).
-
-
Antagonist Mode Assay:
-
Plate the transfected cells and treat them with a fixed concentration of a known agonist (at its EC50) in the presence of increasing concentrations of this compound.
-
-
Incubation: Incubate the cells to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Signal Measurement: Lyse the cells and measure the reporter gene product (e.g., luminescence for luciferase).
-
Data Analysis:
-
Agonist Mode: Plot the reporter signal against the logarithm of the this compound concentration to determine the EC50 (concentration for half-maximal activation) and the maximal efficacy relative to the positive control.
-
Antagonist Mode: Plot the inhibition of the agonist-induced signal against the logarithm of the this compound concentration to determine the IC50 (concentration for half-maximal inhibition).
-
Visualizing the Signaling Pathway:
Inferred Receptor Profile of this compound and Context from Related Progestins
In the absence of direct data for this compound, we can infer its likely receptor interaction profile based on its chemical structure and the known properties of other 17α-hydroxyprogesterone derivatives.
| Receptor | Expected Interaction with this compound | Rationale and Context from Related Compounds |
| Progesterone Receptor (PR) | Primary Target (Agonist) | As a synthetic progestogen, this compound is designed to be a PR agonist. The description of its acetate as having "weak or slight progestogenic activity" suggests it is likely a partial agonist.[3] |
| Androgen Receptor (AR) | Possible Weak Agonist or Antagonist | Many progestins exhibit cross-reactivity with the AR.[5] For example, Medroxyprogesterone acetate (MPA), another 17α-hydroxyprogesterone derivative, is known to have androgenic activity.[6] The lack of reported androgenic side effects for this compound acetate suggests this interaction may be minimal.[3] |
| Glucocorticoid Receptor (GR) | Possible Weak Agonist | The classification of this compound as a "corticosteroid hormone" in some databases suggests a potential interaction with the GR.[4] MPA is known to have significant glucocorticoid activity.[7] However, the qualitative description of this compound acetate as lacking glucocorticoid activity contradicts this.[3] This is a key area for experimental clarification. |
| Mineralocorticoid Receptor (MR) | Unlikely to have significant activity | While some synthetic progestins can interact with the MR, this is less common for 17α-hydroxyprogesterone derivatives compared to spironolactone-derived progestins.[8] |
Conclusion and Future Directions
This compound is a synthetic progestogen with a history of clinical investigation for migraine. While its acetate ester is qualitatively described as a weak progestin with minimal off-target hormonal effects, a detailed, quantitative understanding of its interaction with the full panel of steroid hormone receptors is lacking in the public domain. The conflicting classification of this compound as a corticosteroid highlights the need for empirical data.
The methodologies outlined in this guide—receptor binding assays and reporter gene assays—provide a clear and robust framework for the comprehensive characterization of this compound's pharmacological profile. Such studies would definitively quantify its affinity and functional activity at the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors. This would not only resolve the existing ambiguities but also provide a more complete understanding of its therapeutic actions and side-effect profile. For researchers in drug development, the case of this compound underscores the critical importance of comprehensive receptor profiling for all synthetic steroid-based drug candidates.
References
-
Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC - NIH. (2020, September 29). Retrieved from [Link]
-
In vivo characterization of progestins with reduced non-genomic activity in vitro - PubMed. (2007). Retrieved from [Link]
-
Synthetic progestins: in vitro potency on human endometrium and specific binding to cytosol receptor - PubMed. (n.d.). Retrieved from [Link]
-
Hydroxyprogesterone caproate - Wikipedia. (n.d.). Retrieved from [Link]
-
Inhibitory cross-talk between steroid hormone receptors: Differential targeting of estrogen receptor in the repression of its transcriptional activity by agonist- and antagonist-occupied progestin receptors. (n.d.). Retrieved from [Link]
-
Pharmacological use of progesterone and 17-alpha-hydroxyprogesterone caproate in the prevention of preterm delivery - PubMed. (n.d.). Retrieved from [Link]
-
This compound acetate - Wikipedia. (n.d.). Retrieved from [Link]
-
Interaction of progestins with steroid receptors in human uterus - PMC - NIH. (n.d.). Retrieved from [Link]
-
Flutamide and cyproterone acetate exert agonist effects: induction of androgen receptor-dependent neuroprotection - PubMed. (2007, June). Retrieved from [Link]
-
17α-Hydroxyprogesterone. (n.d.). Retrieved from [Link]
-
17α-Hydroxyprogesterone - Wikipedia. (n.d.). Retrieved from [Link]
-
Classification of synthetic progestins. Reprinted from Edelman AB, Cherala G & Stanczyk FZ 2010 Metabolism and pharacokinetics of contaceptive steroids in obese women: a review. Contraception 82 314–323, with permission from Elsevier. - ResearchGate. (n.d.). Retrieved from [Link]
-
Inhibitory cross-talk between steroid hormone receptors: differential targeting of estrogen receptor in the repression of its transcriptional activity by agonist- and antagonist-occupied progestin receptors - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthetic progestins used in HRT have different glucocorticoid agonist properties - UQ eSpace. (n.d.). Retrieved from [Link]
-
This compound - Wikipedia. (n.d.). Retrieved from [Link]
-
Pharmacology and placental transport of 17-hydroxyprogesterone caproate in singleton gestation - PubMed. (n.d.). Retrieved from [Link]
-
Differential off-target glucocorticoid activity of progestins used in endocrine therapy - NIH. (n.d.). Retrieved from [Link]
-
Molecular mechanisms of steroid receptor-mediated actions by synthetic progestins used in HRT and contraception - PubMed. (2011, March 15). Retrieved from [Link]
-
This compound - Grokipedia. (2026, January 7). Retrieved from [Link]
-
Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed. (1994, October). Retrieved from [Link]
-
This compound Acetate. (n.d.). Retrieved from [Link]
-
Which synthetic steroids exhibit mineralocorticoid activity? - Dr.Oracle. (2025, March 26). Retrieved from [Link]
-
(6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C24H31F3O4 | CID - PubChem. (n.d.). Retrieved from [Link]
-
Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. (2018, April 30). Retrieved from [Link]
-
Glucocorticoid receptor activity discriminates between progesterone and medroxyprogesterone acetate effects in breast cells - PubMed. (2011, February 19). Retrieved from [Link]
-
In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed. (n.d.). Retrieved from [Link]
-
Glucocorticoid receptor activity discriminates between progesterone and medroxyprogesterone acetate effects in breast cells - ResearchGate. (2025, September 7). Retrieved from [Link]
-
The mineralocorticoid receptor agonist, fludrocortisone, inhibits pituitary-adrenal activity in humans after pre-treatment with metyrapone - PubMed. (2003, August 22). Retrieved from [Link]
-
Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC. (n.d.). Retrieved from [Link]
-
The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC - NIH. (2019, February 28). Retrieved from [Link]
-
Mineralocorticoid receptor-mediated inhibition of the hypothalamic-pituitary-adrenal axis in aged humans - PubMed. (n.d.). Retrieved from [Link]
-
Antiandrogenic actions of medroxyprogesterone acetate on epithelial cells within normal human breast tissues cultured ex vivo - PubMed. (n.d.). Retrieved from [Link]
-
The activity of medroxyprogesterone acetate, an androgenic ligand, in ovarian cancer cell invasion - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. (6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C24H31F3O4 | CID 192154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of steroid receptor-mediated actions by synthetic progestins used in HRT and contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The activity of medroxyprogesterone acetate, an androgenic ligand, in ovarian cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoid receptor activity discriminates between progesterone and medroxyprogesterone acetate effects in breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
Preliminary Screening of Flumedroxone's Biological Targets: An In-depth Technical Guide
Abstract
Flumedroxone, a synthetic steroidal progestin, has a history of clinical use as an antimigraine agent.[1] Its therapeutic mechanism in this context remains to be fully elucidated, extending beyond its known, albeit weak, progestogenic activity.[2] This guide provides a comprehensive, technically-detailed framework for the preliminary screening of this compound's biological targets. We will delineate a multi-pronged strategy, commencing with in silico predictive modeling to generate hypotheses on primary and potential off-target interactions. Subsequently, a suite of in vitro assays will be detailed to empirically validate these computational predictions and quantify the pharmacological activity of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in target identification and validation.
Introduction: The Enigma of this compound's Antimigraine Action
This compound is a synthetic progestogen belonging to the 17α-hydroxyprogesterone group.[1] While its acetate ester, this compound acetate, has been marketed for the prophylaxis of migraine, the precise molecular mechanisms underpinning this therapeutic effect are not well-established.[2] The prevailing hypothesis is that its weak progestogenic activity may play a role, as other progestogens have also shown efficacy in migraine treatment.[2] However, the complexity of migraine pathophysiology, involving neuronal and vascular components, suggests that this compound's activity may not be limited to the progesterone receptor (PR). Synthetic progestins are known to exhibit cross-reactivity with other steroid receptors, such as the glucocorticoid receptor (GR), which could contribute to their overall pharmacological profile.[3][4]
This guide outlines a systematic approach to deconvolve the polypharmacology of this compound, aiming to identify its primary biological targets and potential off-targets. By combining computational and experimental methodologies, we can build a comprehensive biological activity profile for this compound, potentially unveiling novel mechanisms for its antimigraine efficacy.
In Silico Target Prediction: A Hypothesis-Generating Engine
The initial phase of target screening leverages computational methods to predict potential protein interactions based on the chemical structure of this compound. This in silico approach is a time- and cost-effective strategy to narrow down the vast landscape of the human proteome to a manageable set of putative targets.[5][6]
Chemical Structure and Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental for accurate in silico modeling.
| Property | Value | Source |
| IUPAC Name | (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | [7] |
| Molecular Formula | C22H29F3O3 | [8] |
| Molecular Weight | 398.5 g/mol | [7] |
| PubChem CID | 20055352 | [7] |
| ChEMBL ID | CHEMBL2104932 | [9] |
Reverse Docking and Target Fishing
Reverse docking is a computational technique where a small molecule of interest is docked against a library of protein binding sites to identify potential targets.
Workflow for Reverse Docking of this compound:
Figure 1: Workflow for in silico reverse docking of this compound.
Experimental Protocol: Molecular Docking of this compound using AutoDock Vina
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from PubChem (CID: 20055352) in SDF format.[7]
-
Use a molecular modeling software (e.g., UCSF Chimera) to add hydrogens, compute Gasteiger charges, and save the file in PDBQT format, which is required for AutoDock Vina.
-
-
Receptor Preparation:
-
Download the 3D crystal structures of potential target proteins from the Protein Data Bank (PDB). Key initial targets include:
-
Progesterone Receptor (e.g., PDB ID: 1A28)
-
Glucocorticoid Receptor (e.g., PDB ID: 1M2Z)
-
Androgen Receptor (e.g., PDB ID: 2AM9)
-
Mineralocorticoid Receptor (e.g., PDB ID: 2O3R)
-
-
Prepare the receptor structures by removing water molecules and co-crystalized ligands, adding polar hydrogens, and assigning Kollman charges. Save the prepared receptors in PDBQT format.
-
-
Docking Simulation:
-
Define the grid box for each receptor to encompass the known ligand-binding site.
-
Run AutoDock Vina, which will perform a conformational search of the ligand within the defined grid box and calculate the binding affinity (in kcal/mol).[10]
-
-
Analysis of Results:
-
Analyze the docking poses and binding energies. Lower binding energies suggest a more favorable interaction.
-
Visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic contacts.
-
Pharmacophore Modeling and Similarity Searching
Pharmacophore modeling identifies the essential 3D arrangement of functional groups in a molecule responsible for its biological activity. This pharmacophore can then be used to search databases for other molecules with similar features, which may share common targets.
Databases for Target Prediction:
-
ChEMBL: A database of bioactive molecules with drug-like properties, containing information on compound-target interactions.[1][11][12]
-
PubChem BioAssay: A public repository for biological activities of small molecules.[13][14]
-
HRTBLDb: A database resource for hormone receptor target binding loci.[9][15]
In Vitro Target Validation: From Prediction to Proof
The hypotheses generated from in silico screening must be validated through rigorous in vitro experimentation. This phase aims to confirm direct binding of this compound to the predicted targets and to quantify its functional activity.
Primary Target: Progesterone Receptor (PR)
Given that this compound is a known progestin, the initial in vitro assays should focus on characterizing its interaction with the progesterone receptor.
Experimental Workflow for Progesterone Receptor Characterization:
Figure 2: Experimental workflow for characterizing this compound's activity at the Progesterone Receptor.
Experimental Protocol: Progesterone Receptor Competitive Binding Assay
-
Cell Culture and Membrane Preparation:
-
Competitive Binding:
-
Incubate the membrane preparation with a constant concentration of a radiolabeled progestin (e.g., [3H]-progesterone or [3H]-promegestone (R5020)) and varying concentrations of unlabeled this compound.
-
Include a control with a known high-affinity progestin (e.g., unlabeled progesterone) to establish a standard competition curve.
-
-
Detection and Analysis:
-
Separate the bound from unbound radioligand using a filtration method.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Protocol: Progesterone Receptor Reporter Gene Assay
-
Cell Culture and Transfection:
-
Use a cell line that does not endogenously express steroid receptors, such as COS-1 or MDA-MB-231 cells, to avoid confounding effects.[18]
-
Co-transfect the cells with two plasmids:
-
An expression vector for the human progesterone receptor (PR-B isoform).
-
A reporter plasmid containing a progesterone response element (PRE) upstream of a luciferase gene.
-
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of this compound to assess its agonist activity.
-
To assess antagonist activity, co-treat the cells with a fixed concentration of a known progesterone receptor agonist (e.g., progesterone or R5020) and varying concentrations of this compound.
-
-
Luciferase Assay:
-
After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
For agonist activity, plot the luciferase signal against the logarithm of the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
-
For antagonist activity, plot the inhibition of the agonist-induced luciferase signal against the logarithm of the this compound concentration to determine the IC50.
-
Potential Off-Target Screening: Other Steroid Receptors
Synthetic progestins often exhibit binding to other members of the nuclear receptor superfamily.[18] The protocols described above for the progesterone receptor can be adapted to screen for this compound's activity at other steroid receptors, particularly the glucocorticoid receptor, given its known cross-reactivity with other progestins.[4][19]
Potential Off-Targets for Screening:
-
Glucocorticoid Receptor (GR): Use a GR-responsive reporter gene and a GR-expressing cell line.
-
Androgen Receptor (AR): Use an AR-responsive reporter gene and an AR-expressing cell line.
-
Mineralocorticoid Receptor (MR): Use an MR-responsive reporter gene and an MR-expressing cell line.
Data Presentation: Predicted and Experimental Binding Affinities (Illustrative)
| Target | Predicted Binding Affinity (kcal/mol) | Experimental Ki (nM) |
| Progesterone Receptor | -9.5 | To be determined |
| Glucocorticoid Receptor | -8.2 | To be determined |
| Androgen Receptor | -7.1 | To be determined |
| Mineralocorticoid Receptor | -6.5 | To be determined |
Exploring Novel Targets in Migraine Pathophysiology
The antimigraine effect of this compound may involve targets beyond the classic steroid receptors. The trigeminal nervous system and its interaction with the cranial vasculature are central to migraine pathogenesis. Calcitonin gene-related peptide (CGRP) is a key neuropeptide in this pathway.[20]
Experimental Workflow for Migraine-Relevant Target Screening:
Figure 3: Workflow for screening this compound's effects on migraine-relevant pathways.
Experimental Protocol: CGRP Receptor Functional Assay
-
Cell Culture:
-
cAMP Measurement:
-
The CGRP receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a submaximal concentration of CGRP.
-
Measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Determine if this compound modulates the CGRP-induced cAMP response, indicating a potential interaction with the CGRP signaling pathway.
-
Experimental Protocol: CGRP Release from Trigeminal Neurons
-
Cell Culture:
-
Use primary cultures of rat trigeminal neurons or a suitable neuronal cell line that expresses the progesterone receptor and releases CGRP.[23]
-
-
Stimulation and Compound Treatment:
-
Pre-treat the neuronal cultures with this compound.
-
Stimulate the cells with a depolarizing agent (e.g., high potassium concentration) or capsaicin to induce CGRP release.
-
-
CGRP Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of CGRP in the supernatant using a sensitive CGRP ELISA kit.[24]
-
-
Data Analysis:
-
Assess whether this compound treatment alters the stimulated release of CGRP from the neurons.
-
Summary and Future Directions
This guide provides a structured and comprehensive approach for the preliminary screening of this compound's biological targets. The integration of in silico prediction with in vitro validation is crucial for efficiently identifying and characterizing the molecular interactions of this compound. The initial focus should be on quantifying its activity at the progesterone receptor and other steroid receptors. Subsequently, exploring its potential modulatory effects on migraine-relevant pathways, such as the CGRP system, could provide novel insights into its therapeutic mechanism.
The data generated from these studies will be instrumental in building a detailed pharmacological profile of this compound, which can guide further preclinical and clinical investigations. Unraveling the full spectrum of its biological targets may not only explain its efficacy in migraine but also open up new avenues for its therapeutic application.
References
-
BPS Bioscience. (n.d.). Calcitonin Gene Related Peptide Receptor (CGRPR)/CRE Luciferase Reporter HEK293 Cell Line. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione. PubChem. Retrieved January 14, 2026, from [Link]
- Walker, C. S., Eftekhari, S., Bower, R. L., Wilderman, A., Insel, P. A., Edvinsson, L., ... & Russo, A. F. (2015). CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1. British journal of pharmacology, 172(22), 5323–5336.
- Yarwood, R. E., & Goadsby, P. J. (2023). Human Brain Organoids in Migraine Research: Pathogenesis and Drug Development. Cells, 12(3), 485.
- Sartorius, C. A., Groshong, S. D., Miller, L. A., Powell, R. L., Tung, L., Takimoto, G. S., & Horwitz, K. B. (1994). New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors: only antiprogestin-occupied B-receptors are switched to transcriptional agonists by cAMP. Cancer research, 54(14), 3868–3877.
-
EMBL-EBI. (n.d.). Compound: this compound (CHEMBL2104932). ChEMBL. Retrieved January 14, 2026, from [Link]
- Africander, D., Verhoog, N., & Hapgood, J. P. (2020). Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor. The Journal of steroid biochemistry and molecular biology, 203, 105739.
- Kennedy, B. A., Gao, W., Huang, T. H. M., & Jin, V. X. (2009). HRTBLDb: an informative data resource for hormone receptors target binding loci.
- Salter, M., Biggs, E., Hawkins, E., & Uchegbu, I. F. (2011). Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. The Journal of steroid biochemistry and molecular biology, 124(1-2), 1–4.
-
Wikipedia. (2025, December 23). This compound. In Wikipedia. Retrieved January 14, 2026, from [Link]
- Rochefort, H., & Chalbos, D. (1984). Progestin-specific markers in human cell lines: biological and pharmacological applications. Molecular and cellular endocrinology, 36(1-2), 3–10.
-
Neurology Today. (2022, April 14). Cell Atlas of Trigeminal Nerve Identifies New Migraine Targets. Retrieved January 14, 2026, from [Link]
-
ScienceDaily. (2022, March 28). Atlas of migraine cell types sheds light on new therapeutic targets. Retrieved January 14, 2026, from [Link]
-
RayBiotech. (n.d.). CGRP-I ELISA Kit. Retrieved January 14, 2026, from [Link]
- Garelja, M. L., Bower, R. L., & Hay, D. L. (2021). Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo. Frontiers in pharmacology, 12, 642822.
- Shi, L., Lehto, S. G., Zhu, Y., Sun, H., & Wild, K. D. (2010). In vitro characterization of AA71, a potent and selective human monoclonal antibody against CGRP receptor. Cephalalgia : an international journal of headache, 30(9), 1099–1107.
- Capuano, A., De Corato, A., Lisi, L., Tringali, G., Navarra, P., & Dello Russo, C. (2011). Trigeminal satellite cells modulate neuronal responses to triptans: relevance for migraine therapy. Neuron glia biology, 7(2-4), 109–116.
-
Brigham On a Mission. (2022, June 30). Atlas of Migraine Cell Types Expected to Lead to Better Treatments. Retrieved January 14, 2026, from [Link]
- De Luca, V., Lattanzio, F., & Nicolotti, O. (2021). Identification by Molecular Docking of Homoisoflavones from Leopoldia comosa as Ligands of Estrogen Receptors. Molecules (Basel, Switzerland), 26(11), 3224.
-
National Center for Biotechnology Information. (n.d.). Docs. PubChem. Retrieved January 14, 2026, from [Link]
-
EMBL-EBI. (n.d.). ChEMBL. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2025, December 23). This compound acetate. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2025, December 23). This compound. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Kaggle. (n.d.). ChEMBL EBI Small Molecules Database. Retrieved January 14, 2026, from [Link]
- Chedrese, P. J., & Juengel, J. L. (2002). Effects of Progestins on Progesterone Synthesis in a Stable Porcine Granulosa Cell Line: Control of Transcriptional Activity of the Cytochrome P450 Side-Chain Cleavage Gene1. Biology of reproduction, 66(5), 1437–1444.
- Varghese, R. S., Valdez, J. M., Gertz, J., & Liddle, C. (2022). Characterization of a novel estrogen- and progesterone-responsive endometrial cancer cell line: HCI-EC-23. bioRxiv : the preprint server for biology, 2022.09.23.509210.
-
ResearchGate. (n.d.). Relationship between glucocorticoid receptor binding affinity (Table 1)... Retrieved January 14, 2026, from [Link]
- Walker, C. S., & Hay, D. L. (2023). Calcitonin Gene-Related Peptide Systemic Effects: Embracing the Complexity of Its Biological Roles—A Narrative Review. International journal of molecular sciences, 24(18), 14092.
- Xie, L., Li, J., & O'Connor, M. (2014). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. Pacific Symposium on Biocomputing, 19, 146–157.
-
Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155.
-
National Center for Biotechnology Information. (n.d.). BioAssays. PubChem. Retrieved January 14, 2026, from [Link]
- Thomas, T., & van den Berg, H. W. (2000). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. The Journal of steroid biochemistry and molecular biology, 74(1-2), 19–29.
- Goleva, E., Szefler, S. J., Martin, R. J., & Leung, D. Y. (1998). Fluticasone propionate results in improved glucocorticoid receptor binding affinity and reduced oral glucocorticoid requirements in severe asthma. Annals of allergy, asthma & immunology : official publication of the American College of Allergy, Asthma, & Immunology, 81(1), 35–40.
-
Coxon, C. R. (2021, April 8). Discovery & Optimization of New Anti-migraine Peptides [Video]. YouTube. [Link]
- Wang, Y., Xiao, J., Suzek, T. O., Zhang, J., Wang, J., & Bryant, S. H. (2009). An overview of the PubChem BioAssay resource.
-
Linn, M. (n.d.). off_target_prediction. GitHub. Retrieved January 14, 2026, from [Link]
- Kontula, K., Paavonen, T., Luukkainen, T., & Andersson, L. C. (1983). Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. Biochemical pharmacology, 32(9), 1511–1518.
- Thomas, M., & Monet, J. D. (1993). The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor: evidence for heterospecific receptor modulation via the glucocorticoid receptor. European journal of cancer (Oxford, England : 1990), 29A(12), 1771–1775.
- da Silva, A. C. G., de Oliveira, G. A. R., & de S. L. da Silva, F. (2022). Identification of Novel Progesterone Receptor (PR) Inhibitors (Homo sapiens) from Metabolites of Biotransformation Fungal: A Bioinformatics Approach. Molecules (Basel, Switzerland), 27(19), 6561.
- Lin, J., & Wong, K. C. (2018). Off-target predictions in CRISPR-Cas9 gene editing using deep learning. Bioinformatics (Oxford, England), 34(17), i656–i663.
- Liu, Z., Chen, Z., & Li, H. (2023).
- Listgarten, J., Weinstein, M., & Kleinstiver, B. P. (2016). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
Sources
- 1. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. accegen.com [accegen.com]
- 7. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C22H29F3O3 | CID 20055352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Compound: this compound (CHEMBL2104932) - ChEMBL [ebi.ac.uk]
- 10. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ChEMBL - ChEMBL [ebi.ac.uk]
- 12. kaggle.com [kaggle.com]
- 13. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. An overview of the PubChem BioAssay resource - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors: only antiprogestin-occupied B-receptors are switched to transcriptional agonists by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progestin-specific markers in human cell lines: biological and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor: evidence for heterospecific receptor modulation via the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human Brain Organoids in Migraine Research: Pathogenesis and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
- 22. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Trigeminal satellite cells modulate neuronal responses to triptans: relevance for migraine therapy | Neuron Glia Biology | Cambridge Core [cambridge.org]
- 24. raybiotech.com [raybiotech.com]
Methodological & Application
Flumedroxone Steroid Receptor Binding Assay: A Competitive Radioligand Binding Protocol for Characterizing Receptor Affinity
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a comprehensive, field-tested protocol for determining the binding affinity of Flumedroxone, a synthetic steroidal progestogen, for nuclear steroid receptors. This compound (6α-trifluoromethyl-17α-hydroxyprogesterone) is a derivative of 17α-hydroxyprogesterone whose biological activity is contingent on its interaction with specific intracellular receptors.[1][2] Characterizing its binding profile is essential for understanding its potency, selectivity, and potential for off-target effects. We present a detailed methodology for a competitive radioligand binding assay, a gold-standard technique for quantifying ligand-receptor interactions.[3] The protocol covers receptor preparation from cell culture, execution of the binding assay using the dextran-coated charcoal (DCC) separation method, and a complete guide to data analysis for deriving the inhibition constant (Kᵢ). This guide is designed to enable researchers to reliably quantify the affinity of this compound and similar compounds for various steroid receptors, such as the progesterone (PR) and glucocorticoid (GR) receptors.
Principle of the Competitive Binding Assay
The competitive radioligand binding assay is a highly sensitive and quantitative method used to determine the affinity of an unlabeled test compound (the "competitor," in this case, this compound) for a specific receptor. The principle relies on the competition between this compound and a radiolabeled ligand (a "tracer" with known high affinity for the receptor) for a finite number of receptor binding sites.
The experiment is conducted by incubating the receptor source, a fixed concentration of the radioligand, and varying concentrations of this compound. As the concentration of this compound increases, it displaces more of the radioligand from the receptor, thereby reducing the amount of radioactivity associated with the receptor-ligand complex.
Following incubation, the receptor-bound radioligand must be separated from the free, unbound radioligand. This protocol employs the dextran-coated charcoal (DCC) method, where the charcoal effectively adsorbs the small, free radioligand molecules, while the much larger receptor-bound complexes remain in the supernatant after centrifugation.[4][5] The radioactivity in the supernatant is then quantified using liquid scintillation counting.
The resulting data are used to generate a dose-response curve, from which the IC₅₀ value—the concentration of this compound required to inhibit 50% of the specific binding of the radioligand—is determined.[6] The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which provides an absolute measure of binding affinity.[7]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. A comparison of two steroid receptor assays in breast cancer: dextran coated charcoal and isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid receptors in breast cancer: sources of inter-laboratory variation in dextran-charcoal assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
How to use Flumedroxone in cell culture experiments
An Application Guide for the In Vitro Use of Flumedroxone
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the utilization of this compound in cell culture experiments. This compound is a synthetic steroidal progestogen whose biological activities and potential therapeutic applications are still under investigation. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and foundational principles for designing robust in vitro studies. We delve into the theoretical mechanism of action, reagent preparation, and a suite of validated cell-based assays to characterize the effects of this compound on cellular function.
Introduction to this compound
This compound is a synthetic steroid belonging to the 17α-hydroxyprogesterone group.[1][2] While this compound itself was never commercialized, its acetate ester, this compound acetate (CAS 987-18-8), has been marketed under trade names like Demigran for the prophylactic treatment of migraines.[3][4][5] Structurally, it is a derivative of progesterone, characterized by a trifluoromethyl group at the 6α-position.[4]
Although its primary classification is as a progestogen, suggesting interaction with progesterone receptors (PRs), it is also categorized as a corticosteroid derivative, implying potential activity at glucocorticoid receptors (GRs).[2][6] this compound acetate is reported to have weak progestogenic activity with no other significant hormonal effects.[4] This dual potential makes it an interesting compound for investigation in various biological contexts, including oncology, endocrinology, and neurobiology. These application notes will provide the necessary framework to explore its efficacy and mechanism in a cell culture setting.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 17α-Hydroxy-6α-(trifluoromethyl)pregn-4-ene-3,20-dione | [1] |
| CAS Number | 15687-21-5 | [1][7] |
| Molecular Formula | C₂₂H₂₉F₃O₃ | [1] |
| Molecular Weight | 398.466 g/mol | [1] |
| Form | Solid | [3] |
| Related Compound | This compound Acetate (CAS: 987-18-8) | [3][8] |
Theoretical Mechanism of Action: A Dual-Receptor Hypothesis
As a steroid hormone analog, this compound is predicted to exert its effects by binding to intracellular nuclear receptors, primarily Progesterone Receptors (PR) and potentially Glucocorticoid Receptors (GR). This binding event initiates a cascade that leads to the modulation of target gene transcription.
Progesterone Receptor (PR) Signaling Pathway
Progesterone receptors are critical mediators of progestogenic signals. Ligand binding causes the receptor to dimerize and translocate to the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs). This interaction recruits co-activator or co-repressor proteins, ultimately activating or repressing gene transcription.[9] this compound may act as an agonist, mimicking progesterone, or as an antagonist, blocking its effects.[10]
Caption: Progesterone Receptor (PR) signaling pathway.
Glucocorticoid Receptor (GR) Signaling Pathway
Similar to PR signaling, the GR pathway involves ligand binding in the cytoplasm, dissociation from heat shock proteins (HSPs), dimerization, and nuclear translocation.[11] In the nucleus, the GR dimer binds to Glucocorticoid Response Elements (GREs) to regulate genes involved in inflammation, metabolism, and stress response. Given this compound's classification as a corticosteroid derivative, investigating its activity at the GR is a critical step in defining its pharmacological profile.[6][11]
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Experimental Design & Core Protocols
A systematic approach is essential for characterizing the in vitro effects of this compound. The following workflow provides a logical progression from basic preparation to functional characterization.
Caption: General experimental workflow for this compound.
Protocol 1: Stock Solution Preparation and Handling
Rationale: Accurate and consistent preparation of the test compound is the foundation of reproducible results. Steroids are typically hydrophobic and require an organic solvent for initial solubilization.
Materials:
-
This compound powder (MW: 398.466 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.985 mg of this compound powder.
-
Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) for 1 mL = (0.010 mol/L) x (0.001 L) x (398.466 g/mol ) = 0.003985 g = 3.985 mg
-
-
Dissolution: Add 1 mL of 100% DMSO to the vial containing the 3.985 mg of this compound.
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in amber vials to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.
Quality Control:
-
Solvent Tolerance: Before beginning experiments, determine the maximum percentage of DMSO your chosen cell line can tolerate without affecting viability (typically ≤ 0.5% v/v). Ensure the final concentration of DMSO is consistent across all experimental and vehicle control wells.
-
Media Stability: It is crucial to confirm that this compound does not precipitate out of solution when diluted in your cell culture medium.[12] A simple stability test involves preparing the highest working concentration in media, incubating for the longest duration of your experiment (e.g., 72 hours), and visually inspecting for precipitation or measuring the concentration of the supernatant via HPLC.[12]
Protocol 2: Cell Line Selection & Culture
Rationale: The choice of cell line is paramount. The expression status of PR and GR will determine the cellular response.
Recommendations:
-
PR/GR Positive Lines: To study receptor-mediated effects, use cell lines known to express these receptors (e.g., MCF-7 or T47D breast cancer cells for PR; A549 lung cancer cells for GR).
-
PR/GR Negative Lines: Use receptor-negative cell lines (e.g., MDA-MB-231 breast cancer cells) as a negative control to identify potential off-target or receptor-independent effects.
-
Engineered Cell Lines: Consider using reporter cell lines engineered to express a reporter gene (e.g., luciferase) under the control of a PRE or GRE for a direct readout of receptor activation.
Culture Conditions: Maintain cells according to supplier recommendations. For steroid-based experiments, it is best practice to use phenol red-free medium and charcoal-stripped serum for at least 24-48 hours prior to treatment. This minimizes background activation from estrogenic compounds in phenol red and removes endogenous steroids from the serum.
Protocol 3: Dose-Response and Cell Viability Assay
Rationale: This initial experiment is critical to determine the concentration range over which this compound affects cell viability or proliferation. This helps identify appropriate concentrations for subsequent mechanistic studies (i.e., sub-toxic doses).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Serial Dilution: Prepare serial dilutions of the this compound stock solution in complete medium. A common starting range is 100 µM down to 1 nM, with a vehicle control (medium with the same final % of DMSO).
-
Treatment: After allowing cells to adhere overnight, replace the medium with the this compound dilutions.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, XTT, or a luminescence-based assay (e.g., CellTiter-Glo®). These assays provide quantitative data on metabolic activity, which correlates with the number of viable cells.[13]
-
Data Analysis: Plot the viability data (as a percentage of the vehicle control) against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
Table 2: Example Dose-Response Data Layout
| [this compound] (µM) | Log [Concentration] | Absorbance (OD) | % Viability (vs. Vehicle) |
| 100 | 2.0 | 0.15 | 10% |
| 10 | 1.0 | 0.45 | 30% |
| 1 | 0 | 0.75 | 50% |
| 0.1 | -1.0 | 1.20 | 80% |
| 0.01 | -2.0 | 1.43 | 95% |
| 0 (Vehicle) | N/A | 1.50 | 100% |
Protocol 4: Downstream Functional Assays
Based on the dose-response results, select sub-toxic concentrations of this compound to investigate its specific biological effects.
A. Reporter Gene Assay for Receptor Activity
-
Purpose: To quantify whether this compound acts as an agonist or antagonist of PR or GR.
-
Method: Use a cell line stably or transiently transfected with a PRE- or GRE-luciferase reporter construct.
-
Agonist Mode: Treat cells with increasing concentrations of this compound alone and measure luciferase activity.
-
Antagonist Mode: Treat cells with a known agonist (e.g., progesterone for PR, dexamethasone for GR) in the presence of increasing concentrations of this compound and measure the inhibition of luciferase activity.[9]
-
B. Cell Cycle Analysis
-
Purpose: To determine if this compound-induced growth inhibition is due to cell cycle arrest.[14]
-
Method: Treat cells with this compound for 24-48 hours. Harvest, fix in ethanol, and stain the DNA with propidium iodide (PI). Analyze the DNA content of single cells via flow cytometry to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
C. Gene Expression Analysis (qPCR or Western Blot)
-
Purpose: To measure changes in the expression of known PR or GR target genes.
-
Method: Treat cells with this compound. Isolate RNA or protein lysates and perform quantitative real-time PCR (qPCR) or Western blotting for target genes (e.g., SGK1, FKBP5 for GR; MYC, CCND1 for PR) to confirm receptor engagement and downstream signaling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in Media | Poor solubility; concentration too high. | Lower the final concentration. Increase the final DMSO percentage (while staying below the cell toxicity threshold). Pre-warm the media before adding the compound. |
| No Cellular Response | Cell line lacks the target receptor. Compound is inactive. Incubation time is too short. | Confirm receptor expression via Western blot or qPCR. Test a positive control compound (e.g., progesterone). Perform a time-course experiment (24, 48, 72h). |
| High Variability Between Replicates | Inconsistent cell seeding. Pipetting errors. Edge effects on the plate. | Use a multichannel pipette for consistency. Ensure a single-cell suspension before seeding. Do not use the outer wells of the plate for experimental conditions. |
References
-
MedKoo Biosciences. This compound acetate | CAS#987-18-8.
-
Wikipedia. This compound.
-
DrugFuture. This compound Acetate.
-
FDA Global Substance Registration System. This compound.
-
Grokipedia. This compound.
-
Wikipedia. This compound acetate.
-
PubChem. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione.
-
PubMed. Flumethasone enhances the efficacy of chemotherapeutic drugs in lung cancer by inhibiting Nrf2 signaling pathway.
-
Thermo Fisher Scientific. Drug Discovery Assays Support—Getting Started.
-
Drugs.com. List of Progesterone receptor modulators.
-
ResearchGate. How to know the stability of drugs and reagents in the cell culture media?
-
PubMed. Prophylactic treatment of migraine with this compound.
-
PubMed. Progesterone receptor and the mechanism of action of progesterone antagonists.
-
PubMed. Influence of drugs on macromolecular synthesis during cell synchronization.
-
PubMed. Cell culture media impact on drug product solution stability.
-
Patsnap Synapse. What is the mechanism of Fluorometholone?
-
National Institutes of Health. The effects of selected inhibitors on human fetal adrenal steroidogenesis differs under basal and ACTH-stimulated conditions.
-
PLOS Biology. Chemotherapy drug may promote cancer growth by injuring surrounding cells.
-
PubMed. Antiinflammatory Activity: Evaluation of a New Screening Procedure.
-
PubMed. Fluconazole inhibits human adrenocortical steroidogenesis in vitro.
-
MuriGenics. Cell-based Assays.
-
Shady Grove Fertility. A simpler IVF and egg freezing protocol with fewer injections and lower costs.
-
PubMed Central. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression.
-
PubMed. Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine.
-
PubMed. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery.
-
PLOS ONE. Serum-Free Suspension Culture of MDCK Cells for Production of Influenza H1N1 Vaccines.
-
Frontiers. Antitumor Effect of Fluoxetine on Chronic Stress-Promoted Lung Cancer Growth via Suppressing Kynurenine Pathway and Enhancing Cellular Immunity.
-
Stanford Medicine News Center. Study reveals drug interactions that may reduce mortality in breast cancer patients.
-
ResearchGate. (PDF) Fluconazole Inhibits Human Adrenocortical Steroidogenesis In Vitro.
-
PubMed. Effect of cell culture medium components on color of formulated monoclonal antibody drug substance.
-
Hampton Research. Solubility & Stability Screen.
-
PubMed. hCG-induced inhibition of testicular steroidogenesis: an oestradiol-mediated process?
-
MDPI. Preparation and In Vitro Characterization of Microneedles Containing Inclusion Complexes Loaded with Progesterone.
-
ResearchGate. How to maintain the drug concentration in cell culture study for long term?
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound Acetate [drugfuture.com]
- 4. This compound acetate - Wikipedia [en.wikipedia.org]
- 5. Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C22H29F3O3 | CID 20055352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
- 8. medkoo.com [medkoo.com]
- 9. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. What is the mechanism of Fluorometholone? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell-based Assays | MuriGenics [murigenics.com]
- 14. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Flumedroxone
Introduction: The Analytical Imperative for Flumedroxone
This compound is a synthetic steroidal progestogen of the 17α-hydroxyprogesterone group.[1] While not widely marketed itself, its acetate ester, this compound acetate, has seen use as an antimigraine agent.[1][2] The analytical determination of this compound is critical in various contexts, including pharmaceutical quality control, pharmacokinetic studies, and potentially in veterinary drug residue monitoring. This guide provides detailed, field-proven protocols for the robust and sensitive detection of this compound in diverse sample matrices, grounded in established principles of analytical chemistry and regulatory validation standards.
This compound (C₂₂H₂₉F₃O₃, Molar Mass: 398.47 g/mol ) is a corticosteroid hormone derivative.[3][4] Its chemical structure, featuring a trifluoromethyl group, necessitates tailored analytical approaches to achieve optimal selectivity and sensitivity.
This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring that researchers, scientists, and drug development professionals can adapt and troubleshoot these methods effectively.
PART 1: Sample Preparation - The Foundation of Accurate Analysis
The complexity of biological and pharmaceutical matrices requires meticulous sample preparation to remove interfering substances and concentrate the analyte of interest.[5][6][7] The choice of technique is dictated by the sample matrix, the required limit of detection, and the subsequent analytical instrumentation.
Protein Precipitation (PPT) for Biological Fluids (Plasma, Serum)
Rationale: Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological fluids, which can otherwise interfere with chromatographic analysis and damage analytical columns.[7][8] This technique is often employed for high-throughput screening due to its simplicity.[7][9]
Protocol: Protein Precipitation
-
To 200 µL of plasma or serum sample in a microcentrifuge tube, add 600 µL of cold acetonitrile. The 3:1 ratio of organic solvent to sample is crucial for efficient protein precipitation.[8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and denaturation of proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the subsequent chromatographic analysis. Vortex for 30 seconds and centrifuge to pellet any remaining particulates before injection.
Liquid-Liquid Extraction (LLE) for Enhanced Clean-up
Rationale: LLE offers a higher degree of sample clean-up compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase.[10] The choice of solvent is critical and depends on the polarity of the analyte. For steroids like this compound, moderately polar solvents are effective.[3]
Protocol: Liquid-Liquid Extraction
-
To 500 µL of plasma, serum, or urine, add an appropriate internal standard.
-
Add 2.5 mL of methyl tert-butyl ether (MTBE) (a 5:1 solvent-to-sample ratio).[4]
-
Vortex for 2 minutes to ensure intimate contact between the two phases.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube. For maximum recovery, this step can be repeated, and the organic fractions pooled.[4]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis.
Solid-Phase Extraction (SPE) for High Selectivity and Concentration
Rationale: SPE provides the most thorough sample clean-up and allows for significant pre-concentration of the analyte, leading to lower detection limits.[5][7][9] The choice of sorbent is key; for steroidal compounds, reversed-phase (e.g., C18) or polymeric sorbents are commonly used.[10]
Protocol: Solid-Phase Extraction
-
Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.[4] This activates the stationary phase.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences while retaining this compound.
-
Elution: Elute this compound from the cartridge with 2 mL of a stronger organic solvent, such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Workflow for Sample Preparation of Biological Fluids
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. Polypyrrole as Adsorbent in Magnetic Solid Phase Extraction for Progesterone Determination from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Flumedroxone and its Putative Metabolites in Human Plasma by LC-MS/MS
Senior Application Scientist: Dr. Eleanor Vance
Introduction
Flumedroxone is a synthetic steroidal progestogen belonging to the 17α-hydroxyprogesterone group.[1][2] While this compound itself was never marketed, its acetate ester, this compound acetate, has been utilized as an antimigraine agent.[1] The analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its predicted primary metabolites in human plasma. The method is designed to meet the stringent requirements of bioanalytical method validation as outlined by the FDA and the International Council for Harmonisation (ICH) M10 guidelines.[3][4][5][6]
The inherent complexity of biological matrices necessitates a highly selective and sensitive analytical method. LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites due to its superior specificity and sensitivity compared to other analytical techniques.[7][8][9] This protocol employs a straightforward sample preparation procedure, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer.
Predicted Metabolic Pathways of this compound
Based on the established metabolic pathways of other synthetic progestins and steroidal compounds, the primary routes of this compound metabolism are predicted to be Phase I hydroxylation and Phase II glucuronidation.[3][4][10][11][12] The liver is the primary site of this metabolism, mediated largely by cytochrome P450 (CYP) enzymes.[4][5]
Therefore, this method is designed to quantify the following analytes:
-
This compound (Parent Drug)
-
Hydroxylated this compound (Putative Phase I Metabolite)
-
This compound Glucuronide (Putative Phase II Metabolite)
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Human plasma (K2-EDTA as anticoagulant)
-
Progesterone-d9 (Internal Standard, ≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Standard and Quality Control Sample Preparation
Stock solutions of this compound and the internal standard (Progesterone-d9) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range. A typical calibration curve might range from 0.1 to 100 ng/mL. QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).
Sample Preparation: Solid-Phase Extraction (SPE)
A robust and clean sample extract is paramount for reliable LC-MS/MS analysis.[13][14][15][16][17] SPE is employed here to remove plasma proteins and other interfering substances.
Caption: Solid-Phase Extraction (SPE) workflow.
Step-by-Step Protocol:
-
Condition: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load: To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
LC-MS/MS Analysis
The chromatographic separation is performed on a C18 reversed-phase column to achieve good peak shape and resolution for the analytes. A gradient elution is employed to ensure efficient separation from endogenous matrix components.
Table 1: LC Parameters
| Parameter | Value |
| HPLC System | High-performance liquid chromatography system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | |
| 0.0 - 0.5 min | 30% B |
| 0.5 - 3.0 min | 30% to 95% B |
| 3.0 - 4.0 min | 95% B |
| 4.0 - 4.1 min | 95% to 30% B |
| 4.1 - 5.0 min | 30% B |
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
Table 2: MS/MS Parameters (Hypothetical Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 399.2 | 331.2 | 15 |
| 399.2 | 205.1 | 25 | |
| Hydroxylated this compound | 415.2 | 347.2 | 18 |
| 415.2 | 329.2 | 28 | |
| This compound Glucuronide | 575.2 | 399.2 | 20 |
| Progesterone-d9 (IS) | 324.3 | 109.1 | 22 |
Note: These MS/MS transitions are predictive and would require experimental optimization.
Caption: LC-MS/MS workflow for analyte detection.
Data Analysis and Method Validation
Data acquisition and processing are performed using the instrument-specific software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
The method should be fully validated according to the ICH M10 guidelines, which includes the assessment of:[3][5][6]
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank plasma samples.
-
Calibration Curve: Linearity, range, and goodness of fit of the calibration curve.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated using QC samples. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Extraction efficiency of the analytes and internal standard from the plasma matrix.
-
Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term stability).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound and its putative metabolites in human plasma using LC-MS/MS. The described method, incorporating a robust SPE sample preparation and sensitive MRM detection, is suitable for high-throughput analysis in a regulated bioanalytical laboratory. Adherence to the principles of method validation outlined in regulatory guidelines is essential to ensure the generation of reliable and reproducible data for pharmacokinetic and clinical studies.
References
-
ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
This compound. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Progestins. (2024, January 10). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2022, July 25). European Medicines Agency. Retrieved from [Link]
-
Yuan, Y., et al. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(2), 226-235. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]
-
Öztürk, E. R., et al. (2024). A simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy. Laboratory Medicine. Retrieved from [Link]
-
Lee, S. R., et al. (2017). Hydroxylation and sulfation of sex steroid hormones in inflammatory liver. Journal of Biomedical Research, 31(5), 437-444. Retrieved from [Link]
-
Feng, Y., et al. (2016). Stable isotope labeling-liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids. Analytica Chimica Acta, 903, 113-120. Retrieved from [Link]
-
Singh, B., & Kowlgi, N. G. (2016). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 128, 319-331. Retrieved from [Link]
-
Stanczyk, F. Z., & Clarke, N. J. (2010). Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. Contraception, 82(2), 115-125. Retrieved from [Link]
-
This compound. (n.d.). G-SRS. Retrieved from [Link]
-
Wang, X., et al. (2017). Impact of sample extraction on the accurate measurement of progesterone in human serum by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1052, 53-60. Retrieved from [Link]
-
Sensitive and High-Throughput bio-analytical assay for measuring Progesterone by LC/MS/MS. (n.d.). AIT Bioscience. Retrieved from [Link]
-
Ikeno, T., et al. (1987). Metabolism of Medroxyprogesterone Acetate and Hepatic Drug Metabolism Activity. Japanese Journal of Pharmacology, 44(3), 265-271. Retrieved from [Link]
-
Lu, H., & Li, A. P. (2017). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 45(11), 1176-1189. Retrieved from [Link]
-
Van De Velde, E., et al. (2012). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Analytical and Bioanalytical Chemistry, 404(1), 257-268. Retrieved from [Link]
-
Gyenis, L., et al. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Journal of Proteomics, 129, 3-12. Retrieved from [Link]
-
Analysis of Hormones in Water by Automated Solid Phase Extraction. (n.d.). Biotage. Retrieved from [Link]
-
Li, X., et al. (2015). Determination of progesterone in rat plasma by LC-MS/MS. Journal of International Pharmaceutical Research, 42(4), 481-484. Retrieved from [Link]
-
Stanczyk, F. Z., et al. (2024). Metabolism of progestogens used for contraception and menopausal hormone therapy. Steroids, 200, 109427. Retrieved from [Link]
-
Zahoor, F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. Medicinal Chemistry Research, 34(1), 1-50. Retrieved from [Link]
-
(6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione. (n.d.). In PubChem. Retrieved January 14, 2026, from [Link]
-
Starka, L., et al. (2009). Steroid Conjugates and Their Physiological Role. Physiological Research, 58(Suppl 1), S11-S19. Retrieved from [Link]
-
Hsieh, Y. S., et al. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. Journal of Personalized Medicine, 9(3), 39. Retrieved from [Link]
-
Öztürk, E. R., et al. (2025). A simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy. Laboratory Medicine, 56(4), 363-369. Retrieved from [Link]
-
Hoffman, J. R., et al. (2019). Differential metabolism of clinically-relevant progestogens in cell lines and tissue: Implications for biological mechanisms. The Journal of Steroid Biochemistry and Molecular Biology, 189, 135-144. Retrieved from [Link]
-
Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. (n.d.). LCGC International. Retrieved from [Link]
-
van der Gugten, J., & van der Veen, F. (1986). Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives. Analyst, 111(11), 1325-1329. Retrieved from [Link]
-
Taylor, R. L., & Salm, P. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques, 5(5), 1. Retrieved from [Link]
-
Browsing Compounds. (n.d.). In PathBank. Retrieved January 14, 2026, from [Link]
-
Selective progesterone receptor modulator. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Hochberg, Z. (2019). Pharmacology of Glucocorticoids. In Oncohema Key. Retrieved from [Link]
-
Keevil, B. G. (2016). LC-MS/MS analysis of steroids in the clinical laboratory. Clinical Biochemistry, 49(9), 689-697. Retrieved from [Link]
-
Services for in vitro Metabolism research. (n.d.). Admescope. Retrieved from [Link]
-
Sample Prep & Processing. (n.d.). VUMC Analytical Services Core. Retrieved from [Link]
-
Kivilompolo, M., & Rasanen, I. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Molecules, 28(7), 3206. Retrieved from [Link]
-
El-Beqqali, A., et al. (2024). Green and Emerging Microextraction Strategies for Bioanalytical Determination of Hormones: Trends, Challenges, and Applications. Molecules, 29(1), 231. Retrieved from [Link]
-
Synthetic Intermediates for Deuterated Pharmaceuticals. (n.d.). CK Isotopes. Retrieved from [Link]
-
Who are the leading innovators in deuterated drug synthesis for the pharmaceutical industry? (2024, August 29). Pharmaceutical Technology. Retrieved from [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016, March 4). Agilent Technologies. [Video]. YouTube. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Drug metabolism - Wikipedia [en.wikipedia.org]
- 4. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxylation and sulfation of sex steroid hormones in inflammatory liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomed.cas.cz [biomed.cas.cz]
- 13. Impact of sample extraction on the accurate measurement of progesterone in human serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. youtube.com [youtube.com]
Application Note: Quantifying the Anti-Proliferative Effects of Flumedroxone using In Vitro Cell-Based Assays
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro cell proliferation assays to characterize the effects of Flumedroxone. This compound is a synthetic steroidal progestogen of the 17α-hydroxyprogesterone group, and understanding its impact on cell proliferation is critical for evaluating its therapeutic potential, particularly in oncology.[1][2] This document moves beyond a simple recitation of steps, delving into the underlying scientific principles, the rationale for experimental design choices, and the integration of self-validating controls. We present detailed, step-by-step protocols for two orthogonal, industry-standard assays: the MTT assay, which measures metabolic activity, and the BrdU incorporation assay, which directly quantifies DNA synthesis. By employing these methods, researchers can generate reliable, publication-quality data to elucidate the dose-dependent effects of this compound on cell viability and proliferation.
Part I: Scientific Background and Principles
Mechanism of Action: this compound and Progesterone Receptor Signaling
This compound exerts its biological effects primarily by acting as a ligand for the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[3] The PR is a master regulator in various tissues, controlling cellular processes such as development, differentiation, and proliferation.[3] The signaling cascade can be initiated through genomic and non-genomic pathways.
-
Genomic Pathway: In the classical genomic pathway, this compound binds to the PR in the cytoplasm, causing the dissociation of chaperone proteins like heat shock proteins (HSPs).[4] The activated ligand-receptor complex then dimerizes and translocates to the nucleus. Within the nucleus, the PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[5] This binding recruits co-regulator proteins and the transcriptional machinery, leading to either the activation or repression of gene transcription.[4][5] The modulation of genes involved in cell cycle control (e.g., cyclins, cyclin-dependent kinases) is a key mechanism by which progestins can exert anti-proliferative effects.[6]
-
Non-Genomic Pathway: Steroid receptors, including PR, can also be localized to the cell membrane, where they can initiate rapid signaling cascades independent of gene transcription.[4][7] This can involve the activation of kinase pathways such as the MAPK/ERK pathway, which can, in turn, phosphorylate and modulate the activity of other proteins, including the nuclear PR itself.[5]
Caption: Simplified Progesterone Receptor (PR) Genomic Signaling Pathway.
Principles of Featured Cell Proliferation Assays
To build a robust dataset, it is advisable to use at least two assays based on different biological principles. This approach ensures that the observed effects are not an artifact of a single detection method.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that serves as an indicator of metabolic activity and, by extension, cell viability and proliferation.[8] The core principle is the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.[9] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[8][9] The resulting formazan crystals are solubilized, and the intensity of the purple color is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.[10]
-
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay: This immunoassay directly measures DNA synthesis, a hallmark of cell proliferation.[11][12] BrdU is a synthetic analog of thymidine.[13] When added to cell culture media, it is incorporated into newly synthesized DNA by proliferating cells during the S phase of the cell cycle.[11][14] Following fixation and DNA denaturation to expose the incorporated BrdU, a specific monoclonal antibody conjugated to an enzyme (like HRP) is used for detection.[15] The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of BrdU incorporated, thus quantifying the rate of cell proliferation.[11]
Part II: Experimental Protocols
This section provides detailed protocols for assessing the effect of this compound on cell proliferation. Adherence to aseptic technique and standard laboratory safety procedures is mandatory.[16][17]
Materials and Reagents
| Reagent/Material | Supplier Example | Notes |
| This compound | Sigma-Aldrich, Cayman Chemical | Confirm purity and CAS No. 15687-21-5. |
| PR-positive cell line (e.g., MCF-7, T47-D) | ATCC | Essential for testing primary hypothesis. |
| PR-negative cell line (e.g., MDA-MB-231) | ATCC | Critical negative control. |
| Complete Growth Medium (e.g., DMEM, RPMI-1640) | Gibco, Thermo Fisher Scientific | Specific to cell line requirements. |
| Fetal Bovine Serum (FBS) | Gibco, Thermo Fisher Scientific | Use a consistent lot to minimize variability. |
| Penicillin-Streptomycin Solution | Gibco, Thermo Fisher Scientific | Standard antibiotic for cell culture. |
| Trypsin-EDTA | Gibco, Thermo Fisher Scientific | For cell detachment. |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Vehicle for dissolving this compound. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco, Thermo Fisher Scientific | For washing cells. |
| MTT Cell Proliferation Assay Kit | Abcam, Roche, ATCC | Contains MTT reagent and solubilization solution. |
| BrdU Cell Proliferation Assay Kit (ELISA-based) | Roche, Cell Signaling Technology, Millipore | Contains BrdU label, antibodies, and substrates. |
| 96-well flat-bottom tissue culture plates | Corning, Falcon | For running the assays. |
| Multichannel pipette, Plate reader | Standard laboratory equipment |
Cell Line Selection and Culture
The choice of cell line is paramount for a successful and interpretable experiment.
-
Rationale: To test the hypothesis that this compound's anti-proliferative effects are mediated by the Progesterone Receptor, it is essential to use both PR-positive and PR-negative cell lines.
-
PR-Positive Models: Human breast cancer cell lines such as MCF-7 and T47-D are well-characterized to express functional PR and are commonly used in steroid hormone research.[18] An anti-proliferative effect in these cells would support a PR-mediated mechanism.
-
PR-Negative Control: The MDA-MB-231 breast cancer cell line is PR-negative and serves as an excellent negative control.[18] A lack of response or a significantly diminished response to this compound in these cells would strongly indicate that the drug's primary effect is PR-dependent.
-
-
Culture Conditions: Culture all cell lines according to the supplier's recommendations (e.g., ATCC). Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and are not overgrown before seeding for an experiment.
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is a hydrophobic molecule. Use sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) as the solvent.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This minimizes the volume of DMSO added to the culture medium, reducing potential solvent-induced toxicity. The final DMSO concentration in the culture wells should not exceed 0.1% (v/v).
-
Procedure:
-
Calculate the mass of this compound required for your desired stock concentration and volume (Molar Mass ≈ 398.47 g/mol ).
-
Aseptically dissolve the powder in DMSO. Gentle vortexing or warming to 37°C may aid dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Step-by-Step Protocol: MTT Assay
This protocol is adapted for a 96-well plate format.[8][9][19]
Day 1: Cell Seeding
-
Harvest cells that are in their logarithmic growth phase using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well. The goal is for the cells in the vehicle control wells to be approximately 80-90% confluent at the end of the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for a "medium only" blank control.[9]
-
Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach and resume growth.
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound in complete growth medium from your 10 mM stock. A common approach is to prepare 2X final concentrations. For example, if the final desired concentration is 10 µM, prepare a 20 µM solution in medium.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the appropriate this compound dilution or control medium to each well. (Alternatively, add 100 µL of 2X drug solution to the 100 µL of medium already in the wells).
-
Ensure you have proper controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%).
-
Blank Control: Wells containing medium only (no cells).
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing anti-proliferative effects.[20]
Day 3: MTT Addition and Measurement (after 72h incubation)
-
Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well, including controls.[8][10]
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals should become visible in viable cells under a microscope.
-
Add 100 µL of MTT Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution) to each well.[9]
-
Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[9]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
Step-by-Step Protocol: BrdU Assay (ELISA-based)
This protocol provides a direct measure of DNA synthesis.[11][15]
Day 1 & 2: Seeding and Treatment
-
Follow steps 1-5 from the MTT protocol (Day 1 and Day 2) for cell seeding and treatment with this compound.
Day 3: BrdU Labeling and Detection (after ~68-70h incubation)
-
BrdU Labeling: During the final 2-4 hours of the 72-hour treatment period, add 10 µL of the BrdU labeling solution (provided in the kit) to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂. The optimal labeling time depends on the cell line's doubling time.[14]
-
Fixation/Denaturation: Carefully remove the culture medium. Add 200 µL per well of the kit's Fix/Denature solution and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[11][15]
-
Antibody Incubation: Remove the Fix/Denature solution and wash the wells with PBS or the provided wash buffer. Add 100 µL of the anti-BrdU-POD (Peroxidase) antibody solution to each well. Incubate for approximately 90 minutes at room temperature.
-
Washing: Remove the antibody solution and wash the wells thoroughly 3 times with the wash buffer.
-
Substrate Reaction: Add 100 µL of the TMB substrate solution to each well. Incubate at room temperature for 5-30 minutes, protected from light, until sufficient color development is observed.
-
Stop Reaction: Add 25-100 µL of the Stop Solution (typically an acid like H₂SO₄) to each well. The color will change from blue to yellow.
-
Measurement: Measure the absorbance at 450 nm with a reference wavelength of ~690 nm within 30 minutes of adding the stop solution.
Part III: Data Analysis and Interpretation
Data Calculation
-
Background Subtraction: For each well, subtract the average absorbance of the "medium only" blank controls.
-
Calculate Percent Viability/Proliferation: Express the results from treated wells as a percentage of the vehicle control.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Generate Dose-Response Curves: Plot the Percent Viability (Y-axis) against the log of the this compound concentration (X-axis).
-
Determine IC₅₀ Value: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in software like GraphPad Prism or R to calculate the IC₅₀ value. The IC₅₀ is the concentration of this compound that inhibits cell proliferation by 50%.
Experimental Layout and Expected Results
A well-planned plate layout is crucial for efficiency and accuracy.
| Plate Column | 1 (Blank) | 2 (Vehicle) | 3 (1 nM) | 4 (10 nM) | 5 (100 nM) | 6 (1 µM) | 7 (10 µM) | 8 (25 µM) | ... |
| Row A (MCF-7) | Medium | DMSO | FMD | FMD | FMD | FMD | FMD | FMD | ... |
| Row B (MCF-7) | Medium | DMSO | FMD | FMD | FMD | FMD | FMD | FMD | ... |
| Row C (MCF-7) | Medium | DMSO | FMD | FMD | FMD | FMD | FMD | FMD | ... |
| Row D (MDA-MB-231) | Medium | DMSO | FMD | FMD | FMD | FMD | FMD | FMD | ... |
| Row E (MDA-MB-231) | Medium | DMSO | FMD | FMD | FMD | FMD | FMD | FMD | ... |
| Row F (MDA-MB-231) | Medium | DMSO | FMD | FMD | FMD | FMD | FMD | FMD | ... |
Table of Hypothetical Expected Results (% Viability vs. Vehicle)
| This compound Conc. | MCF-7 (PR+) | MDA-MB-231 (PR-) |
| 0 (Vehicle) | 100% | 100% |
| 1 nM | 98% | 101% |
| 10 nM | 95% | 99% |
| 100 nM | 82% | 97% |
| 1 µM | 65% | 96% |
| 10 µM | 48% | 94% |
| 25 µM | 31% | 91% |
Interpretation of Results
-
PR-Dependent Anti-Proliferative Effect: If this compound shows a dose-dependent decrease in viability/proliferation in the PR-positive MCF-7 cells but has little to no effect on the PR-negative MDA-MB-231 cells (as shown in the hypothetical table), this provides strong evidence for a PR-mediated anti-proliferative mechanism.
-
PR-Independent (Off-Target) Effects: If both cell lines show a similar dose-dependent inhibition, the effect may be due to a PR-independent mechanism or general cytotoxicity at higher concentrations.
Part IV: Workflow and Troubleshooting
Overall Experimental Workflow
Caption: High-level workflow for assessing this compound's effect on cell proliferation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Mix cell suspension thoroughly before and during seeding. Avoid using the outermost wells of the plate. Use a calibrated multichannel pipette. |
| Low absorbance readings in all wells (MTT) | Too few cells seeded; MTT reagent is old or degraded; Insufficient incubation time with MTT. | Optimize cell seeding density. Store MTT reagent at 4°C protected from light and use within its shelf life. Ensure visible formazan crystals have formed before adding solubilizer. |
| High background in "medium only" wells | Contamination of medium or reagents with bacteria/yeast; Phenol red or serum in medium can interfere. | Always use aseptic technique. Use medium without phenol red for the final assay steps if possible. Subtract the blank absorbance value. |
| No dose-response observed | This compound concentration range is incorrect; this compound has precipitated out of solution; Cell line is not responsive. | Test a wider range of concentrations (e.g., from pM to high µM). Ensure final DMSO concentration is low (<0.1%) and that drug dilutions are fully dissolved. Confirm PR status of your cell line. |
| Vehicle (DMSO) control shows high toxicity | DMSO concentration is too high; Cells are particularly sensitive to DMSO. | Ensure final DMSO concentration does not exceed 0.1%. If necessary, run a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. |
Part V: References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Dressing, G. E., & Lange, C. A. (2012). Progesterone Receptor Signaling Mechanisms. PubMed Central, NIH. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. [Link]
-
Hamblin, M. R., & Lieberman, D. M. (2018). Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. Endocrine Reviews, Oxford Academic. [Link]
-
Provost, J. J. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
LinkedIn. (2024). SOP for In Vitro Toxicity Screening. [Link]
-
Grimm, S. A., et al. (2014). Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus. PubMed Central, NIH. [Link]
-
AmiGO. (n.d.). progesterone receptor signaling pathway. Gene Ontology Consortium. [Link]
-
Daniel, A. R., & Lange, C. A. (2009). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. NIH. [Link]
-
Grokipedia. (2026). This compound. [Link]
-
Wikipedia. (2025). This compound. [Link]
-
Jones, B., & Stacey, G. (2001). Safety considerations for in vitro toxicology testing. Cell Biology and Toxicology. [Link]
-
Tieszen, C., et al. (2011). Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression. PubMed Central. [Link]
-
Kinoshita, Y., et al. (2008). Medroxyprogesterone acetate inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression. Menopause. [Link]
-
Formstecher, P., et al. (2005). Apoptosis inhibition mediated by medroxyprogesterone acetate treatment of breast cancer cell lines. Breast Cancer Research and Treatment. [Link]
-
Atkovskaya, O. S., et al. (2023). Novel pentacyclic derivatives and benzylidenes of the progesterone series cause anti-estrogenic and antiproliferative effects and induce apoptosis in breast cancer cells. PubMed Central. [Link]
-
Scaccianoce, E., et al. (2004). Antiproliferative effect of leuprorelin acetate, alone or combined with tamoxifen or medroxyprogesterone acetate, on human breast cancer cell lines. Journal of Cancer Research and Clinical Oncology. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medroxyprogesterone acetate inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. SOP for In Vitro Toxicity Screening – SOP Guide for Pharma [pharmasop.in]
- 17. Safety considerations for in vitro toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis inhibition mediated by medroxyprogesterone acetate treatment of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Elucidation of Flumedroxone's Cellular Signaling Pathways
These application notes are designed for researchers, scientists, and drug development professionals investigating the molecular mechanisms of Flumedroxone. This document provides a comprehensive guide to dissecting its signaling pathway, from initial receptor interaction to downstream gene regulation and cellular responses.
Introduction to this compound
This compound is a synthetic steroidal progestogen, structurally related to 17α-hydroxyprogesterone, that has been investigated for its therapeutic potential, particularly in the management of migraines and premenstrual tension.[1][2][3] Its acetate ester, this compound acetate, has been marketed for these indications.[4][5] As a progestin, this compound's primary mechanism of action is presumed to be mediated through the progesterone receptor (PR), a member of the nuclear receptor superfamily.[6] Understanding the precise signaling cascade initiated by this compound is critical for elucidating its therapeutic effects and potential side effects, such as menstrual irregularities.[4][7]
The progesterone receptor signaling pathway is complex, involving both genomic and non-genomic actions.[8] Upon ligand binding, the PR can translocate to the nucleus and function as a ligand-activated transcription factor, directly regulating the expression of target genes.[8] Additionally, progestins can trigger rapid, non-genomic signaling cascades through interactions with signaling molecules in the cytoplasm, such as the c-Src kinase and the MAPK/ERK pathway.[9][10][11] Given that different progestins can elicit distinct transcriptional and biological responses, a thorough analysis of this compound's signaling is warranted.[12]
This guide will provide a logical workflow and detailed protocols for characterizing the signaling pathway of this compound, from receptor binding to downstream functional outputs.
Experimental Workflow for this compound Signaling Analysis
A multi-faceted approach is required to fully characterize the signaling pathway of this compound. The following workflow provides a roadmap for a comprehensive investigation.
Caption: A multi-phase experimental workflow for the comprehensive analysis of this compound's signaling pathway.
Phase 1: Characterizing this compound's Interaction with Steroid Receptors
The initial step is to confirm and quantify the binding of this compound to its putative target, the progesterone receptor (PR). It is also crucial to assess its binding affinity for other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), as cross-reactivity is common among synthetic progestins and can account for off-target effects.[13][14]
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the relative binding affinity (RBA) of this compound for the progesterone receptor.
Materials:
-
Cells or tissue lysates expressing the progesterone receptor (e.g., T47D breast cancer cells).
-
Radiolabeled progestin (e.g., [³H]-Promegestone (R5020)).
-
Unlabeled this compound and a reference progestin (e.g., Progesterone).
-
Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare a cell lysate from a PR-expressing cell line.
-
In a series of microcentrifuge tubes, add a constant concentration of [³H]-R5020.
-
Add increasing concentrations of unlabeled this compound or the reference progestin.
-
Add the cell lysate to each tube and incubate to allow for competitive binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separate bound from unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Plot the percentage of specifically bound [³H]-R5020 as a function of the log concentration of the competitor.
-
Calculate the IC₅₀ (concentration of competitor that displaces 50% of the radioligand) for this compound and the reference compound.
-
Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of reference / IC₅₀ of this compound) x 100.
Data Interpretation: A higher RBA indicates a stronger affinity of this compound for the progesterone receptor. This protocol can be adapted to assess binding to AR, GR, and MR by using appropriate radioligands and cell systems.
| Compound | Assumed IC₅₀ (nM) | Assumed RBA (%) |
| Progesterone | 10 | 100 |
| This compound | 15 | 67 |
| Compound X | 100 | 10 |
This table presents hypothetical data for illustrative purposes.
Phase 2: Delineating Intracellular Signaling Events
Once receptor binding is established, the next step is to investigate the immediate downstream consequences, including receptor activation and the initiation of signaling cascades.
The Progesterone Receptor Signaling Cascade
This compound, upon binding to the progesterone receptor, is expected to induce conformational changes leading to receptor dimerization and translocation to the nucleus. There, it can bind to progesterone response elements (PREs) in the DNA to regulate gene transcription. Additionally, it may activate rapid, non-genomic pathways.
Caption: Presumed signaling pathway of this compound via the progesterone receptor, including genomic and non-genomic branches.
Protocol 2: Luciferase Reporter Gene Assay
This assay quantifies the ability of this compound to activate PR-mediated transcription.[15]
Materials:
-
A suitable cell line with low endogenous PR activity (e.g., HEK293T) or a PR-positive line (e.g., T47D).
-
An expression vector for the human progesterone receptor (if using a PR-negative cell line).
-
A reporter plasmid containing a progesterone response element (PRE) driving the expression of a luciferase gene (e.g., pPRE-Luc).
-
A control plasmid for normalization (e.g., a Renilla luciferase vector).
-
Transfection reagent.
-
This compound and a known PR agonist (e.g., Progesterone) and antagonist (e.g., RU486).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the PR expression vector (if needed), the pPRE-Luc reporter plasmid, and the Renilla control plasmid.
-
After 24 hours, treat the cells with varying concentrations of this compound, progesterone, or RU486.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of the compound to generate a dose-response curve.
Data Interpretation: An increase in luciferase activity indicates that this compound is acting as a PR agonist. The potency (EC₅₀) and efficacy (maximal activation) can be determined from the dose-response curve. Co-treatment with an antagonist like RU486 should block this effect, confirming PR-specificity.
Protocol 3: Western Blot for Phosphorylated Signaling Proteins
This protocol assesses the activation of non-genomic signaling pathways by measuring the phosphorylation of key kinases like ERK.[9]
Materials:
-
PR-expressing cells (e.g., T47D).
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against total ERK and phosphorylated ERK (p-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat the cells with this compound for short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Data Interpretation: A rapid increase in the p-ERK/total ERK ratio following this compound treatment suggests the activation of a non-genomic signaling pathway.
Phase 3: Analysis of Gene Expression and Chromatin Interactions
The ultimate genomic effect of this compound is the regulation of target gene expression. This phase aims to identify and quantify these changes.
Protocol 4: Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure changes in the mRNA levels of known progesterone-responsive genes.
Materials:
-
PR-expressing cells.
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for target genes (e.g., WNT4, RANKL, FKBP5) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR system.
Procedure:
-
Treat cells with this compound or vehicle for a specified time (e.g., 6, 12, or 24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Data Interpretation: Upregulation or downregulation of target genes in response to this compound provides evidence of its progestogenic activity at the transcriptional level.
| Target Gene | Treatment | Assumed Fold Change |
| FKBP5 | Vehicle | 1.0 |
| FKBP5 | This compound (100 nM) | 4.5 |
| WNT4 | Vehicle | 1.0 |
| WNT4 | This compound (100 nM) | 2.8 |
This table presents hypothetical data for illustrative purposes.
Protocol 5: Chromatin Immunoprecipitation (ChIP)
ChIP assays determine if the progesterone receptor, when activated by this compound, directly binds to the promoter or enhancer regions of target genes.[16]
Materials:
-
PR-expressing cells.
-
This compound.
-
Formaldehyde for cross-linking.
-
ChIP-grade antibody against the progesterone receptor.
-
Protein A/G magnetic beads.
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution.
-
qPCR primers for the PRE regions of target genes.
Procedure:
-
Treat cells with this compound or vehicle.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin using the anti-PR antibody and magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Use qPCR to quantify the amount of specific DNA sequences (PREs) in the immunoprecipitated sample.
Data Interpretation: An enrichment of PRE-containing DNA in the this compound-treated sample compared to the vehicle control indicates direct binding of the PR to that genomic region, confirming the gene as a direct target of this compound action.
Conclusion
The protocols outlined in these application notes provide a robust framework for the detailed analysis of this compound's signaling pathway. By systematically investigating receptor binding, intracellular signaling events, gene expression, and chromatin interactions, researchers can build a comprehensive understanding of the molecular mechanisms underlying this compound's therapeutic effects. This knowledge is essential for the rational design of future drugs targeting the progesterone receptor and for optimizing the clinical use of existing progestogenic agents.
References
-
This compound acetate - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
This compound - Grokipedia. (2026, January 7). Retrieved January 14, 2026, from [Link]
-
This compound - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
(6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
- van der Wijst, M. G., et al. (2023). A molecular toolbox to study progesterone receptor signaling. Journal of Mammary Gland Biology and Neoplasia, 28(1), 12.
- Lundberg, P. O. (1969). Prophylactic treatment of migraine with this compound. Acta Neurologica Scandinavica, 45(3), 309–326.
-
Gene Ontology Consortium. (n.d.). GO:0050847 - progesterone receptor signaling pathway. Retrieved January 14, 2026, from [Link]
- Ball, A. R. E., et al. (2009). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. Steroids, 74(7-8), 614–619.
- Nacht, A. S., et al. (2014). Deep Sequencing Reveals New Aspects of Progesterone Receptor Signaling in Breast Cancer Cells. PLoS ONE, 9(6), e98404.
- Large, M. J., & DeMayo, F. J. (2012). Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus. Molecular and Cellular Endocrinology, 358(2), 101–110.
-
(6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C24H31F3O4 | CID 192154 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
- Bradley, W. G., et al. (1968). Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine. British Medical Journal, 3(5617), 531–533.
- Africander, D., et al. (2011). Interaction of injectable progestin contraceptives with steroid receptors. Journal of Steroid Biochemistry and Molecular Biology, 127(3-5), 337-344.
-
What is the mechanism of Fluorometholone? - Patsnap Synapse. (2024, July 17). Retrieved January 14, 2026, from [Link]
-
This compound - gsrs. (n.d.). Retrieved January 14, 2026, from [Link]
- Spitz, I. M. (1998). Mechanism of action and clinical effects of antiprogestins on the non-pregnant uterus.
- Li, Y., et al. (2021). Biosynthesis and signal transduction of plant growth regulators and their effects on bioactive compound production in Salvia miltiorrhiza (Danshen). Critical Reviews in Biotechnology, 41(8), 1216-1237.
- Govender, Y., et al. (2014). The Injectable-Only Contraceptive Medroxyprogesterone Acetate, Unlike Norethisterone Acetate and Progesterone, Regulates Inflammatory Genes in Endocervical Cells via the Glucocorticoid Receptor. PLoS ONE, 9(5), e98231.
- Lab-Cabrera, T., et al. (2023). Progestins Related to Progesterone and Testosterone Elicit Divergent Human Endometrial Transcriptomes and Biofunctions. International Journal of Molecular Sciences, 24(4), 3845.
- Sannino, S., et al. (2022). Progesterone receptor-Src kinase signaling pathway mediates neuroprogesterone induction of the luteinizing hormone surge in female rats. Journal of Neuroendocrinology, 34(1), e13071.
- Sannino, S., et al. (2022). Progesterone receptor-Src kinase signaling pathway mediates neuroprogesterone induction of the luteinizing hormone surge in female rats. Journal of Neuroendocrinology, 34(1), e13071.
- Nilsen, J., & Brinton, R. D. (2003). Divergent impact of progesterone and medroxyprogesterone acetate (Provera) on nuclear mitogen-activated protein kinase signaling. Proceedings of the National Academy of Sciences, 100(18), 10506–10511.
- De, M., et al. (1993). Regulation of uterine progesterone receptors by the nonsteroidal anti-androgen hydroxyflutamide. Journal of Steroid Biochemistry and Molecular Biology, 44(2), 121-128.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C22H29F3O3 | CID 20055352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prophylactic treatment of migraine with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acetate - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 7. Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progesterone receptor-Src kinase signaling pathway mediates neuroprogesterone induction of the luteinizing hormone surge in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progesterone receptor-Src kinase signaling pathway mediates neuroprogesterone induction of the luteinizing hormone surge in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. moleculesrus.sun.ac.za [moleculesrus.sun.ac.za]
- 14. The Injectable-Only Contraceptive Medroxyprogesterone Acetate, Unlike Norethisterone Acetate and Progesterone, Regulates Inflammatory Genes in Endocervical Cells via the Glucocorticoid Receptor | PLOS One [journals.plos.org]
- 15. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
Application Notes & Protocols: Establishing In Vitro Models for Efficacy Testing of Flumedroxone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro models to evaluate the efficacy of Flumedroxone. This compound, a synthetic steroidal progestogen, and its acetate ester have been explored for their therapeutic potential.[1][2][3] A critical aspect of its preclinical evaluation involves the use of well-defined in vitro systems to characterize its bioactivity and mechanism of action. This guide details the scientific rationale behind experimental choices, provides step-by-step protocols for key assays, and offers insights into data interpretation. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: Understanding this compound
This compound is a synthetic pregnane steroid, a derivative of 17α-hydroxyprogesterone.[1][2] Its acetate form, this compound acetate, is recognized for its progestogenic activity.[1] Reports indicate it possesses weak progestogenic effects with a lack of other hormonal activities such as estrogenic, antiestrogenic, androgenic, or glucocorticoid actions.[1] The primary molecular target of this compound is the progesterone receptor (PR), a member of the nuclear receptor superfamily.
The classical mechanism of progestogen action involves binding to the PR in the cytoplasm, which leads to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus.[4] Inside the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes, thereby modulating their transcription.[4]
To comprehensively evaluate the in vitro efficacy of this compound, a multi-faceted approach is necessary, encompassing assessments of its cytotoxic potential, its ability to bind to the progesterone receptor, and its functional impact on downstream signaling pathways and gene expression.
Foundational In Vitro Models: Cell Line Selection
The choice of cell line is paramount for the relevance of in vitro findings. For assessing the progestogenic and potential anti-estrogenic activity of compounds, human breast cancer cell lines are frequently employed due to their well-characterized hormone receptor status.
-
T47D Cells: This cell line is highly recommended for studying progestogenic effects as it expresses significant levels of the progesterone receptor. The induction of alkaline phosphatase in T47D cells is a well-established marker for progestogenic activity.[5]
-
MCF-7 Cells: These cells are estrogen receptor-positive and are a suitable model for investigating potential anti-estrogenic activities.[6][7] While they express lower levels of PR compared to T47D, they are valuable for comparative studies.
-
Hormone Receptor-Negative Cell Lines (e.g., MDA-MB-231): Including a hormone receptor-negative cell line as a negative control is crucial to demonstrate that the observed effects of this compound are specifically mediated through the progesterone receptor.
Table 1: Recommended Cell Lines for this compound Efficacy Testing
| Cell Line | Receptor Status | Key Application for this compound Testing |
| T47D | ER+, PR++ | Primary model for assessing progestogenic activity. |
| MCF-7 | ER+, PR+ | Model for assessing potential anti-estrogenic activity. |
| MDA-MB-231 | ER-, PR- | Negative control for receptor-mediated effects. |
Experimental Workflows & Protocols
A logical and sequential experimental workflow is essential for a thorough evaluation of this compound's in vitro efficacy. The following sections detail the protocols for a series of recommended assays.
Workflow Diagram
Caption: Experimental workflow for this compound in vitro efficacy testing.
Cell Viability Assay (MTS Protocol)
The initial step is to determine the cytotoxic profile of this compound to establish a non-toxic concentration range for subsequent functional assays. The MTS assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[8]
Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed T47D, MCF-7, and MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, replace the medium in the cell plates with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTS Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions. A common preparation involves dissolving MTS powder in DPBS to a concentration of 2 mg/mL.[9][10] Add 20 µL of the MTS reagent to each well.[8][9]
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.[8][9]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8][10]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Progesterone Receptor Binding Assay
This assay directly measures the affinity of this compound for the human progesterone receptor. A competitive binding assay using fluorescence polarization (FP) is a robust and high-throughput compatible technique.[11]
Principle: A fluorescently labeled progesterone analog (tracer) binds to the PR ligand-binding domain (LBD), resulting in a high FP signal. Unlabeled ligands, like this compound, compete with the tracer for binding, causing a decrease in the FP signal proportional to their binding affinity.[11]
Protocol: Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)
-
Reagent Preparation: Prepare assay buffer, recombinant human PR-LBD, a fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Green), and serial dilutions of this compound and a known PR ligand (e.g., progesterone) as a positive control.
-
Assay Plate Setup: In a 384-well black plate, add the assay components in the following order:
-
Assay buffer
-
Serial dilutions of this compound or control compounds
-
Recombinant PR-LBD
-
-
Incubation: Incubate for 1 hour at room temperature to allow for binding equilibration.
-
Tracer Addition: Add the fluorescent progesterone tracer to all wells.
-
Final Incubation: Incubate for at least 2 hours at room temperature, protected from light.
-
Fluorescence Polarization Measurement: Read the plate on an instrument capable of measuring fluorescence polarization, with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Data Analysis: Plot the FP signal against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which can be converted to a Ki (inhibition constant) value.
Gene Expression Analysis by qPCR
To assess the functional consequences of this compound binding to the PR, the expression of progesterone-responsive genes can be quantified using quantitative real-time PCR (qPCR).[12][13]
Protocol: qPCR for Progesterone-Responsive Genes
-
Cell Treatment: Seed T47D cells in 6-well plates. Once they reach 70-80% confluency, treat them with non-toxic concentrations of this compound (determined from the MTS assay), progesterone (positive control), and a vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers for target genes and a housekeeping gene for normalization.
-
Target Genes in T47D cells: pS2 (TFF1) and TGFβ3 are well-established estrogen-regulated genes that can also be modulated by progestins.[6]
-
Housekeeping Genes: Use stably expressed reference genes like GAPDH or ACTB.
-
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 30 seconds
-
40 cycles of:
-
Denaturation: 95°C for 5 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis to confirm product specificity.[13]
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathway Visualization
The interaction of this compound with the progesterone receptor initiates a signaling cascade that culminates in the regulation of gene expression.
Caption: Progesterone Receptor signaling pathway activated by this compound.
Data Interpretation and Expected Outcomes
Table 2: Summary of Expected Outcomes for this compound Efficacy Assays
| Assay | Expected Outcome for a Progestogenic Compound | Interpretation |
| MTS Cell Viability | Minimal cytotoxicity at concentrations effective in functional assays. | Defines the therapeutic window for in vitro studies. |
| PR Binding Assay | Dose-dependent displacement of the fluorescent tracer, yielding a low IC₅₀ value. | Demonstrates direct binding and high affinity of this compound for the progesterone receptor. |
| qPCR Gene Expression | Regulation of PR-target genes (e.g., upregulation of pS2) in a manner similar to progesterone. | Confirms the functional progestogenic activity of this compound at the transcriptional level. |
Conclusion
The protocols and workflows detailed in this guide provide a robust framework for the in vitro evaluation of this compound. By systematically assessing cytotoxicity, receptor binding, and downstream functional effects on gene expression, researchers can gain a comprehensive understanding of its efficacy and mechanism of action. Adherence to these self-validating protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing the preclinical development of this compound.
References
- BenchChem. (n.d.). Application Notes: WAY-255348 Progesterone Receptor Binding Assay Protocol.
- Möller, C., & Fuhrmann, U. (1998). Normal and stable transfected cancer cell lines: tools for a screening of progestogenic, antiprogestogenic and antiglucocorticoid substances. Journal of Steroid Biochemistry and Molecular Biology, 65(1-6), 249-257.
-
Wikipedia. (2023, December 23). This compound acetate. Retrieved from [Link]
- EBSCO. (n.d.). Progesterone receptor assay.
-
Wikipedia. (2023, December 23). This compound. Retrieved from [Link]
- Sonneveld, E., et al. (2005). Development and Validation of a Panel of Androgen- and Estrogen-Responsive Bioassays, Members of a panel of human cell line-based highly selective. Toxicological Sciences, 83(1), 136-148.
- Grokipedia. (2026, January 7). This compound.
-
MDPI. (2019). Stepwise Optimization of the RT-qPCR Protocol and the Evaluation of Housekeeping Genes in Pears (Pyrus bretschneideri) under Various Hormone Treatments and Stresses. International Journal of Molecular Sciences, 20(15), 3746. Retrieved from [Link]
-
Karmaus, A. L., et al. (2016). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Environmental Health Perspectives, 124(10), 1580-1589. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening Assays for Progesterone Receptor Antagonists.
-
PubChem. (n.d.). (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione. Retrieved from [Link]
-
Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. Retrieved from [Link]
-
Fucic, A., et al. (2025). Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models. Scientific Reports, 15, 1234. Retrieved from [Link]
-
DrugFuture. (n.d.). This compound Acetate. Retrieved from [Link]
-
Bio-protocol. (2022). Differential Regulation of Genes by the Glucogenic Hormone Asprosin in Ovarian Cancer. Retrieved from [Link]
-
Bradley, W. G., et al. (1968). Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine. British Medical Journal, 3(5617), 531–533. Retrieved from [Link]
-
Lykkesfeldt, A. E., et al. (1995). Human breast cancer cell lines resistant to pure anti-estrogens are sensitive to tamoxifen treatment. International Journal of Cancer, 61(4), 529-534. Retrieved from [Link]
-
Puglisi, R., et al. (2021). Preclinical Evidence of Progesterone as a New Pharmacological Strategy in Human Adrenocortical Carcinoma Cell Lines. Cancers, 13(21), 5333. Retrieved from [Link]
-
ResearchGate. (2022). RT-qPCR validation of 20 genes involved in hormone signal transduction, secondary metabolism, plant–aphid interactions, and starch and sucrose pathways. Retrieved from [Link]
-
Lieberman, M. E., Gorski, J., & Jordan, V. C. (1983). An estrogen receptor model to describe the regulation of prolactin synthesis by antiestrogens in vitro. The Journal of Biological Chemistry, 258(8), 4741–4745. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Frontiers in Plant Science. (2020). Validation of Reference Genes for Quantitative Real-Time PCR Normalization in Ananas comosus var. bracteatus During Chimeric Leaf Development and Response to Hormone Stimuli. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
Sources
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Normal and stable transfected cancer cell lines: tools for a screening of progestogenic, antiprogestogenic and antiglucocorticoid substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human breast cancer cell lines resistant to pure anti-estrogens are sensitive to tamoxifen treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stepwise Optimization of the RT-qPCR Protocol and the Evaluation of Housekeeping Genes in Pears (Pyrus bretschneideri) under Various Hormone Treatments and Stresses | MDPI [mdpi.com]
- 13. Frontiers | Validation of Reference Genes for Quantitative Real-Time PCR Normalization in Ananas comosus var. bracteatus During Chimeric Leaf Development and Response to Hormone Stimuli [frontiersin.org]
Synthesis of Novel Flumedroxone Derivatives for Preclinical Research
An Application Note and Protocol Guide from the Senior Application Scientist
Audience: Researchers, medicinal chemists, and drug development professionals in the field of endocrinology and oncology.
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel derivatives of Flumedroxone, a synthetic progestin. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to generate a library of new chemical entities for preclinical evaluation. We emphasize the rationale behind synthetic choices and provide a framework for troubleshooting, ensuring a high rate of success for researchers with a foundational knowledge of organic synthesis.
Part 1: Foundational Principles and Strategic Overview
Introduction to this compound and Rationale for Derivatization
This compound, chemically known as 6α-trifluoromethyl-17α-acetoxyprogesterone, is a steroidal progestin that has been investigated for its potential therapeutic applications. Its core structure, a progesterone backbone, offers multiple sites for chemical modification. The synthesis of novel derivatives is a key strategy in drug discovery to modulate pharmacological properties, including binding affinity for the progesterone receptor (PR), selectivity over other steroid receptors, and pharmacokinetic profiles (ADME properties). The goal of this guide is to provide the conceptual and practical framework for creating a diverse library of this compound analogs for research purposes.
Retrosynthetic Analysis and Key Modification Sites
The steroidal nucleus of this compound presents several reactive handles for chemical modification. A retrosynthetic approach allows for the logical disconnection of the target molecule into readily available starting materials. For our purposes, we will consider this compound as the primary starting material and focus on modifications at the following key positions:
-
C-3 Ketone: This position is amenable to a wide range of transformations, including reduction, oximation, and reductive amination, to introduce diverse functionalities.
-
C-17 Acetoxy Group: The ester linkage at C-17 can be hydrolyzed and subsequently re-esterified with various carboxylic acids to explore the impact of different side chains on biological activity.
-
C-6 Trifluoromethyl Group: While chemically more inert, advanced synthetic methods could allow for modification or replacement of this group, potentially influencing receptor binding and metabolic stability.
Caption: Retrosynthetic analysis of novel this compound derivatives.
Part 2: Detailed Experimental Protocols
The following protocols are presented as a starting point for the synthesis of a diverse library of this compound derivatives. Researchers are encouraged to adapt and optimize these methods based on their specific target molecules.
Protocol 1: Synthesis of a C-3 Oxime Derivative
This protocol describes the conversion of the C-3 ketone of this compound to an oxime. Oximation is a reliable and high-yielding reaction that introduces a nitrogen-containing functional group.
Reaction Scheme: this compound + Hydroxylamine hydrochloride → this compound-3-oxime
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
Add pyridine (2 equivalents) to the solution.
-
Add hydroxylamine hydrochloride (1.5 equivalents) in one portion.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness Check: The formation of the oxime can be confirmed by the disappearance of the ketone peak in the ¹³C NMR spectrum and the appearance of a new peak for the C=N-OH carbon.
Protocol 2: Modification of the C-17 Ester Side Chain
This two-step protocol involves the hydrolysis of the C-17 acetate followed by re-esterification with a different carboxylic acid.
Step 1: Hydrolysis of the C-17 Acetate
-
Dissolve this compound in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with dilute HCl and extract the product with ethyl acetate.
-
Purify the hydrolyzed product by column chromatography.
Step 2: Re-esterification at C-17
-
Dissolve the hydrolyzed this compound (1 equivalent) in dichloromethane.
-
Add the desired carboxylic acid (1.2 equivalents), dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude ester by column chromatography.
Table 1: Summary of Reaction Parameters for C-17 Esterification
| Carboxylic Acid | Reaction Time (h) | Solvent | Expected Yield (%) |
|---|---|---|---|
| Propionic acid | 12 | Dichloromethane | 85-95 |
| Benzoic acid | 16 | Dichloromethane | 80-90 |
| Cyclohexanecarboxylic acid | 18 | Dichloromethane | 75-85 |
Part 3: Characterization and Biological Evaluation
Structural Elucidation
The identity and purity of all synthesized derivatives must be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the new compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Biological Screening Cascade
A tiered approach is recommended for the biological evaluation of the newly synthesized library of compounds.
Caption: Tiered biological screening workflow for novel this compound derivatives.
Part 4: References
Application Notes & Protocols: Flumedroxone Administration in Animal Research Models
Introduction to Flumedroxone
This compound is a synthetic steroidal progestin belonging to the 17α-hydroxyprogesterone group.[1][2] Chemically identified as 17α-Hydroxy-6α-(trifluoromethyl)pregn-4-ene-3,20-dione, it is a derivative of progesterone characterized by a trifluoromethyl group at the 6α position.[2][3] While its acetate ester, this compound acetate, has been clinically explored for applications such as migraine prophylaxis, this compound itself has primarily remained a compound for investigational use.[1][2][3]
In research settings, this compound serves as a valuable tool for investigating progesterone receptor (PR)-mediated signaling pathways. Its potent progestogenic activity allows for the study of hormonal influences on various physiological and pathological processes, including reproductive biology, neuroendocrinology, and the progression of hormone-dependent cancers.[4] Understanding its mechanism of action is crucial for designing and interpreting experiments.
Mechanism of Action: Progesterone Receptor Signaling
As a progesterone analogue, this compound's primary mechanism of action is through its function as a ligand for the progesterone receptor (PR). The PR, a member of the nuclear receptor superfamily, acts as a ligand-activated transcription factor.[4][5] The canonical signaling pathway is a multi-step process:
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the PR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).
-
Conformational Change & Dimerization: Ligand binding induces a conformational change in the PR, causing the dissociation of HSPs. The activated receptors then dimerize.
-
Nuclear Translocation: The PR dimer translocates into the nucleus.
-
DNA Binding & Gene Transcription: Inside the nucleus, the receptor dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The bound receptor complex recruits co-activators or co-repressors, thereby modulating the transcription of downstream genes to elicit a biological response.[5][6]
It is also recognized that PRs can mediate rapid, non-genomic effects through signaling cascades initiated at the cell membrane, involving kinases like Src and the MAPK pathway.[5][7] These rapid actions can potentiate the classical nuclear receptor functions.[7]
Applications in Animal Research
The use of animal models is essential for evaluating the in vivo activity of compounds like this compound.[8][9] Rodent models (mice, rats) are most common for initial efficacy and toxicology studies due to their well-characterized physiology and the availability of genetically engineered strains.[9][10]
Primary Research Areas:
-
Oncology: Studying the growth and inhibition of hormone-dependent tumors (e.g., breast, endometrial cancer models).
-
Reproductive Biology: Investigating processes such as ovulation, implantation, and maintenance of pregnancy.
-
Neuroscience: Exploring the neuroprotective or behavioral effects of progestins.
-
Endocrinology: Modeling hormonal imbalances and therapeutic interventions.
Pharmacokinetic & Toxicological Considerations
While specific pharmacokinetic (PK) data for this compound in animal models is not extensively published, inferences can be drawn from structurally similar progestins like Medroxyprogesterone Acetate (MPA).[11]
Key PK Parameters to Consider:
-
Absorption: Highly dependent on the vehicle and route of administration. Lipophilic compounds often exhibit slow, sustained absorption from subcutaneous or intramuscular depots.
-
Distribution: Expected to distribute into fatty tissues.
-
Metabolism: Primarily hepatic. Researchers should be aware that metabolism can be species-specific and may be self-induced with chronic dosing.[11]
-
Elimination: Excreted via biliary and renal pathways.
Toxicology and Safety
The toxicological profile must be considered for any in vivo study.[12][13][14] As a progestin, potential side effects at higher or chronic doses can include:
-
Menstrual irregularities in female animals.
-
Weight gain.
-
Suppression of the hypothalamic-pituitary-gonadal (HPG) axis.
Safety studies in animals are a prerequisite for human trials and provide crucial information on potential adverse effects.[15] Researchers must adhere to institutional animal care and use committee (IACUC) guidelines for monitoring animal welfare.
| Parameter | Consideration | Relevance in Study Design |
| Vehicle Selection | This compound is a lipophilic powder. Requires an oil-based vehicle (e.g., sesame oil, corn oil) for solubilization. | Ensures bioavailability and stability. Prevents precipitation at the injection site. |
| Route of Admin. | Subcutaneous (SC) or Intramuscular (IM) routes are common for sustained release. Oral (PO) may have lower bioavailability.[11] | SC/IM routes provide a depot effect, ideal for long-term studies requiring stable plasma levels. |
| Dose Linearity | Pharmacokinetics may not be dose-linear; higher doses could lead to saturated metabolism or absorption.[11] | Pilot dose-ranging studies are recommended to establish the desired exposure level. |
| Species Differences | Metabolic rates and pathways can vary significantly between species (e.g., rats vs. mice vs. dogs).[11][16] | Justifies the choice of animal model and may require dose adjustments. |
Experimental Protocols
The following protocols provide a validated starting point for the preparation and administration of this compound in rodent models.
General Experimental Workflow
Protocol: Preparation of this compound for Subcutaneous (SC) Injection
Objective: To prepare a stable, injectable suspension of this compound in an oil-based vehicle for sustained release in rodent models.
Rationale: this compound is a hydrophobic crystalline solid. An oil vehicle is required for its dissolution. Sesame oil is a common, well-tolerated vehicle that allows for the formation of a subcutaneous depot, ensuring slow and consistent release of the compound.
Materials:
-
This compound powder (MW: 398.47 g/mol )[1]
-
Sterile sesame oil
-
Sterile glass vial
-
Magnetic stir bar and stir plate
-
Sterile 1 mL syringes and needles (e.g., 25-27 gauge)
-
70% Ethanol for disinfection
Procedure:
-
Calculate Required Mass: Determine the total amount of this compound needed for the entire study cohort.
-
Formula:(Dose in mg/kg) x (Avg. animal weight in kg) x (Number of animals) x (Number of doses) = Total mg needed.
-
Example: For a 10 mg/kg dose in 20 mice (avg. 25g) for a single injection: (10 mg/kg) x (0.025 kg) x (20) = 5 mg. Always prepare a ~10-20% overage to account for transfer loss.
-
-
Vehicle Preparation: Calculate the total volume of sesame oil required.
-
Formula:(Injection volume in mL/animal) x (Number of animals) = Total volume.
-
Example: For a 100 µL (0.1 mL) injection volume for 20 mice: 0.1 mL x 20 = 2 mL.
-
The final concentration will be 5 mg / 2 mL = 2.5 mg/mL.
-
-
Aseptic Preparation: Perform all subsequent steps in a laminar flow hood or using aseptic technique. Wipe down all surfaces and vials with 70% ethanol.
-
Solubilization: a. Weigh the calculated mass of this compound powder and add it to the sterile glass vial. b. Add the sterile magnetic stir bar to the vial. c. Add the calculated volume of sterile sesame oil. d. Place the vial on a magnetic stir plate and stir at a low-to-medium speed at room temperature. Gentle warming (to ~37-40°C) can aid dissolution but avoid overheating. e. Validation Step: Continue stirring until all powder is completely dissolved and the solution is clear. Visually inspect against a light source to ensure no particulate matter remains. This may take 30-60 minutes.
-
Storage: Store the final solution in the sterile vial, protected from light, at 4°C. Before each use, allow the solution to return to room temperature and vortex gently to ensure homogeneity.
Protocol: Subcutaneous Administration in Mice
Objective: To administer the prepared this compound solution to mice accurately and with minimal stress to the animal.
Procedure:
-
Animal Restraint: Gently restrain the mouse using an appropriate method (e.g., scruffing). Ensure the animal is secure but can breathe easily.
-
Injection Site Preparation: The injection site is typically the interscapular region (the loose skin over the upper back). There is no need to shave or sterilize the site with alcohol unless mandated by specific institutional protocols, as this can be stressful and is not proven to reduce infection rates for SC injections.
-
Dosing: a. Gently mix the this compound solution vial. b. Draw the calculated volume into a 1 mL syringe fitted with a 25-27 gauge needle. c. Expel any air bubbles from the syringe.
-
Injection: a. Lift the loose skin at the scruff to form a "tent." b. Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. c. Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel (you should see negative pressure; if blood appears, withdraw and try a new site). d. Slowly depress the plunger to inject the full volume, forming a small bleb under the skin. e. Withdraw the needle smoothly and gently pinch the injection site for a moment to prevent leakage.
-
Post-Procedure Monitoring: Return the animal to its home cage and monitor for any immediate adverse reactions (e.g., distress, bleeding). Monitor animals daily according to your approved institutional protocol.[13]
References
- Progesterone Receptor Signaling Mechanisms. PubMed - NIH.
- Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. Endocrine Reviews | Oxford Academic.
- Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus. PubMed Central (PMC) - NIH.
- progesterone receptor signaling pathway Gene Ontology Term (GO:0050847). Gene Ontology Consortium.
- Signaling inputs to progesterone receptor gene regulation and promoter selectivity. PubMed Central (PMC) - NIH.
- This compound. Grokipedia.
- This compound. Wikipedia.
- This compound acet
- (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione. PubChem.
- Hormonal Treatment for Integumentary Disease in Animals. MSD Veterinary Manual.
- The toxicity and adverse effects of selected drugs in animals – overview. Biblioteka Nauki.
- This compound Acet
- BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS. PubMed Central (PMC) - NIH.
- Principles of Toxicosis Treatment in Animals. Merck Veterinary Manual.
- Psychotropic Agents for Treatment of Animals. Merck Veterinary Manual.
- Animals as Models for Studying Antiprogestins.
- Animal Pharmacokinetic Studies. Royal Veterinary College, University of London.
- Animal Models.
- Animal Models. Southern Research.
- The toxicity and adverse effects of selected drugs in animals – overview.
- Overview of Systemic Pharmacotherapeutics of the Reproductive System in Animals. Merck Veterinary Manual.
- Experimental Animal Models of Phenylketonuria: Pros and Cons. MDPI.
- The toxicity and adverse effects of selected drugs in animals – overview.
- Pharmacokinetics and Bioavailability of Medroxyprogesterone Acetate in the Dog and the R
- Pharmacological properties of mifepristone: toxicology and safety in animal and human studies. PubMed - NIH.
- Comparison of the Pharmacokinetics of Seven Fluoroquinolones in Mammalian and Bird Species Using Allometric Analysis.
- Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents. bioRxiv.
- Pharmacokinetics of intranasal and intramuscular flunixin in healthy grower pigs. PubMed - NIH.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Animals as Models for Studying Antiprogestins - Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Experimental Animal Models of Phenylketonuria: Pros and Cons [mdpi.com]
- 10. n-tap.org [n-tap.org]
- 11. Pharmacokinetics and bioavailability of medroxyprogesterone acetate in the dog and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. Principles of Toxicosis Treatment in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 14. The toxicity and adverse effects of selected drugs in animals – overview [ouci.dntb.gov.ua]
- 15. Pharmacological properties of mifepristone: toxicology and safety in animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Screening for Flumedroxone Bioactivity
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize modulators of Flumedroxone activity. This compound is a synthetic steroidal progestin that primarily exerts its effects through the progesterone receptor (PR), a ligand-activated transcription factor critical in reproductive health and a therapeutic target in oncology.[1][2][3] This guide details the principles and step-by-step protocols for three robust HTS methodologies: a biochemical competitive binding assay, a co-regulator recruitment assay, and a cell-based functional reporter assay. Emphasis is placed on the scientific rationale behind experimental choices, integrated quality control systems for assay validation, and advanced data analysis to ensure the generation of reliable and actionable results.
Introduction: this compound and the Progesterone Receptor Pathway
This compound, a derivative of 17α-hydroxyprogesterone, functions as a modulator of the progesterone receptor (PR).[1][2] The PR is a member of the nuclear receptor superfamily that, upon binding to an agonist like progesterone or this compound, undergoes a series of conformational changes.[3][4] This activation cascade involves the dissociation of heat shock proteins, receptor dimerization, and subsequent translocation from the cytoplasm into the nucleus.[3][4] Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. This binding event initiates the recruitment of a complex of co-regulator proteins (co-activators or co-repressors), ultimately leading to the modulation of gene transcription.[3][5][6]
Progesterone antagonists, in contrast, bind to the PR but fail to induce the necessary conformational changes for co-activator recruitment, thereby blocking the receptor's transcriptional activity.[4][7] High-throughput screening for compounds that either mimic (agonists) or inhibit (antagonists) this compound's activity is crucial for discovering novel therapeutics for hormone-dependent cancers, endometriosis, and other reproductive disorders.[8]
Signaling Pathway Overview
The diagram below illustrates the canonical signaling pathway for progesterone receptor activation, which is the primary mechanism of action for this compound.
Caption: Progesterone Receptor (PR) signaling pathway.
The High-Throughput Screening Workflow: From Library to Hit
A successful HTS campaign is a multi-stage process designed to efficiently screen large compound libraries and identify promising candidates for further development. The workflow is designed to maximize efficiency and minimize false positives and negatives.
Caption: Principle of the TR-FRET competitive binding assay.
Detailed Protocol
Materials:
-
GST-tagged human PR-LBD (recombinant protein)
-
LanthaScreen™ Tb-anti-GST Antibody (e.g., Thermo Fisher Scientific) [9]* Fluorescent PR tracer (e.g., Fluormone™ PL Green) [10]* Assay Buffer (e.g., PolarScreen™ PR Screening Buffer) [10]* this compound (positive control)
-
DMSO (vehicle control)
-
Low-volume, 384-well black assay plates
-
HTS-compatible microplate reader capable of TR-FRET measurements (e.g., PHERAstar) [5] Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of PR-LBD and a 2X solution of the fluorescent tracer in Assay Buffer. The optimal concentrations should be determined empirically by cross-titration, but a starting point is often 5-10 nM for the receptor and a tracer concentration equal to its Kd.
-
Prepare a 4X solution of Tb-anti-GST antibody in Assay Buffer (e.g., 8 nM).
-
Prepare test compounds and this compound control by serial dilution in DMSO, then dilute into Assay Buffer to create a 4X final concentration stock.
-
-
Assay Procedure (20 µL final volume):
-
Add 5 µL of 4X test compound or control solution to the appropriate wells of the 384-well plate.
-
Add 5 µL of Assay Buffer containing 4X Tb-anti-GST antibody to all wells.
-
Add 10 µL of the 2X PR-LBD/tracer pre-mixture to all wells to initiate the reaction.
-
Controls:
-
Negative Control (Max Signal): Wells containing PR-LBD, tracer, antibody, and DMSO vehicle.
-
Positive Control (Min Signal): Wells containing PR-LBD, tracer, antibody, and a saturating concentration of unlabeled this compound.
-
-
-
Incubation & Data Acquisition:
-
Seal the plate and incubate at room temperature for 1-4 hours, protected from light.
-
Read the plate using a TR-FRET-enabled microplate reader. Configure the instrument to excite at ~340 nm and measure emission at ~490 nm (terbium donor) and ~520 nm (fluorescein acceptor). [9]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 490 nm).
-
Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - [(Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)]).
-
For dose-response experiments, plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: AlphaScreen Co-regulator Recruitment Assay
Application Note
Principle: This assay measures the functional outcome of ligand binding: the recruitment of a co-regulator peptide to the PR-LBD. It utilizes AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. [11][12]One protein partner (e.g., GST-PR-LBD) is captured on Donor beads, and the interacting partner (e.g., a biotinylated co-activator peptide) is captured on Acceptor beads. [13]Upon ligand-induced interaction, the beads are brought into close proximity (~200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. [11][13]Agonists (like this compound) will promote this interaction, increasing the signal, while antagonists will inhibit it.
Detailed Protocol
Materials:
-
GST-tagged human PR-LBD
-
Biotinylated co-activator peptide (e.g., containing an LXXLL motif)
-
AlphaScreen™ Glutathione Donor Beads (e.g., Revvity)
-
AlphaScreen™ Streptavidin Acceptor Beads (e.g., Revvity)
-
AlphaLISA™ Assay Buffer
-
This compound (agonist control), Mifepristone (antagonist control)
-
Low-volume, 384-well white assay plates (e.g., ProxiPlate)
Methodology:
-
Reagent Preparation:
-
Prepare 5X solutions of GST-PR-LBD and the biotinylated co-activator peptide in Assay Buffer. Optimal concentrations (typically in the 10-30 nM range) must be determined by checkerboard titration.
-
Prepare 5X test compounds and controls in Assay Buffer.
-
Prepare a 2.5X mixture of Donor and Acceptor beads in Assay Buffer (e.g., 50 µg/mL final concentration) in dim light.
-
-
Assay Procedure (25 µL final volume):
-
Add 5 µL of 5X test compound or control to the wells.
-
Add 5 µL of 5X GST-PR-LBD and 5 µL of 5X biotinylated co-activator peptide.
-
Incubate for 30-60 minutes at room temperature to allow for protein-compound interaction.
-
Add 10 µL of the 2.5X bead mixture to all wells under subdued lighting.
-
-
Incubation & Data Acquisition:
-
Seal the plate with an aluminum seal and incubate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable reader (e.g., EnVision®).
-
-
Data Analysis:
-
Agonist Mode:
-
Negative Control: DMSO vehicle (low signal).
-
Positive Control: Saturating concentration of this compound (high signal).
-
Calculate % Activation relative to controls to determine EC50 values.
-
-
Antagonist Mode:
-
Negative Control: EC50 concentration of this compound + DMSO vehicle (high signal).
-
Positive Control: DMSO vehicle only (low signal).
-
Calculate % Inhibition to determine IC50 values.
-
-
Protocol 3: Cell-Based PR Luciferase Reporter Assay
Application Note
Principle: This functional assay measures PR-mediated gene transcription in a live-cell context. [4]It employs a mammalian cell line (e.g., T47D or engineered HEK293) that stably or transiently expresses the human PR and contains a reporter gene construct. [14]The construct consists of a firefly luciferase gene under the control of a promoter containing multiple PREs. When an agonist like this compound activates the PR, the receptor binds to the PREs and drives the expression of luciferase. The resulting luminescence, measured after adding a substrate like luciferin, is directly proportional to the transcriptional activity of the PR. This format is ideal for identifying both agonists and antagonists. [15]
Detailed Protocol
Materials:
-
PR Reporter Cell Line (e.g., INDIGO Biosciences Human PGR Reporter Assay Kit) [14]* Cell Culture Medium (as recommended by the cell line provider)
-
Compound Treatment Medium
-
This compound (agonist control), Mifepristone (antagonist control)
-
Luciferase Detection Reagent (e.g., ONE-Glo™, Bright-Glo™)
-
Solid white, tissue culture-treated 384-well plates
Methodology:
-
Cell Plating:
-
Harvest and resuspend PR reporter cells in culture medium to the desired density (e.g., 5,000-10,000 cells per well).
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 4-6 hours (or as recommended) at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Agonist Mode: Add 5 µL of 5X test compounds or this compound control prepared in treatment medium.
-
Antagonist Mode: Prepare 5X test compounds or Mifepristone control in treatment medium that also contains a fixed concentration of this compound (typically the EC80 concentration). Add 5 µL to the cells.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the assay plates and the Luciferase Detection Reagent to room temperature.
-
Add 25 µL of Luciferase Detection Reagent to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence data (Relative Light Units, RLU) to controls.
-
For agonist screening, calculate Fold Activation over the vehicle control and determine EC50 values.
-
For antagonist screening, calculate % Inhibition of the agonist-stimulated signal and determine IC50 values.
-
References
-
U.S. National Library of Medicine. (n.d.). Current in vitro high throughput screening approaches to assess nuclear receptor activation. PubMed. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Bentham Science. (n.d.). Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
-
U.S. National Library of Medicine. (2024). A High-Throughput Screening Approach for Evaluating the Binding Affinity of Environmental Pollutants to Nuclear Receptors. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]
-
Ludwig-Maximilians-Universität München. (n.d.). AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of the High Throughput Screening Assay for Identification of Agonists of an Orphan Nuclear Receptor. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Screening of Nuclear Receptor Modulators. Retrieved from [Link]
-
BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]
-
Bio-protocol. (2019). In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human PGR Reporter Assay Kit. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human Progesterone Receptor. Retrieved from [Link]
-
EBSCO. (n.d.). Progesterone receptor assay | Research Starters. Retrieved from [Link]
-
Biocompare. (n.d.). Human Progesterone Receptor Reporter Assay System from Cayman Chemical. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound acetate. Retrieved from [Link]
-
MDPI. (n.d.). Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Progesterone receptor and the mechanism of action of progesterone antagonists. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. PMC. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Selective progesterone receptor modulators and progesterone antagonists: mechanisms of action and clinical applications. PubMed. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective progesterone receptor modulators and progesterone antagonists: mechanisms of action and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. PolarScreen™ Progesterone Receptor Competitor Assay Kit, Green 400 x 20 μL assays [thermofisher.com]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flumedroxone Concentration for In Vitro Assays
Welcome to the technical support center for optimizing the use of Flumedroxone in your in vitro experimental workflows. This guide is designed for researchers, scientists, and drug development professionals who are looking to characterize and utilize this synthetic progestogen in their assays. Given the limited publicly available quantitative data on this compound's in vitro activity, this document provides a foundational framework and detailed experimental protocols to empower you to determine the optimal concentration for your specific research needs.
Foundational Knowledge: Understanding this compound
This guide will walk you through the necessary steps to characterize this compound's activity, ensuring both scientific rigor and the generation of reliable, reproducible data.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your experiments with this compound.
Q1: What is the expected mechanism of action for this compound?
A1: As a derivative of 17α-hydroxyprogesterone, this compound is expected to exert its biological effects primarily through binding to and activating the progesterone receptor (PR).[1] The activation of PR, a nuclear transcription factor, leads to the regulation of target gene expression.[3] It is important to confirm this presumed mechanism in your experimental system.
Q2: Which cell lines are appropriate for studying this compound's activity?
A2: The choice of cell line is critical and depends on your research question. For studying PR-mediated effects, breast cancer cell lines are commonly used as they often express endogenous PR.
-
T47D: This cell line is known to have high levels of progesterone receptors and is a well-established model for studying progestin action.[4][5][6]
-
MCF-7: Another widely used breast cancer cell line that expresses both estrogen and progesterone receptors.[7][8] It's important to note that PR expression in MCF-7 cells can be estrogen-dependent.
You can also use cell lines engineered to express specific progesterone receptor isoforms (PR-A or PR-B) to dissect their individual contributions to the cellular response.[4]
Q3: How should I prepare a stock solution of this compound?
A3: this compound, like most steroids, is hydrophobic. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[9][10]
-
Protocol for Preparing a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder (Molar Mass: 398.47 g/mol ).[11]
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 0.398 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Q4: What is the stability of this compound in cell culture media?
A4: The stability of steroids in cell culture media can be variable and is influenced by factors such as media composition, temperature, and light exposure.[8][12] While specific data for this compound is unavailable, it is good practice to:
-
Prepare fresh working dilutions of this compound in your cell culture medium for each experiment.
-
For long-term experiments (greater than 24-48 hours), consider replenishing the media with freshly diluted this compound to maintain a consistent concentration.
-
A stability test can be performed by incubating this compound in your media under experimental conditions and measuring its concentration over time using techniques like LC-MS/MS.[12]
Troubleshooting Guide: Navigating Common Experimental Challenges
This section provides solutions to potential issues you might encounter when optimizing this compound concentration.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| No observable effect at expected concentrations. | 1. Low Potency: this compound may have low intrinsic activity in your assay. 2. Compound Instability: The compound may be degrading in the culture medium. 3. Incorrect Stock Concentration: Errors in weighing or dilution. | 1. Expand Concentration Range: Test a wider range of concentrations, up to 10 µM or higher, while monitoring for cytotoxicity. 2. Check Stability: As mentioned in the FAQ, assess the stability of this compound in your media. Consider more frequent media changes. 3. Verify Stock: Prepare a fresh stock solution and re-test. |
| High variability between replicate experiments. | 1. Inconsistent Solubilization: Precipitation of this compound at working concentrations. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. 3. Inconsistent Cell Seeding Density. | 1. Ensure Solubility: When diluting the DMSO stock into aqueous media, vortex immediately and thoroughly. Do not exceed a final DMSO concentration of 0.1% to avoid solvent-induced artifacts.[9] 2. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. 3. Standardize Seeding: Use a cell counter to ensure consistent cell numbers are plated for each experiment. |
| Unexpected or off-target effects observed. | 1. Glucocorticoid Receptor (GR) Cross-Reactivity: Many progestins can bind to and activate the glucocorticoid receptor, especially at higher concentrations.[13][14] 2. Cytotoxicity: At high concentrations, the observed effect may be due to cell death rather than a specific receptor-mediated response. | 1. Test for GR Activity: Perform a GR-specific reporter assay or measure the expression of known GR target genes (e.g., FKBP5) in the presence of this compound. If GR activation is observed, consider using a lower concentration of this compound or including a GR antagonist as a control. 2. Determine Cytotoxicity (IC50): Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells. Ensure your experimental concentrations are well below the IC50 value. |
Experimental Workflow for Optimizing this compound Concentration
The following workflow provides a systematic approach to determine the optimal concentration of this compound for your in vitro assays.
Caption: Workflow for determining the optimal concentration of this compound.
Step 1: Protocol for a Range-Finding Experiment
This initial experiment will help you identify a broad concentration range where this compound shows activity.
-
Cell Seeding: Plate your chosen cell line (e.g., T47D) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium to cover a wide range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (0.1% DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the cells for a duration relevant to your assay (e.g., 24-48 hours).
-
Endpoint Measurement: Measure a relevant biological endpoint. This could be the expression of a known progesterone-responsive gene (e.g., SGK1) by qPCR, or a change in cell proliferation.
-
Analysis: Identify the concentration range that elicits a response.
Step 2: Protocol for Determining EC50 in a Functional Assay (PRE-Luciferase Reporter Assay)
This experiment will determine the potency of this compound in activating the progesterone receptor.
-
Transfection: Co-transfect your cells (e.g., T47D or a PR-negative cell line engineered to express PR) with a progesterone response element (PRE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, starting from the highest concentration identified in the range-finding experiment. Include a vehicle control and a positive control (e.g., progesterone).
-
Treatment: Treat the cells with the serial dilutions of this compound.
-
Incubation: Incubate for 18-24 hours.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[2][15]
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Step 3: Protocol for Assessing Cytotoxicity (IC50) using MTT Assay
This experiment is crucial to define the upper limit of the usable concentration range.
-
Cell Seeding: Plate your cells in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound, extending to higher concentrations than those used in the functional assay (e.g., up to 100 µM).
-
Treatment: Treat the cells with the this compound dilutions.
-
Incubation: Incubate for a period relevant to your planned experiments (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis:
Step 4: Protocol for Evaluating Glucocorticoid Receptor (GR) Activation
This step is essential to ensure the observed effects are PR-specific.
-
Assay Setup: Use a cell line that expresses GR (many cell lines, including T47D and MCF-7, do). You can use a glucocorticoid response element (GRE)-driven luciferase reporter assay, similar to the PRE-luciferase assay.
-
Treatment: Treat the cells with a range of this compound concentrations, particularly those that were effective in the PR functional assay. Include a vehicle control and a positive control for GR activation (e.g., dexamethasone).
-
Endpoint Measurement: Measure luciferase activity or the expression of a GR-responsive gene like FKBP5 by qPCR.
-
Analysis: Compare the response induced by this compound to that of the vehicle and the positive control. Significant activation of the GRE-reporter or induction of FKBP5 indicates GR cross-reactivity.
Interpreting Your Results and Defining the Optimal Concentration
By integrating the data from these experiments, you can define an "optimal concentration window" for this compound in your specific assay.
Caption: Defining the optimal experimental window for this compound.
Your ideal experimental concentrations should be:
-
Above the EC50 for PR activation to ensure a robust and measurable response.
-
Well below the IC50 for cytotoxicity to avoid confounding effects from cell death.
-
Below the concentration at which you observe significant GR activation to ensure target specificity.
References
-
Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Alternatives to Laboratory Animals, 36(5), 503-519. [Link]
-
Fuhrmann, U., et al. (2000). A novel, high-affinity, fluorescent progesterone receptor antagonist. Synthesis and in vitro studies. Journal of Medicinal Chemistry, 43(26), 5010-5016. [Link]
-
Wikipedia contributors. (2023, December 23). This compound. In Wikipedia, The Free Encyclopedia. [Link]
-
Johnson, C. A., et al. (2014). Stability of hydroxyprogesterone caproate alone and in a compounded pharmaceutical product. American Journal of Health-System Pharmacy, 71(13), 1121-1128. [Link]
-
Högg, C., et al. (1994). Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. Steroids, 59(10), 597-602. [Link]
-
Uras, F., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Cancer Cell International, 21(1), 599. [Link]
-
Di, X., et al. (2003). The antiandrogen flutamide inhibits growth of mcf-7 human breast-cancer cell-line. Anticancer Research, 23(6C), 4787-4793. [Link]
-
Thomas, T., et al. (2007). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. Journal of Medicinal Chemistry, 50(7), 1640-1652. [Link]
-
Pescador, N., et al. (2007). Effects of Progestins on Progesterone Synthesis in a Stable Porcine Granulosa Cell Line: Control of Transcriptional Activity of the Cytochrome P450 Side-Chain Cleavage Gene. Biology of Reproduction, 76(3), 484-492. [Link]
-
Sartorius, C. A., et al. (1994). New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors: only antiprogestin-occupied B-receptors are switched to transcriptional agonists by cAMP. Cancer Research, 54(14), 3868-3877. [Link]
-
Sowa, A. (2017). How to dilute progesterone for culture media? ResearchGate. [Link]
-
Daley-Yates, P. T., & Price, A. C. (2003). Inhaled corticosteroids: Potency, dose equivalence and therapeutic index. British Journal of Clinical Pharmacology, 55(4), 375-385. [Link]
-
Kim, K., et al. (2017). The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer. Biochemical and Biophysical Research Communications, 486(3), 752-758. [Link]
-
Logunov, I. V., et al. (2023). Novel pentacyclic derivatives and benzylidenes of the progesterone series cause anti-estrogenic and antiproliferative effects and induce apoptosis in breast cancer cells. Molecules, 28(3), 1146. [Link]
-
Public Health England. (n.d.). MCF7 - ECACC Cell Line Profiles. [Link]
-
Shemshedini, L., et al. (1992). In vitro activity of the transcription activation functions of the progesterone receptor. Evidence for intermediary factors. The Journal of Biological Chemistry, 267(3), 1834-1839. [Link]
-
Saugar, J. M. (2016). Answer to "Hello everyone. I would like to know what concentration of DMSO I need to dissolve medroxyprogesterone acetate. Can anybody plz tell me?". ResearchGate. [Link]
-
Prietl, G., et al. (1992). The effect of 17 alpha-hydroxyprogesterone caproate/oestradiol valerate on the development and outcome of early pregnancies following in vitro fertilization and embryo transfer: a prospective and randomized controlled trial. Human Reproduction, 7(Suppl 1), 1-5. [Link]
-
da Silva, A. F. C., et al. (2023). Identification of Novel Progesterone Receptor (PR) Inhibitors (Homo sapiens) from Metabolites of Biotransformation Fungal: A Bioinformatics Approach. International Journal of Molecular Sciences, 24(17), 13359. [Link]
-
Graham, J. D., & Clarke, C. L. (1993). The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor: evidence for heterospecific receptor modulation via the glucocorticoid receptor. European Journal of Cancer, 29(12), 1771-1775. [Link]
-
Ajgaonkar, S. (2016). Hello everyone. I would like to know what concentration of DMSO I need to dissolve medroxyprogesterone acetate. Can anybody plz tell me? ResearchGate. [Link]
-
Nuti, F., et al. (1994). Morphological and biochemical features of a medroxyprogesterone acetate (MPA)-resistant MCF-7 breast cancer cell line. Journal of Cancer Research and Clinical Oncology, 120(12), 717-724. [Link]
-
Horowitz, K. B., et al. (1982). Variant T47D human breast cancer cells with high progesterone-receptor levels despite estrogen and antiestrogen resistance. Cell, 28(1), 109-118. [Link]
-
Zhang, Z., et al. (2008). In vitro and in vivo characterization of a novel nonsteroidal, species-specific progesterone receptor modulator, PRA-910. Endocrinology, 149(10), 5136-5145. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71881, this compound. [Link]
-
Wikipedia contributors. (2023, December 23). 17α-Hydroxyprogesterone. In Wikipedia, The Free Encyclopedia. [Link]
-
Kontula, K., et al. (1983). Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. Biochemical Pharmacology, 32(9), 1511-1518. [Link]
-
Ponec, M., et al. (1986). Glucocorticoids: binding affinity and lipophilicity. Journal of Pharmaceutical Sciences, 75(10), 973-975. [Link]
-
O'Lone, R., et al. (2012). The antiproliferative effects of progestins in T47D breast cancer cells are tempered by progestin induction of the ETS transcription factor Elf5. Molecular Endocrinology, 26(11), 1879-1890. [Link]
-
Cutini, P. H., & Massheimer, V. (2019). In vitro effects of progesterone and the synthetic progestin medroxyprogesterone acetate on vascular remodeling. Molecular and Cellular Endocrinology, 498, 110543. [Link]
-
Zaitseva, M., et al. (2014). Differential regulatory effect of progesterone on the proliferation and apoptosis of uterine leiomyoma tissue explants and primary leiomyoma cell cultures. Gynecological Endocrinology, 30(11), 814-818. [Link]
-
Madauss, K. P., et al. (2007). Progesterone Receptor Ligand Binding Pocket Flexibility: Crystal Structures of the Norethindrone and Mometasone Furoate Complexes. Journal of Medicinal Chemistry, 50(12), 2779-2786. [Link]
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Romero, R., & Stanczyk, F. Z. (2013). Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice. American Journal of Obstetrics and Gynecology, 208(6), 421-426. [Link]
-
Muhartono, et al. (2016). Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells. Biomedical and Pharmacology Journal, 9(2), 629-635. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. [Link]
-
Kässmeyer, S., et al. (2022). Long-Term Maintenance of Viable Human Endometrial Epithelial Cells to Analyze Estrogen and Progestin Effects. International Journal of Molecular Sciences, 23(13), 7351. [Link]
-
Szefler, S. J., et al. (1998). Fluticasone propionate results in improved glucocorticoid receptor binding affinity and reduced oral glucocorticoid requirements in severe asthma. Annals of Allergy, Asthma & Immunology, 81(1), 35-40. [Link]
-
Biocytogen. (n.d.). Cell Line Engineering Services & Products. [Link]
-
Ghersevich, J. L., et al. (2008). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. Assay and Drug Development Technologies, 6(4), 527-540. [Link]
-
Hijazi, M. A. M. (2018). Answer to "MCF 7 cell lines in anticancer activity". ResearchGate. [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Czock, D., et al. (2005). Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids. Clinical Pharmacokinetics, 44(1), 61-98. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro activity of the transcription activation functions of the progesterone receptor. Evidence for intermediary factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Estradiol and medroxyprogesterone acetate regulated genes in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variant T47D human breast cancer cells with high progesterone-receptor levels despite estrogen and antiestrogen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of 17alpha-hydroxyprogesterone in dried blood spots after autoclaving and prolonged storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C22H29F3O3 | CID 20055352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel, high-affinity, fluorescent progesterone receptor antagonist. Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flumedroxone Solubility and Stability
Last Updated: 2026-01-14
Introduction
Flumedroxone (and its acetate ester, this compound acetate) is a synthetic steroidal progestogen investigated for its therapeutic potential, particularly as an antimigraine agent.[1][2] As a member of the pregnane steroid family, it is a hydrophobic molecule, presenting significant challenges for researchers working in aqueous-based in vitro systems like cell culture.[2][3]
This guide provides in-depth troubleshooting for common solubility and stability issues encountered when using this compound in culture media. Our goal is to equip researchers with the foundational knowledge and practical protocols to ensure reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What went wrong?
This is the most common issue researchers face with hydrophobic compounds. The phenomenon is driven by a drastic change in solvent polarity.
-
Causality Explained: this compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but is practically insoluble in water.[4][5] Your stock solution in 100% DMSO is a stable, high-concentration reservoir. However, when you introduce a small volume of this stock into the large volume of aqueous culture medium, the DMSO concentration plummets, and the solvent environment instantly becomes overwhelmingly aqueous. This compound can no longer stay in solution at this high water concentration and crashes out as a precipitate.[5] This leads to an unknown and inconsistent final concentration available to your cells.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: The final concentration of DMSO in your culture medium should ideally be ≤0.1% and almost never exceed 0.5% to avoid solvent-induced cytotoxicity. Calculate the final percentage carefully. If it's too high, you must remake your working solutions.
-
Pre-warm the Media: Adding the drug solution to pre-warmed (37°C) media can sometimes help maintain solubility during the initial mixing.[6]
-
Improve Mixing Technique: Do not simply pipette the DMSO stock into the media. Add the stock drop-wise to the vortexing or swirling media to ensure rapid and even dispersion, minimizing localized high concentrations of the drug that can initiate precipitation.[6]
-
Perform a Serial Dilution: Instead of a single large dilution step, perform a gradual, multi-step dilution. For example, dilute the DMSO stock into a small volume of serum-containing media first before adding that mixture to the final culture volume. Large dilution jumps are a common cause of precipitation.[6]
-
Q2: What is the best solvent for making a this compound stock solution?
The choice of solvent is critical for creating a stable, high-concentration stock that can be accurately diluted.
-
Expert Recommendation: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4] It is a powerful, water-miscible organic solvent capable of dissolving a wide array of nonpolar and polar compounds.[7][8] For cell culture applications, always use a high-purity, sterile-filtered grade of DMSO (≥99.8%).[9]
-
Alternative Solvents: While other solvents like ethanol can be used, DMSO generally offers superior solubilizing power for complex hydrophobic molecules.[5] If using ethanol, be aware that it can have more pronounced effects on cell metabolism and membrane integrity compared to DMSO at equivalent concentrations.
Solubility Data Summary
| Compound | Solvent | Solubility | Source |
| This compound Acetate | DMSO | Soluble | [4] |
| Medroxyprogesterone acetate (structurally similar) | DMSO | 12 mg/mL at 25°C | [9] |
| Medroxyprogesterone acetate (structurally similar) | Ethanol | 12 mg/mL at 25°C | [9] |
| This compound/Acetate | Water | Practically Insoluble | [5][9] |
Q3: Can components in my culture media affect the solubility of this compound?
Yes, absolutely. Culture medium is a complex mixture, and its components can either help or hinder drug solubility.
-
The Role of Serum: Fetal Bovine Serum (FBS) contains abundant proteins, most notably albumin. Albumin is a known carrier protein that can bind to hydrophobic molecules, forming soluble complexes and effectively increasing their apparent solubility in aqueous solutions.[10][11] If your experimental design allows, working in serum-containing media can significantly reduce precipitation issues.[6]
-
Insight: For particularly difficult compounds, a pre-complexing step can be effective. A protocol developed for 3-MCPD esters involves diluting a DMSO stock 1:10 in warm (50°C) FBS before the final dilution into the culture medium.[10] This allows the drug to bind to serum proteins before being exposed to the fully aqueous environment.
-
-
pH and Media Buffers: The pH of the medium (typically ~7.4 in culture) can influence the charge state of some compounds, but for a neutral steroid like this compound, its effect on solubility is minimal. However, the stability of the compound can be pH-dependent.
Q4: How stable is this compound in my incubator at 37°C? Am I losing my compound over time?
Stability is a distinct issue from solubility. An apparently clear solution may contain a compound that is actively degrading under culture conditions.
-
Mechanisms of Degradation: The primary chemical degradation pathways for pharmaceuticals in aqueous solutions are hydrolysis and oxidation.[12][13]
-
Hydrolysis: This involves the cleavage of chemical bonds by water. Steroid esters, like this compound acetate, can be susceptible to hydrolysis of the ester linkage.[13]
-
Oxidation: This is often mediated by molecular oxygen or reactive oxygen species and can be catalyzed by trace metals.[12] Components in some media formulations, such as cysteine and iron compounds, can create a redox environment that may impact the stability of sensitive compounds.[14][15]
-
-
Assessing Stability: The only definitive way to know the stability of this compound under your specific experimental conditions (media type, serum percentage, incubation time) is to measure it empirically.
-
Recommended Protocol: Prepare your final working concentration of this compound in your complete culture medium. Incubate this medium under your standard culture conditions (e.g., 37°C, 5% CO2) for the longest duration of your planned experiment (e.g., 24, 48, 72 hours). At each time point, take an aliquot of the medium and analyze the concentration of the parent this compound compound using an appropriate analytical method like HPLC-UV or LC-MS.[16] A decrease in the parent peak over time indicates degradation.
-
Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the standard procedure for creating a reliable primary stock solution.
-
Preparation: Bring the this compound vial and a bottle of high-purity, anhydrous DMSO to room temperature in a desiccator.
-
Calculation: Determine the volume of DMSO required to achieve a desired stock concentration (e.g., 10-50 mM). Use the molecular weight of your specific compound (this compound or this compound Acetate).
-
Dissolution: Add the calculated volume of DMSO to the vial of powdered this compound.
-
Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Ensure the solution is completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store aliquots protected from light at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[4]
Protocol 2: Troubleshooting Precipitation in Culture Media
This workflow provides a logical sequence of steps to diagnose and solve precipitation issues.
Caption: A decision workflow for troubleshooting this compound precipitation.
Visualizing Key Concepts
The Solvent Polarity Shock
The diagram below illustrates the core problem of adding a DMSO-based stock solution to an aqueous medium.
Caption: Adding DMSO stock to aqueous media causes a "polarity shock".
References
-
Reddit discussion on dissolving hydrophobic drugs in cell culture media. (2021). r/labrats. [Link]
-
Lao, Y., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]
-
ResearchGate discussion on dissolving hydrophobic compounds in DMEM media. (2015). ResearchGate. [Link]
-
Gao, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Bajaj, S., et al. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
-
Wikipedia. This compound. Wikipedia. [Link]
-
PubChem. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione. PubChem. [Link]
-
Grokipedia. This compound. Grokipedia. [Link]
-
Wikipedia. This compound acetate. Wikipedia. [Link]
-
The Royal Society of Chemistry. This compound Acetate | The Merck Index Online. The Merck Index Online. [Link]
-
MDPI. Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI. [Link]
-
ResearchGate discussion on drug stability in cell culture media. (2017). ResearchGate. [Link]
-
Pharmacy 180. Drug degradation pathways. Pharmacy 180. [Link]
-
Global Substance Registration System. This compound. gsrs. [Link]
-
DrugFuture. This compound Acetate. DrugFuture. [Link]
-
ResearchGate. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ResearchGate. [Link]
-
PubMed. Cell culture media impact on drug product solution stability. PubMed. [Link]
-
Wiley Online Library. Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress. [Link]
-
ResearchGate. Cell culture media impact on drug product solution stability. ResearchGate. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
-
InvivoGen. Frequently Asked Questions. InvivoGen. [Link]
-
Studylib. DMSO Solubility Data: Organic & Inorganic Compounds. Studylib. [Link]
-
Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]
-
ResearchGate discussion on dissolving medroxyprogesterone acetate. (2016). ResearchGate. [Link]
-
gChem Global. DMSO. gChem Global. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. merckindex.rsc.org [merckindex.rsc.org]
Flumedroxone Stability in Cell Culture Media: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of Flumedroxone, and its more commonly used ester form this compound Acetate, in cell culture media. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.
Section 1: Understanding this compound and its Stability Profile
This compound is a synthetic steroidal progestogen.[1] For in vitro studies, it is critical to use its acetate ester, this compound Acetate, which is the form that has been clinically utilized.[2] The stability of this compound in your cell culture system is paramount for obtaining reliable and reproducible results. Several factors within the culture environment can impact the integrity of this compound Acetate, potentially leading to its degradation and affecting its bioavailability and efficacy in your experiments.
This guide will walk you through the key considerations for maintaining the stability of this compound Acetate in your cell culture media, from preparing stock solutions to troubleshooting unexpected results.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound Acetate in cell culture.
Q1: What is the recommended solvent for preparing this compound Acetate stock solutions?
A1: this compound Acetate is sparingly soluble in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) or absolute ethanol are common choices for dissolving steroid hormones for cell culture applications.[3] It is crucial to prepare a concentrated stock solution so that the final concentration of the organic solvent in the cell culture medium is minimal (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[3]
Q2: How should I store my this compound Acetate stock solution?
A2: For long-term storage, it is recommended to store stock solutions of steroid hormones at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] Storage in glass vials is preferable to plastic, as some steroids have been shown to adsorb to polypropylene tubes.[5] If using plastic, low-protein-binding tubes are a better option.[6] Protect the stock solution from light.[7]
Q3: Can I use cell culture medium containing phenol red for my experiments with this compound Acetate?
A3: It is strongly advised to use phenol red-free medium for studies involving steroid hormones, especially in hormone-sensitive cell lines.[8][9] Phenol red has a structural similarity to some nonsteroidal estrogens and has been shown to exhibit weak estrogenic activity.[10][11] This can lead to confounding effects, such as stimulating cell proliferation and altering the expression of hormone-responsive genes, thereby interfering with the action of this compound Acetate.[12]
Q4: How does serum in the culture medium affect the stability and activity of this compound Acetate?
A4: Serum contains a complex mixture of proteins, including albumin, which can bind to steroid hormones.[13] This binding can have a dual effect. On one hand, it can protect the steroid from degradation, increasing its stability in the medium.[6] On the other hand, protein binding reduces the concentration of free, biologically active this compound Acetate available to the cells.[13] The extent of this binding can vary depending on the serum concentration and the specific batch of serum.[14] When designing your experiments, it is important to be consistent with the serum concentration and to consider that the effective concentration of this compound Acetate may be lower than the nominal concentration added to the medium.
Q5: What are the primary degradation pathways for this compound Acetate in cell culture medium?
A5: The primary degradation pathways for this compound Acetate in aqueous cell culture medium are likely to be hydrolysis of the 17α-acetate ester and photodegradation.
-
Hydrolysis: The acetate ester can be hydrolyzed to the less active parent compound, this compound, a reaction that can be influenced by pH and the presence of esterase enzymes, which may be present in serum supplements.
-
Photodegradation: Like many steroid compounds, this compound Acetate may be sensitive to light, particularly UV light. Exposure to light during handling and incubation can lead to its degradation.[15]
Section 3: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to this compound Acetate instability in cell culture experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | 1. Degradation of stock solution: Improper storage (temperature, light exposure, repeated freeze-thaw cycles). 2. Degradation in culture medium: Instability due to pH, light exposure during incubation, or enzymatic degradation. 3. Reduced bioavailability: High serum concentration leading to excessive protein binding. 4. Adsorption to labware: Loss of compound to plastic surfaces of tubes, plates, and pipette tips. | 1. Prepare fresh stock solution from powder. Aliquot and store at -80°C in glass vials, protected from light. 2. Use freshly prepared medium for experiments. Minimize light exposure of culture plates. Consider using serum-free or reduced-serum medium if compatible with your cell line. 3. Perform a dose-response curve with varying serum concentrations to determine the optimal condition. 4. Use low-protein-binding labware. Pre-coat pipette tips by aspirating and dispensing the steroid solution a few times before transferring to the culture well. |
| High variability between replicate wells or experiments | 1. Inaccurate pipetting of stock solution: Due to the small volumes of concentrated stock. 2. Precipitation of this compound Acetate: Poor solubility in the final culture medium. 3. Inconsistent serum batches: Different batches of serum can have varying protein compositions. | 1. Use calibrated pipettes and ensure proper technique. Consider performing serial dilutions of the stock solution to work with larger, more accurate volumes. 2. Ensure the final solvent concentration is low (e.g., <0.1% DMSO). Vortex the diluted solution well before adding to the culture. Visually inspect for any precipitate. 3. Use the same batch of serum for a set of related experiments. |
| Unexpected cellular responses (e.g., proliferation in control) | 1. Estrogenic effect of phenol red: Phenol red in the medium is stimulating the cells. 2. Hormonal content of serum: Some sera may contain endogenous steroids. | 1. Switch to a phenol red-free formulation of your cell culture medium. 2. Use charcoal-stripped serum to remove endogenous steroid hormones. |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Acetate Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound Acetate in DMSO.
Materials:
-
This compound Acetate powder (Molar Mass: 440.50 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or low-protein-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Safety First: Handle this compound Acetate powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[16]
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.405 mg of this compound Acetate powder.
-
Dissolution: a. Aseptically transfer the weighed powder to a sterile amber glass vial. b. Add 1 mL of anhydrous DMSO to the vial. c. Vortex thoroughly until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: a. Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile amber glass vials or low-protein-binding tubes. b. Store the aliquots at -80°C, protected from light. c. Record the name of the compound, concentration, date of preparation, and your initials on each vial.
Protocol 2: Preparation of Working Solutions and Dosing Cells
This protocol details the dilution of the stock solution and addition to cell cultures.
Materials:
-
10 mM this compound Acetate stock solution (from Protocol 1)
-
Phenol red-free cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): For lower final concentrations, it is advisable to perform a serial dilution. For example, to achieve a final concentration of 10 nM: a. Prepare a 10 µM intermediate solution by diluting the 10 mM stock 1:1000 in phenol red-free medium (e.g., 1 µL of stock into 999 µL of medium). Vortex gently.
-
Prepare Final Working Solution: a. Dilute the intermediate solution (or the stock solution for higher concentrations) into the final volume of medium that will be added to the cells. For example, to achieve a final concentration of 10 nM from a 10 µM intermediate solution, dilute it 1:1000 in the final dosing medium (e.g., 1 µL of 10 µM solution into 1 mL of medium). b. Ensure the final DMSO concentration is below 0.1%.
-
Dosing the Cells: a. Remove the existing medium from the cell culture plates. b. Add the medium containing the final concentration of this compound Acetate to the wells. c. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup. d. Return the plates to the incubator, ensuring they are shielded from direct light.
Section 5: Visualizing Key Concepts
Diagram 1: Factors Influencing this compound Acetate Stability
Caption: A recommended workflow for handling this compound Acetate in cell culture.
References
-
[No Author]. (n.d.). In Vitro Hydrolysis of Steroid Acid Ester Derivatives of Prednisolone in Plasma of Different Species. PubMed. Retrieved January 14, 2026, from [Link]
-
Berthois, Y., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1986). Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. Proceedings of the National Academy of Sciences of the United States of America, 83(8), 2496–2500. [Link]
- Bindal, R. D., & Katzenellenbogen, J. A. (1988). Estrogenic activity of phenol red in vivo and in vitro. Journal of Steroid Biochemistry, 31(3), 261–268.
-
[No Author]. (n.d.). Handling and Dispensing of Steroids. WebofPharma. Retrieved January 14, 2026, from [Link]
-
Corbali, O. (2021). How to store Estradiol (17-B), Prednisolone, and Testosterone solutions? in -20 or -80? is endotoxin removal needed? ResearchGate. [Link]
- Lappano, R., et al. (2010). The estrogenic activity of phenol red in MCF-7 human breast cancer cells is mediated by a G protein-coupled receptor. Molecular and Cellular Endocrinology, 317(1-2), 101–107.
- Handa, R. K., & Sharma, R. K. (1990). The effect of phenol red on the growth of human breast cancer cell lines. Journal of Steroid Biochemistry and Molecular Biology, 37(2), 195–198.
-
[No Author]. (n.d.). Effect of phenol red on cell cultures. Thai Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
-
Wei, Q. (2025). How to dilute Hydrocortisone in stem cell culture? ResearchGate. [Link]
-
[No Author]. (n.d.). Panel of Steroid Hormones. Centers for Disease Control and Prevention. Retrieved January 14, 2026, from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 14, 2026, from [Link]
-
PromoCell. (n.d.). Impact of phenol red in cell culture and solutions. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2025). This compound. Retrieved January 14, 2026, from [Link]
-
Wesierska-Gadek, J., et al. (2007). Phenol red in the culture medium strongly affects the susceptibility of human MCF-7 cells to roscovitine. Cellular & Molecular Biology Letters, 12(2), 280–293. [Link]
-
Park, Y., et al. (2016). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 9(3), 50. [Link]
- Pardridge, W. M. (1981). Serum bioavailability of sex steroid hormones. Clinical Endocrinology and Metabolism, 10(2), 237–254.
-
[No Author]. (n.d.). Reagents and Materials: Protocol. MMPC.org. Retrieved January 14, 2026, from [Link]
-
University of Georgia. (n.d.). Standard Operating Procedure. Retrieved January 14, 2026, from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedures for the Laboratory. Retrieved January 14, 2026, from [Link]
-
Auchus, R. J. (2014). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Endocrinology, 155(11), 4165–4171. [Link]
-
Björkbom, A., et al. (2019). Structure-dependent retention of steroid hormones by common laboratory materials. Steroids, 152, 108493. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 62. [Link]
-
Wikipedia. (2025). This compound acetate. Retrieved January 14, 2026, from [Link]
- Svec, F., & Mikes, O. (1977). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples.
- Gross, C., & Schafer, T. W. (1979). Anabolic-androgenic steroids: in cell culture.
- Chen, Y., et al. (2021). Investigation of hydrolytic stability of N-trifluoromethyl secondary and tertiary amines.
-
Cromarty, D. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
- Smith, R. G., Syms, A. J., & Norris, J. S. (1984). Differential effects of androgens and glucocorticoids on regulation of androgen receptor concentrations and cell growth. Journal of Steroid Biochemistry, 20(1), 277–281.
- Haug, E., & Gautvik, K. M. (1978). Effects of steroids and different culture media on cell cycle of the androgen-sensitive human cell line NHIK3025. Journal of Cellular Physiology, 96(2), 235–241.
-
Wenk, J., et al. (2020). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts, 22(5), 1143–1152. [Link]
- Chapuis, F., et al. (2022). Stability Studies of Fludrocortisone Acetate Capsules and Fludrocortisone Acetate Titrated Powders (Powder Triturates). International Journal of Pharmaceutical Compounding, 26(2), 150–154.
- Niiyama, Y., et al. (1969). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Journal of the Chemical Society of Japan, Industrial Chemistry Section, 72(4), 869–873.
- Yu, Z., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998–1008.
-
PubChem. (n.d.). (6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione. Retrieved January 14, 2026, from [Link]
-
Wenk, J., et al. (2020). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. ResearchGate. [Link]
- Jones, G. L., & Moscona, A. A. (1973). The effect of serum on monolayer cell culture of mammalian articular chondrocytes. Journal of Cell Science, 12(3), 731–741.
- Dekker, D., & Buijs, D. (1980). Stability of corticosteroids under anaerobic conditions. C6 and C9 fluorine-containing corticosteroids. International Journal of Pharmaceutics, 5(3), 195–206.
- Introna, M., et al. (2022). A comprehensive report of long-term stability data for a range of ATMPs: A need to develop guidelines for safe and harmonized stability studies. Cytotherapy, 24(5), 503–512.
-
Wenk, J., et al. (2020). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. ResearchGate. [Link]
- Nahata, M. C. (2002). Stability of fludrocortisone acetate solutions prepared from tablets and powder. Journal of Applied Therapeutic Research, 4(2), 43–47.
- Chu, W., & Ma, C. W. (2001). Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer. Chemosphere, 44(1), 17–22.
- Obi, C. C., et al. (2015). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). International Journal of Engineering and Science, 4(8), 24–28.
Sources
- 1. lsu.edu [lsu.edu]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. promocell.com [promocell.com]
- 12. Phenol red in the culture medium strongly affects the susceptibility of human MCF-7 cells to roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum bioavailability of sex steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of serum on monolayer cell culture of mammalian articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Handling and Dispensing of Steroids [webofpharma.com]
Technical Support Center: Addressing Flumedroxone Precipitation in Aqueous Solutions
Welcome to the technical support center for Flumedroxone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a synthetic steroid, this compound exhibits low aqueous solubility, a common characteristic of this class of compounds, which can lead to precipitation in experimental settings.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and ensure the success of your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
| Property | Information | Source |
| Chemical Name | 6α-(Trifluoromethyl)-17α-acetoxyprogesterone | [4] |
| Molecular Formula | C₂₄H₃₁F₃O₄ | [8] |
| Molecular Weight | 440.50 g/mol | [8] |
| Known Solubility | Soluble in DMSO | [9] |
| Formulation Note | A micronized preparation has been used in clinical trials, indicating that increasing surface area can improve dissolution. | [10] |
Troubleshooting Guide: From Precipitation to Stable Solution
This section is structured to address common issues encountered when working with this compound in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Immediate Precipitation Upon Dilution
Question: I dissolved this compound in DMSO to create a 10 mM stock solution. When I add a small volume of this stock to my aqueous buffer (e.g., PBS or cell culture medium), a cloudy precipitate forms instantly. What is happening and how can I prevent it?
Answer: This phenomenon, often called "crashing out," is a classic sign of a compound's poor aqueous solubility. The DMSO keeps this compound solubilized at a high concentration, but when this stock is introduced into the aqueous environment, the DMSO is diluted, and the this compound molecules are forced out of solution and aggregate.
Initial Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution. It's possible that your target concentration exceeds its solubility limit in that specific medium.
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add this to your aqueous buffer.
-
Slow Addition and Agitation: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This can help to disperse the compound more effectively and prevent localized high concentrations that promote precipitation.
-
Temperature: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock. Temperature can influence solubility.[11]
-
Workflow for Optimizing Dilution:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Delayed Precipitation in Solution
Question: My this compound solution was clear initially, but after a few hours at room temperature or in the incubator, I see a fine precipitate or crystals. What causes this delayed effect?
Answer: This indicates that you have created a supersaturated solution, which is thermodynamically unstable. While the initial dispersion may have been successful, over time, the dissolved this compound molecules will nucleate and grow into visible crystals.
Strategies to Stabilize the Solution:
-
Employ Co-solvents: The addition of a water-miscible organic solvent can increase the overall solvating power of your aqueous solution.[12]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEG 300, PEG 400) are frequently used.
-
Protocol for Co-solvent Testing:
-
Prepare your aqueous buffer.
-
Add a small percentage of a co-solvent (e.g., 1-5% v/v).
-
Re-test the addition of your this compound stock solution.
-
Gradually increase the co-solvent concentration if precipitation still occurs, but be mindful of the tolerance of your experimental system (e.g., cell viability can be affected by higher solvent concentrations).
-
-
-
Utilize Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules like this compound, increasing their apparent solubility.[7]
-
Examples: Polysorbate 80 (Tween® 80) or Pluronic® F-127 are commonly used non-ionic surfactants in biological experiments.
-
Considerations: Use surfactants at concentrations above their critical micelle concentration (CMC) for them to be effective. Ensure the chosen surfactant and its concentration are not cytotoxic in cell-based assays.
-
-
Incorporate Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[6]
-
Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher solubility and lower toxicity compared to β-cyclodextrin.
-
Method: The cyclodextrin is typically dissolved in the aqueous buffer before the addition of the drug.
-
Mechanism of Solubilization Enhancers:
Caption: Mechanisms of surfactants and cyclodextrins in solubilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a good first choice as this compound is known to be soluble in it.[9] For applications where DMSO is not suitable, ethanol can also be considered, as many steroids show good solubility in it.[13] Always use the highest purity grade of solvent available.
Q2: Is pH adjustment a viable strategy for solubilizing this compound?
A2: Adjusting the pH is most effective for compounds that can be ionized (protonated or deprotonated).[12] As a steroid derivative, this compound is largely a neutral molecule and is not expected to have a pKa in the typical aqueous pH range (2-12). Therefore, altering the pH is unlikely to significantly increase its solubility. However, the stability of the ester group in this compound acetate could be pH-dependent, with increased risk of hydrolysis at very high or low pH.[14]
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A3: It is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: How should I store my this compound solutions?
A4:
-
Powder: Store the solid compound in a dry, dark place at -20°C for long-term storage.[9]
-
DMSO Stock Solution: Store at -20°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
-
Aqueous Working Solutions: It is highly recommended to prepare these fresh for each experiment due to the risk of precipitation and potential for degradation over time.
Q5: I have tried several methods and still see some precipitation. What should I do?
A5: If you continue to see precipitation after trying the methods above, it is a strong indication that the solubility limit of this compound in your specific system has been reached. You may need to reconsider the feasibility of your target concentration. If a higher concentration is essential, more advanced formulation strategies such as creating a solid dispersion or a lipid-based formulation (e.g., a self-emulsifying drug delivery system) may be necessary, though these are more complex to prepare.
References
-
Wikipedia. This compound acetate. [Link]
-
Miyajima, K., et al. (2020). Solubilization of Progesterone and its Derivatives into Gemini Surfactant Solutions. Journal of Oleo Science, 69(6), 557-562. [Link]
-
Lundberg, P. O. (1971). Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine. Acta Neurologica Scandinavica, 47(5), 559-570. [Link]
-
Waterman, K. C., & Dalton, C. R. (2007). Degradation Rate Observations as a Function of Drug Load in Solid-State Drug Products. Journal of Pharmaceutical Sciences, 96(5), 1233-1241. [Link]
-
DrugFuture. This compound Acetate. [Link]
-
Miyajima, K., et al. (2020). Solubilization of Progesterone and its Derivatives into Gemini Surfactant Solutions. Journal of Oleo Science. [Link]
-
PubChem. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione. [Link]
-
Wikipedia. This compound. [Link]
-
Grokipedia. This compound. [Link]
-
Won, C. M. (1992). Kinetics of degradation of levothyroxine in aqueous solution and in solid state. Pharmaceutical research, 9(1), 131-137. [Link]
-
PubChem. (6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione. [Link]
-
Unipd. (2024). Predicting drug solubility in organic solvents mixtures. [Link]
-
Xu, Q., & Trissel, L. A. (2003). Degradation kinetics of mometasone furoate in aqueous systems. Journal of pharmaceutical and biomedical analysis, 31(5), 957-962. [Link]
-
Bradley, J. C., et al. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]
-
Lundberg, P. O. (1969). Prophylactic treatment of migraine with this compound. Acta neurologica Scandinavica, 45(3), 309-326. [Link]
-
Patel, J., & Patel, K. (2024). Amplification of Aqueous Solubility of Progesterone Using Melt-Granulation Technique. Research Journal of Pharmacy and Technology, 17(3), 1163-1170. [Link]
-
Vinarov, Z., et al. (2019). Effect of surfactant molecular structure on Progesterone solubilization. Journal of Drug Delivery Science and Technology, 52, 645-653. [Link]
-
Baertschi, S. W., et al. (2019). Degradation Rate Observations as a Function of Drug Load in Solid-State Drug Products. Journal of pharmaceutical sciences, 108(4), 1473-1481. [Link]
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC press. [Link]
-
Cisternino, S., et al. (2003). Stability of fludrocortisone acetate solutions prepared from tablets and powder. European Journal of Pharmaceutics and Biopharmaceutics, 55(2), 209-213. [Link]
-
IUPAC. Solubility Data Series. [Link]
-
Neu, V., et al. (2013). Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. Analytical chemistry, 85(4), 2385-2390. [Link]
-
IUPAC. (1981). Solubility Data Series. [Link]
-
precisionFDA. This compound. [Link]
-
Vilanti, A., et al. (2023). Physicochemical stability of high-concentration cefuroxime aqueous injection reconstituted by a centralised intravenous additive service. European Journal of Hospital Pharmacy, 31(e1), e11-e16. [Link]
- Lövgren, T., Lundberg, B., Blomqvist, C., & Sjöblom, L. (1978). Solubilization of spironolactone and this compound acetate. Acta pharmaceutica suecica, 15(3), 233–236.
- Patel, J., & Patel, K. (2024). Amplification of Aqueous Solubility of Progesterone Using Melt-Granulation Technique. Research Journal of Pharmacy and Technology, 17(3), 1163-1170.
-
Bohrium. Solubility determination and characterisation of steroids. [Link]
Sources
- 1. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C22H29F3O3 | CID 20055352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Solubilization of Progesterone and its Derivatives into Gemini Surfactant Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Acetate [drugfuture.com]
- 8. medkoo.com [medkoo.com]
- 9. Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
Flumedroxone Technical Support Center: A Guide to Minimizing Off-Target Effects in Cellular Assays
Welcome to the technical support guide for Flumedroxone. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in cellular assays. As a synthetic steroidal progestogen, this compound is a powerful tool for studying progesterone receptor (PR) signaling. However, like many synthetic steroids, ensuring its specific on-target activity is paramount for generating reliable and translatable data. This guide provides in-depth troubleshooting advice and optimized protocols to help you identify, understand, and minimize potential off-target effects in your experiments.
Part I: Understanding the Challenge: On-Target vs. Off-Target Effects
This section lays the groundwork for understanding why careful experimental design is crucial when working with this compound.
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic steroidal progestogen belonging to the 17α-hydroxyprogesterone group.[1][2] Its primary, or "on-target," mechanism of action is to mimic the natural hormone progesterone by binding to and activating the progesterone receptor (PR).[3][4] Upon binding, the this compound-PR complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs). This interaction modulates the transcription of target genes, leading to a cascade of cellular responses.[3] This activity is central to its use in research areas such as reproductive biology, oncology, and neuroscience.[5][6]
Q2: Why are off-target effects a significant concern with synthetic steroids like this compound?
Off-target effects are unintended interactions between a drug and cellular components other than its primary target.[7][8] For synthetic steroids, a primary concern is "receptor promiscuity." The ligand-binding domains of steroid receptors (e.g., progesterone, glucocorticoid, androgen, and mineralocorticoid receptors) share structural similarities. This homology means that a synthetic ligand designed for one receptor may bind to others, especially at higher concentrations.[9]
This compound's classification as a corticosteroid hormone derivative further underscores the potential for cross-reactivity with glucocorticoid receptors (GR).[1][10] Such off-target binding can trigger unintended signaling pathways, leading to misinterpretation of experimental data, unexpected cytotoxicity, or confounding biological responses that are not mediated by the progesterone receptor.[11]
Part II: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section addresses specific experimental problems with a question-and-answer format, providing both the scientific reasoning and actionable solutions.
Q3: I'm observing a response in my negative control cell line that lacks the progesterone receptor. What's happening?
Probable Cause: This is a classic indicator of an off-target effect. If the cell line is confirmed to be PR-negative, any observed activity (e.g., changes in proliferation, reporter gene activation) is likely due to this compound interacting with other endogenous receptors, such as the glucocorticoid or androgen receptors.
Solution: Implement a Steroid Receptor Counter-Screen. A counter-screen is an assay designed to identify and eliminate false positives or compounds with undesirable activities.[12][13] In this context, you will test this compound's activity in cell lines engineered to report on the activation of other key steroid receptors.
Step-by-Step Protocol:
-
Select Reporter Cell Lines: Acquire a panel of cell lines, each expressing a specific steroid receptor (e.g., GR, AR) linked to a reporter gene (e.g., luciferase, β-galactosidase). Ensure you have a parental cell line (lacking any of these receptors) as a true negative control.
-
Dose-Response Treatment: Plate the cells and treat them with a wide concentration range of this compound, typically from 1 nM to 100 µM.
-
Include Controls:
-
Positive Control: Treat each cell line with its known, potent agonist (e.g., Dexamethasone for GR, Dihydrotestosterone for AR).
-
Vehicle Control: Treat cells with the same concentration of the solvent used for this compound (e.g., DMSO).
-
-
Assay Readout: After an appropriate incubation period (e.g., 24-48 hours), measure the reporter gene activity according to the manufacturer's protocol.
-
Data Analysis: Plot the dose-response curves for this compound on each receptor. If you observe activation of GR, AR, or others, you have identified a specific off-target interaction. This allows you to define a concentration window where this compound is selective for PR.
Q4: My assay shows high cytotoxicity at concentrations that should be specific. How do I differentiate toxicity from specific, PR-mediated anti-proliferative effects?
Probable Cause: While PR activation can lead to growth inhibition in some cell types (a valid on-target effect), non-specific cytotoxicity can also occur, especially at higher compound concentrations.[5][11] This can be due to membrane disruption, mitochondrial dysfunction, or other mechanisms unrelated to receptor binding.[7] It is critical to distinguish between these two phenomena.
Solution: Run a Parallel Cytotoxicity Assay. By measuring general cell death or metabolic activity in parallel with your primary assay, you can determine the concentration at which this compound becomes toxic to your cells, independent of its receptor-mediated effects.
Step-by-Step Protocol (Example using MTS Assay):
-
Cell Plating: Seed your target cells in two identical plates. One will be for your primary assay (e.g., proliferation, gene expression), and the other for the cytotoxicity assay.
-
Treatment: Apply the same dose-response curve of this compound to both plates. Include a vehicle control and a "maximum toxicity" control (e.g., 10% DMSO or a known cytotoxic agent).
-
Incubation: Incubate for the same duration as your primary experiment.
-
MTS Assay:
-
Add MTS reagent to the wells of the cytotoxicity plate.
-
Incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Compare the IC50 (inhibitory concentration) from your primary assay with the CC50 (cytotoxic concentration) from the MTS assay. A desirable therapeutic window exists when the IC50 is significantly lower than the CC50.
Q5: My dose-response curve is inconsistent or has a poor signal-to-noise ratio. What are the potential causes?
Probable Causes: Inconsistent results are often traced back to assay conditions rather than the compound's mechanism of action. Key factors include:
-
Endogenous Hormones: Standard fetal bovine serum (FBS) contains endogenous steroids that can activate receptors, increasing background noise and competing with this compound.[14]
-
Compound Instability: this compound may degrade in your specific cell culture medium over the course of the experiment, leading to variable effective concentrations.[15][16]
-
General Assay Variability: Issues like inconsistent cell seeding, pipetting errors, or plate reader settings can introduce significant variability.[17][18]
Solutions:
-
Use Charcoal-Stripped Serum: This type of serum has been treated with activated charcoal to remove endogenous steroid hormones, providing a "cleaner" baseline for your assay.[14] This is a standard and highly recommended practice for all steroid hormone research.
-
Verify Compound Stability: Before a lengthy experiment, incubate this compound at its highest working concentration in your complete cell culture medium at 37°C for the planned duration of your assay (e.g., 48 hours). Afterwards, analyze the medium using LC-MS/MS to determine if the parent compound has degraded.[15] If significant degradation occurs, consider shorter incubation times or replenishing the compound.
-
Optimize Assay Parameters:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps.
-
Pipetting: Use calibrated pipettes and consistent techniques.[17]
-
Plate Layout: Avoid using the outer wells of a microplate, which are more susceptible to evaporation (the "edge effect"). Fill them with sterile PBS or media instead.
-
Part III: Frequently Asked Questions (FAQs) for Assay Optimization
Q6: What is the recommended starting concentration range for this compound?
A typical starting point for a dose-response curve is to use a broad range with logarithmic spacing, for example, from 0.1 nM to 10 µM. Based on the results, you can narrow this range to accurately determine the EC50 (effective concentration for 50% response) for its on-target effects. Data from your counter-screening and cytotoxicity assays will be crucial for defining the optimal, specific concentration window.
Q7: Why is using charcoal-stripped serum critical for my experiments?
Standard FBS contains a variable mixture of steroid hormones (estrogens, progestins, androgens, etc.).[14] These hormones can bind to their respective receptors in your cells, leading to high background signals and making it difficult to detect the specific effect of this compound. By using charcoal-stripped serum, you remove these confounding variables, significantly improving your assay's sensitivity and ensuring that the observed effects are due to the compound you added.[14][19]
Q8: How can I definitively confirm that the observed effects are mediated by the progesterone receptor?
Beyond counter-screening, two powerful methods can confirm PR-specificity:
-
Antagonist Competition: Co-treat your cells with this compound and a known PR antagonist (e.g., Mifepristone). If the effect of this compound is blocked or reversed by the antagonist, it strongly indicates that the activity is PR-mediated.[20]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the progesterone receptor in your target cell line. If the cellular response to this compound is significantly diminished in these PR-deficient cells compared to the wild-type cells, this provides direct evidence of on-target activity.
Q9: How do I assess the stability of this compound in my specific cell culture media?
The stability of a compound can be affected by components in the media, such as pH, proteins, and other additives.[16][21] A standard method is to perform an LC-MS/MS stability assay.[15]
-
Prepare a solution of this compound in your complete cell culture medium at 37°C.
-
Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Immediately analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent this compound molecule.
-
A plot of concentration versus time will reveal the compound's half-life in your specific experimental conditions.
Part IV: Data Summary Table
The following table provides an illustrative guide for interpreting concentration-dependent effects. The exact values are highly dependent on the cell line and assay system.
| Concentration Range | Expected Primary Effect | Potential for Off-Target Effects | Recommended Action |
| 0.1 nM - 100 nM | On-target PR activation (High Specificity Window) | Low | Ideal range for studying PR-mediated effects. |
| 100 nM - 1 µM | Potentially saturating on-target effects | Moderate; possible weak binding to GR/AR. | Verify with counter-screens. Use PR antagonist/siRNA to confirm specificity. |
| > 1 µM | Saturation of PR; potential for non-specific activity | High; significant risk of activating other steroid receptors and inducing general cytotoxicity. | Data in this range should be interpreted with extreme caution. Always run parallel cytotoxicity assays. |
References
- Grokipedia. (2026). This compound.
- Wikipedia. (2025). This compound.
- PubChem. (n.d.). (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione.
- Wikipedia. (n.d.).
- PubMed. (n.d.). The progesterone receptor. Biological effects of progestins and antiprogestins.
- PubMed Central. (n.d.). New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling.
- YouTube. (2024). Mechanism of Action and Pharmacological Properties of Progestins.
- PubMed. (n.d.). Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine.
- Molecular Endocrinology. (n.d.). Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay.
- PubMed Central. (n.d.).
- Creative Biolabs. (n.d.). Counter-Screen Service.
- YouTube. (2021). Progestogen, progestin, progesterone: Why all the confusion?.
- Sigma-Aldrich. (n.d.). Hormone free serum.
- PubMed Central. (n.d.).
- Abcam. (n.d.). Steroid hormone ELISA kits.
- PubMed. (1985). Effects of steroid hormones and antihormones in cultured cells.
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- National Institutes of Health. (2019).
- MDPI. (n.d.). Sexual Hormones Determination in Biofluids by In-Vial Polycaprolactone Thin-Film Microextraction Coupled with HPLC-MS/MS.
- PubChem. (n.d.). (6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione.
- ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?.
- PubMed Central. (2024). Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis.
- DrugFuture. (n.d.).
- YouTube. (2021).
- PubMed. (n.d.).
- PubMed. (2003).
- Promega Corporation. (n.d.).
- National Institutes of Health. (2025).
- PubMed. (n.d.).
- PubMed. (2016). Cell culture media impact on drug product solution stability.
- Thermo Fisher Scientific AU. (n.d.). Drug Discovery Assays Support—Troubleshooting.
- Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
- The Journal of Pharmacology and Experimental Therapeutics. (n.d.).
- LessWrong. (2025). Mapping the off-target effects of every FDA-approved drug in existence.
- PubMed. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins.
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
- PubMed. (1987). Differential effects of steroid hormones on parameters of cell growth.
- The Royal Society of Chemistry. (n.d.).
- Wiley Online Library. (n.d.). Factors that determine stability of highly concentrated chemically defined production media.
- ResearchGate. (2025). Cell culture media impact on drug product solution stability.
- Promega Corporation. (n.d.).
- InvivoGen. (n.d.). Frequently Asked Questions.
- Thermo Fisher Scientific AU. (n.d.). Drug Discovery & Development Support Center.
- Thermo Fisher Scientific US. (n.d.). Drug Discovery & Development Support Center.
- Cell Signaling Technology. (n.d.). Flow Cytometry Troubleshooting Guide.
- PubMed. (n.d.). Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The progesterone receptor. Biological effects of progestins and antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-translational Modifications of the Progesterone Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lesswrong.com [lesswrong.com]
- 8. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C22H29F3O3 | CID 20055352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Differential effects of steroid hormones on parameters of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Sexual Hormones Determination in Biofluids by In-Vial Polycaprolactone Thin-Film Microextraction Coupled with HPLC-MS/MS [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 19. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of steroid hormones and antihormones in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Flumedroxone powder
Welcome to the comprehensive technical support guide for Flumedroxone acetate powder. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experiments through best practices in storage, handling, and troubleshooting. The causality behind each recommendation is explained to provide a deeper understanding of the material's properties and ensure self-validating protocols.
Product Overview and Key Properties
This compound acetate is a synthetic pregnane steroid, a derivative of progesterone, known for its progestogenic activity.[1] It has been investigated primarily for its antimigraine properties.[1] Understanding its physical and chemical characteristics is fundamental to its proper handling and application in research.
Table 1: Physicochemical Properties of this compound Acetate
| Property | Value | Source(s) |
| Chemical Name | (6α)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione | [2][3] |
| Synonyms | 6α-(Trifluoromethyl)-17α-acetoxyprogesterone, WG-537, Demigran | [1][2] |
| CAS Number | 987-18-8 | [1][2][3] |
| Molecular Formula | C₂₄H₃₁F₃O₄ | [1][2][3][4] |
| Molecular Weight | 440.50 g/mol | [1][2][3][4] |
| Appearance | Solid, white to off-white crystalline powder | [5] |
| Melting Point | 206-207°C | [2] |
| Solubility | Soluble in DMSO; Insoluble in water. | [5] |
Storage and Stability
The stability of this compound acetate powder is paramount for obtaining reproducible experimental results. As a steroid ester, it is susceptible to degradation, primarily through hydrolysis and oxidation.[6]
Recommended Storage Conditions
-
Short-Term (days to weeks): Store at 0-4°C in a dry, dark environment.[5][7]
-
Long-Term (months to years): For maximum stability, store at -20°C.[5][7]
-
Container: Always store the powder in its original, tightly sealed container to prevent moisture absorption and contamination.[8]
-
Environment: A desiccator can be used to provide an exceptionally dry environment. Avoid storing in humid places like bathrooms or near water baths.
Causality: Steroid esters can undergo hydrolysis, where the ester group is cleaved by water. This process is accelerated by moisture and higher temperatures.[6] Storing at low temperatures and in a dry environment minimizes the rate of this degradation. Light can also provide the energy for oxidative degradation, hence the need for dark storage.[6]
Signs of Degradation
Visually inspect the powder before use. Signs of degradation in steroid powders can include:
-
Color Change: A shift from a white or off-white color to yellow or brown.[4]
-
Clumping: The powder may become hard or clump together due to moisture absorption.[9]
-
Odor: Any noticeable change from its typically odorless state.
If any of these signs are present, the integrity of the powder may be compromised, and it is advisable to use a fresh batch for critical experiments.
Safe Handling Protocols
This compound acetate is a potent, physiologically active compound and should be handled with care. Adherence to safety protocols is crucial to protect personnel from exposure. These recommendations are in line with guidelines for handling potent pharmaceutical compounds, such as those outlined in USP General Chapter <800>.[10][11]
Personal Protective Equipment (PPE)
Always wear the following PPE when handling this compound acetate powder:
-
Gloves: Use nitrile gloves. Double gloving is recommended.[12]
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A dust mask or respirator to avoid inhalation of the powder.[13]
-
Lab Coat/Gown: A dedicated lab coat or disposable gown.
Engineering Controls and Workspace
-
Ventilation: Handle the powder in a chemical fume hood or a biological safety cabinet to minimize inhalation risk.[8]
-
Cleanliness: Work on a clean, contained surface, such as a disposable absorbent pad.
-
Access: Keep the handling area restricted to authorized personnel.[8]
Spill and Waste Management
-
Spills: In case of a spill, avoid creating dust. Gently cover the spill with an absorbent material. Decontaminate the area with a suitable agent, such as a 5% sodium hypochlorite solution, followed by a thorough cleaning.[3]
-
Waste Disposal: Dispose of contaminated materials (e.g., gloves, wipes, vials) in a clearly labeled hazardous waste container according to your institution's guidelines.[13]
Reconstitution and Solution Preparation
Choosing a Solvent
This compound acetate is hydrophobic and insoluble in water. Therefore, an organic solvent is required for initial reconstitution to create a stock solution.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is a common and effective solvent for this compound acetate.[5]
-
Alternative: High-purity ethanol can also be used.
Causality: The non-polar nature of the steroid ring structure requires a solvent with similar properties to effectively dissolve it. DMSO and ethanol are polar aprotic and polar protic solvents, respectively, that can effectively solvate the this compound acetate molecule.
Step-by-Step Reconstitution Protocol for a 10 mM Stock Solution
This protocol is for reconstituting a 1 mg vial of this compound acetate (MW: 440.50 g/mol ) to a 10 mM stock solution in DMSO.
-
Preparation: Allow the vial of this compound acetate powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Using a sterile, calibrated pipette, add 227 µL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, gentle warming in a water bath (37°C) or sonication can aid dissolution.
-
Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage of Stock Solution:
Preparing Working Solutions for Cell Culture
When preparing working solutions for in vitro experiments, it is crucial to minimize the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium, as it can be toxic to cells. A final DMSO concentration of <0.1% is generally recommended.
Workflow for Preparing a 10 µM Working Solution:
Sources
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. This compound Acetate [drugfuture.com]
- 3. (6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C24H31F3O4 | CID 192154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. medkoo.com [medkoo.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 8. Oxidation of Two Pregnane Steroids Catalyzed by the Fungus Cephalosporium aphidicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of steroid oxidation by microorganisms. XI. Enzymatic cleavage of the pregnane side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. USP 800 | USP [usp.org]
- 11. ashp.org [ashp.org]
- 12. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 13. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Flumedroxone Formulations
Welcome to the Technical Support Center for Flumedroxone formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining the stability of this compound and its formulations. Given the limited availability of direct stability studies on this compound, this document synthesizes information from related progestogens and steroid hormones to provide a comprehensive and scientifically grounded resource. We will explore the key factors influencing stability and offer practical troubleshooting advice to ensure the integrity of your experiments.
Section 1: Understanding this compound Stability - A Progestogen Perspective
This compound, a synthetic pregnane steroid, and its acetate ester, this compound acetate, share a structural backbone with other progestogens like progesterone and medroxyprogesterone acetate.[1] Therefore, its stability profile is likely influenced by similar factors. The primary degradation pathways for such steroid hormones typically involve hydrolysis, oxidation, and photolysis.[2] Understanding these mechanisms is crucial for developing robust formulations.
Key Factors Influencing Stability:
-
pH: The pH of a formulation can significantly impact the rate of hydrolysis, particularly for the ester linkage in this compound acetate. Extreme pH conditions, both acidic and basic, can catalyze the cleavage of the acetate group, leading to the formation of this compound and acetic acid.[3]
-
Temperature: Elevated temperatures accelerate the rates of most chemical degradation reactions.[4][5] For steroid formulations, storage at controlled room temperature or under refrigeration is often recommended to minimize degradation over time.[6][7]
-
Light: Many steroid hormones exhibit sensitivity to light, particularly UV radiation.[8] Photodegradation can lead to complex chemical transformations, resulting in a loss of potency and the formation of potentially unknown impurities.[9][10][11]
-
Oxidation: The steroid nucleus can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxide impurities from excipients.[2][12] This can lead to the formation of various oxidation products, altering the efficacy and safety profile of the drug.
-
Excipient Compatibility: Interactions between this compound and excipients are a critical consideration. Common excipients can contain reactive impurities or functional groups that may interact with the drug, leading to degradation.[13][14][15][16]
Section 2: Troubleshooting Guide for this compound Formulation Instability
This section addresses common issues encountered during the development and handling of this compound formulations in a question-and-answer format.
Issue 1: Loss of Potency in a Liquid Formulation
-
Question: My this compound acetate solution is showing a significant decrease in potency over a short period. What are the likely causes and how can I investigate this?
-
Answer: A rapid loss of potency in a liquid formulation of this compound acetate is often attributable to hydrolysis of the acetate ester.
-
Potential Cause 1: Inappropriate pH.
-
Explanation: The ester bond is susceptible to both acid and base-catalyzed hydrolysis. If the pH of your formulation is not optimized, this degradation pathway will be accelerated.
-
Troubleshooting Steps:
-
Measure the pH of your formulation.
-
Conduct a pH stability study: Prepare your formulation across a range of pH values (e.g., pH 4-8) and monitor the concentration of this compound acetate and the appearance of this compound over time using a stability-indicating HPLC method.
-
Incorporate a buffer system: Based on your pH stability data, select a suitable buffer to maintain the pH at its most stable point.[3]
-
-
-
Potential Cause 2: Elevated Storage Temperature.
-
Explanation: Higher temperatures increase the rate of hydrolysis.
-
Troubleshooting Steps:
-
Review storage conditions: Ensure your formulation is stored at the recommended temperature. For many steroid solutions, refrigeration (2-8°C) is preferable to room temperature.[4][5]
-
Perform accelerated stability studies: Storing samples at elevated temperatures (e.g., 40°C, 50°C) can help predict long-term stability at lower temperatures and quickly identify temperature-related degradation.[17]
-
-
-
Experimental Workflow for Investigating Potency Loss:
A workflow for troubleshooting potency loss in liquid formulations.
-
Issue 2: Appearance of Unknown Peaks in the Chromatogram
-
Question: During HPLC analysis of my this compound formulation, I'm observing new, unidentified peaks that increase over time. What could be their origin?
-
Answer: The appearance of new peaks suggests the formation of degradation products. The identity of these products depends on the stress conditions the formulation has been exposed to.
-
Potential Cause 1: Oxidative Degradation.
-
Explanation: Oxidation can be initiated by atmospheric oxygen, trace metal ions, or peroxides present in excipients.[2]
-
Troubleshooting Steps:
-
Protect from oxygen: Consider manufacturing and storing the formulation under an inert atmosphere (e.g., nitrogen).
-
Use antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can mitigate oxidative degradation.[2]
-
Chelating agents: If metal ion catalysis is suspected, the inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.
-
Screen excipients: Test for peroxide content in your excipients, as this can be a source of oxidative stress.
-
-
-
Potential Cause 2: Photodegradation.
-
Explanation: Exposure to light, especially UV light, can cause photochemical reactions.
-
Troubleshooting Steps:
-
Protect from light: Store the formulation in amber or opaque containers. Conduct all experimental manipulations under low-light conditions.
-
Conduct photostability studies: Expose the formulation to controlled light conditions as per ICH Q1B guidelines to assess its photosensitivity.[18]
-
-
-
Forced Degradation Studies to Identify Degradants: To identify the unknown peaks, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[17][19][20][21] This will help in understanding the degradation pathways and developing a stability-indicating analytical method.
Workflow for forced degradation studies.
-
Issue 3: Physical Instability (e.g., Precipitation, Color Change)
-
Question: My this compound suspension is showing signs of precipitation, or my solution has changed color. What should I consider?
-
Answer: Physical instability can be as critical as chemical degradation and may indicate underlying issues.
-
Potential Cause of Precipitation: Poor Solubility or Excipient Incompatibility.
-
Explanation: this compound, being a steroid, is likely to have low aqueous solubility. Changes in temperature or solvent composition can lead to precipitation. Incompatibility with excipients can also cause the drug to fall out of solution.
-
Troubleshooting Steps:
-
Evaluate solubility: Determine the solubility of this compound in your chosen vehicle at different temperatures.
-
Screen excipients: Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and storing them under accelerated conditions.[13][14][15] Analyze for any physical changes or chemical degradation.
-
Consider solubilizing agents: If solubility is an issue, consider the use of co-solvents, surfactants, or complexing agents like cyclodextrins.
-
-
-
Potential Cause of Color Change: Degradation or Excipient Interaction.
-
Explanation: A change in color often indicates the formation of chromophoric degradation products. It can also result from an interaction with an excipient (e.g., the Maillard reaction if a reducing sugar and an amine-containing drug are present, though less likely for this compound).[13]
-
Troubleshooting Steps:
-
Investigate the cause: A color change should prompt an immediate investigation into chemical degradation using HPLC to identify any new impurities.
-
Review excipient compatibility: As with precipitation, screen excipients for their potential to cause color changes.
-
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for a this compound formulation?
-
A1: While specific data for this compound is unavailable, based on related progestogens, formulations should be stored in well-closed containers, protected from light.[6][22][23] For liquid formulations, refrigeration at 2-8°C is generally recommended to slow down potential hydrolytic and oxidative degradation.[4][5] For solid formulations, storage at controlled room temperature (20-25°C) away from high humidity is typically appropriate.[7]
-
-
Q2: Which analytical techniques are best for stability testing of this compound?
-
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and its degradation products.[24][25][26][27][28] The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear. Mass spectrometry (MS) coupled with HPLC can be invaluable for the identification and characterization of unknown degradation products.[12]
-
-
Q3: How do I select appropriate excipients for my this compound formulation?
-
A3: Excipient selection should be based on compatibility studies.[13][14][15] Screen a range of common excipients (e.g., fillers, binders, lubricants for solid dosage forms; solvents, co-solvents, buffers, and preservatives for liquid forms) by preparing binary mixtures with this compound. These mixtures should be exposed to accelerated stability conditions (e.g., 40°C/75% RH) and analyzed for degradation.[16] Avoid excipients with known reactive impurities, such as peroxides in povidone and polyethylene glycols.
-
-
Q4: What is a "stability-indicating method" and why is it important?
-
A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the drug in the presence of its degradation products, excipients, and other potential impurities.[17][24] It is crucial because it allows you to distinguish between a loss of the active ingredient and the formation of degradants, providing a true measure of the drug's stability.
-
Section 4: Data Summary and Protocols
Table 1: General Stability Profile of Progestogens (as a proxy for this compound)
| Parameter | Condition | Potential Effect on Stability | Mitigation Strategy |
| pH | Acidic (<4) or Basic (>8) | Increased hydrolysis of ester linkage (for acetate form)[3] | Formulate in a buffered solution at a pH of optimal stability (typically near neutral). |
| Temperature | Elevated (>30°C) | Accelerated degradation rates for all pathways.[4][5] | Store at controlled room temperature or under refrigeration. |
| Light | UV or prolonged exposure to daylight | Photodegradation leading to various byproducts.[8][9][11] | Use light-protective packaging (e.g., amber vials). |
| Oxidation | Presence of O₂, metal ions, peroxides | Formation of oxidative degradation products.[2] | Use of antioxidants, chelating agents, and inert atmosphere during manufacturing and storage. |
| Humidity | High Relative Humidity (>60%) | Can promote hydrolysis in solid-state formulations. | Use of desiccants and moisture-proof packaging. |
Protocol 1: Basic Protocol for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound or its formulation in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.[12]
-
Thermal Degradation: Store the solid drug or liquid formulation at an elevated temperature (e.g., 60°C or 80°C) for a specified period.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.
References
-
Progesterone. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Progesterone (oral route). (2023, October 1). Mayo Clinic. Retrieved from [Link]
-
Organon. (2021, April 9). Progesterone Formulation Safety Data Sheet. Retrieved from [Link]
-
Rosemont Pharmacy. (n.d.). Fertility Medications and Storage Information. Retrieved from [Link]
-
Organon. (2021, April 9). Progesterone Formulation Safety Data Sheet. Retrieved from [Link]
- Gautier, J. C., et al. (2002). Stability of fludrocortisone acetate solutions prepared from tablets and powder. International Journal of Pharmaceutics, 234(1-2), 155-163.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 629-634.
-
This compound acetate. (n.d.). In Wikipedia. Retrieved from [Link]
- Singh, S., & Jaybhaye, S. (2021). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. British Journal of Pharmaceutical and Medical Research, 10(5), 93-101.
-
Gautier, J. C., et al. (2002). Stability of fludrocortisone acetate solutions prepared from tablets and powder. ResearchGate. Retrieved from [Link]
- Dave, V. S., et al. (2024). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. AAPS PharmSciTech, 25(1), 23.
-
Biofidus AG. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Retrieved from [Link]
-
This compound Acetate. (n.d.). In DrugFuture.com. Retrieved from [Link]
-
This compound. (n.d.). In Wikipedia. Retrieved from [Link]
- Worely, B., et al. (2010). PHOTODEGRADATION OF PHARMACEUTICALS STUDIED WITH UV IRRADIATION AND DIFFERENTIAL SCANNING CALORIMETRY.
- Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 233, 839-847.
- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 931-936.
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38498-38502.
- Nakashima, D., et al. (2021). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 11(52), 32895-32900.
- Conte, E., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 13(10), 1599.
- Al-khamis, K. I. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 37(6), 48-53.
-
Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Oxidised Degradation Products of APIs. Retrieved from [Link]
- Ichikawa, S., et al. (2012). Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. Journal of Toxicological Sciences, 37(1), 125-132.
- Kolar, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 290.
- Kumar, V., & Singh, S. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Sciences and Research, 10(10), 4485-4495.
- Worely, B., et al. (2010). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry.
- Wyttenbach, N., et al. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology, 10(4), 535-542.
- Scwatz, M., et al. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Journal of Pharmaceutical and Biomedical Analysis, 186, 113292.
-
This compound acetate. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
- Al-khamis, K. I., et al. (2018). The Influence of Tablet Formulation, Drug Concentration, and pH Modification on the Stability of Extemporaneously Compounded Levothyroxine Suspensions. International Journal of Pharmaceutical Compounding, 22(1), 72-79.
-
ResearchGate. (2024). Advanced oxidation processes for degradation of pharmaceuticals used during COVID-19 pandemic. Retrieved from [Link]
-
(6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
- Zalewski, P., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Acta Poloniae Pharmaceutica, 70(1), 45-52.
-
ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved from [Link]
- Gherman, C., et al. (2017). Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges.
-
AJPO Journals. (n.d.). View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Gherman, C., et al. (2017). Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges. National Institutes of Health. Retrieved from [Link]
-
Gherman, C., et al. (2017). Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges. ResearchGate. Retrieved from [Link]
Sources
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of fludrocortisone acetate solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progesterone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. rosemontpharmacy.com [rosemontpharmacy.com]
- 8. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 10. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quercus.be [quercus.be]
- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 15. scispace.com [scispace.com]
- 16. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. pharmtech.com [pharmtech.com]
- 19. biofidus.de [biofidus.de]
- 20. rjptonline.org [rjptonline.org]
- 21. biomedres.us [biomedres.us]
- 22. organon.com [organon.com]
- 23. organon.com [organon.com]
- 24. bepls.com [bepls.com]
- 25. ptfarm.pl [ptfarm.pl]
- 26. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide for Validating the Anti-proliferative Effects of Flumedroxone in Cancer Cells
For Distribution to: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the potential anti-proliferative effects of Flumedroxone, a synthetic steroidal progestogen, in cancer cell lines. While this compound itself has not been extensively studied in an oncological context, its classification as a progestin suggests a potential for modulating cancer cell growth, similar to other compounds in its class.[1][2] This document outlines a scientifically rigorous, self-validating experimental workflow to investigate this hypothesis, comparing its potential efficacy against Medroxyprogesterone Acetate (MPA), a well-characterized progestin with known anti-proliferative properties in certain cancers.[3][4][5]
The experimental design detailed herein is grounded in established methodologies for assessing cell viability, clonogenic potential, and cell cycle progression. By following these protocols, researchers can generate robust and reproducible data to elucidate the therapeutic potential of this compound.
Scientific Rationale: The Progestin Connection to Cancer Cell Proliferation
Progesterone and its synthetic analogs, known as progestins, play a complex and often contradictory role in cancer biology. Their effects are primarily mediated through the progesterone receptor (PR), a nuclear transcription factor that can either stimulate or inhibit cell growth depending on the cellular context and the specific ligand.[6][7] In hormone receptor-positive breast cancers, for instance, some progestins like MPA have demonstrated anti-proliferative effects by inducing cell cycle arrest.[3][4] This provides a strong rationale for investigating whether this compound, as a steroidal progestogen, shares these anti-proliferative characteristics.
The central hypothesis of this guide is that this compound will inhibit the proliferation of PR-positive cancer cells. To test this, we will employ a multi-assay approach to obtain a comprehensive understanding of its cytostatic and/or cytotoxic effects.
Experimental Workflow: A Step-by-Step Validation Strategy
The following workflow is designed to systematically evaluate the anti-proliferative effects of this compound.
Figure 2: A putative signaling pathway for this compound-induced cell cycle arrest.
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of this compound as a potential anti-proliferative agent. Positive results from these assays would warrant further investigation into its mechanism of action, including its effects on apoptosis and its potential for in vivo efficacy. The comparison with MPA will provide a valuable benchmark for its potency and potential clinical relevance. It is crucial to expand these studies to a broader panel of cancer cell lines to understand the full spectrum of its activity.
References
-
Bio-protocol. (n.d.). Soft Agar Assay for Colony Formation Protocol. Retrieved from [Link]
-
Shilpi, A., et al. (2021). Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications. International Journal of Molecular Sciences, 22(21), 11593. [Link]
-
Leo, J. C., et al. (2005). Progestins Regulate Genes That Can Elicit Both Proliferative and Antiproliferative Effects in Breast Cancer Cells. Endocrinology, 146(9), 3817–3830. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Hori, M., et al. (2008). Medroxyprogesterone acetate inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression. Menopause, 15(3), 442-453. [Link]
-
University of Iowa. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Oxford Academic. (2023). Progesterone Receptor Signaling Promotes Cancer Associated Fibroblast Mediated Tumorigenicity in ER+ Breast Cancer. Endocrinology. [Link]
-
National Institutes of Health. (2018). Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
ResearchGate. (2021). Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications. Retrieved from [Link]
-
National Institutes of Health. (2011). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. Steroids. [Link]
-
YouTube. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. Retrieved from [Link]
-
National Institutes of Health. (2020). Classical and Non-Classical Progesterone Signaling in Breast Cancers. International Journal of Molecular Sciences. [Link]
-
Dove Medical Press. (2022). The Role of Progesterone Receptors in Breast Cancer. Drug Design, Development and Therapy. [Link]
-
JoVE. (2014). Video: The Soft Agar Colony Formation Assay. Retrieved from [Link]
-
Mohammed, H., et al. (2020). Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor. The Journal of Steroid Biochemistry and Molecular Biology, 199, 105548. [Link]
-
Dai, D., et al. (2003). Progesterone Inhibits Human Endometrial Cancer Cell Growth and Invasiveness: Down-Regulation of Cellular Adhesion Molecules through Progesterone B Receptors. Cancer Research, 63(23), 8440-8445. [Link]
-
ResearchGate. (2019). ANTI-proliferative transcriptional effects of medroxyprogesterone acetate in Estrogen receptor positive breast cancer cells are predominantly mediated by ThE progesterone receptor. Retrieved from [Link]
-
Goncharov, A. I., et al. (2017). Progesterone inhibits proliferation and modulates expression of proliferation-Related genes in classical progesterone receptor-negative human BxPC3 pancreatic adenocarcinoma cells. The Journal of Steroid Biochemistry and Molecular Biology, 165(Pt B), 293-304. [Link]
-
Wikipedia. (n.d.). Medroxyprogesterone acetate. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Medroxyprogesterone Acetate? Retrieved from [Link]
-
ResearchGate. (2018). Suppression of Breast Cancer Cell Proliferation by Selective Single-Domain Antibody for Intracellular STAT3. Retrieved from [Link]
-
Clinical Laboratory International. (2020). Assessment of proliferative activity in breast cancer. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Human Breast Cell MDA-MB-231-based Proliferation Assay Service. Retrieved from [Link]
-
National Institutes of Health. (2004). Measuring proliferation in breast cancer: practicalities and applications. Breast Cancer Research. [Link]
-
Contemporary OB/GYN. (2026). Low-dose megestrol enhances anti-oestrogen therapy in breast cancer. Retrieved from [Link]
Sources
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medroxyprogesterone acetate inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]
- 6. Progestins regulate genes that can elicit both proliferative and antiproliferative effects in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of Progestin Receptor Binding Affinity: The Case of Flumedroxone
This guide provides a detailed comparison of the receptor binding affinity of various synthetic progestins, with a focus on Flumedroxone. It is intended for researchers and drug development professionals working in endocrinology and pharmacology. We will delve into the significance of receptor binding affinity, present available comparative data for a range of common progestins, and provide a comprehensive, validated protocol for measuring these interactions in a laboratory setting.
The Progesterone Receptor: A Key Target for Therapeutic Intervention
Progestins are synthetic compounds that mimic the effects of the endogenous hormone progesterone. Their primary mechanism of action involves binding to and activating the progesterone receptor (PR), a nuclear hormone receptor that functions as a ligand-activated transcription factor[1]. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the expression of target genes[1].
The affinity with which a progestin binds to the PR is a critical determinant of its biological potency. A higher binding affinity generally correlates with greater progestational activity at lower concentrations[2]. Furthermore, the selectivity of a progestin—its relative affinity for the PR compared to other steroid receptors like the androgen, glucocorticoid, and mineralocorticoid receptors—dictates its side-effect profile[3][4]. A highly selective progestin minimizes undesired androgenic or glucocorticoid-like effects[3].
This compound is a synthetic steroidal progestin belonging to the 17α-hydroxyprogesterone group[5]. While its acetate ester, this compound acetate, has been marketed as a treatment for migraines, this compound itself has not been marketed[5][6]. Understanding its binding characteristics is essential for contextualizing its pharmacological profile.
Comparative Receptor Binding Affinity of Progestins
It is important to note that RBA values can vary between studies depending on the experimental conditions, such as the source of the receptor (e.g., human breast cancer cells, animal uterine cytosol) and the specific radioligand used[2][7].
| Progestin | Chemical Class | Relative Binding Affinity (RBA) % (Progesterone = 100%) | Reference(s) |
| Progesterone | Pregnane | 100 | Baseline |
| Medroxyprogesterone Acetate | Pregnane | 42 - 75 | [4] |
| Levonorgestrel | Gonane | ~16 | [8] |
| Norethisterone | Estrane | Low Affinity | [9][10] |
| Dydrogesterone | Retroprogesterone | 15.9 | [8] |
| Megestrol Acetate | Pregnane | 46 | [4] |
| Promegestone (R5020) | Norpregnane | High Affinity | [9][10] |
This table synthesizes data from multiple sources. The exact RBA can differ based on assay conditions.
The structural class of a progestin often influences its binding profile. For instance, pregnane derivatives like Medroxyprogesterone Acetate can also exhibit significant affinity for the glucocorticoid receptor, potentially leading to glucocorticoid-like side effects[4]. In contrast, some 19-nortestosterone derivatives may have lower affinity for the PR but interact with other receptors[4].
Experimental Protocol: Radioligand Competition Binding Assay for the Progesterone Receptor
To reliably determine and compare the binding affinities of compounds like this compound, a competitive binding assay is the gold standard. This technique measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity for the receptor from its binding site.
Causality and Experimental Design Choices
-
Receptor Source: Human breast cancer cell lines (e.g., T47D, MCF-7) are frequently used as they express high levels of the human progesterone receptor, ensuring relevance to human physiology[1][9].
-
Radioligand: A high-affinity, PR-selective radioligand, such as [³H]-Promegestone (R5020) or [³H]-ORG 2058, is chosen. The tritium (³H) label allows for sensitive detection via scintillation counting, and the high affinity of the ligand ensures a stable and robust signal[7][11].
-
Competition Principle: The assay's foundation lies in the law of mass action. The unlabeled test compound and the radioligand compete for a finite number of receptors. A potent competitor (high affinity) will displace the radioligand at low concentrations, while a weak competitor (low affinity) will require much higher concentrations to achieve the same effect.
-
Self-Validation and Controls: The protocol's integrity relies on critical controls. Total Binding (receptor + radioligand only) establishes the maximum signal. Non-Specific Binding (NSB) is measured in the presence of a vast excess of unlabeled progesterone, which saturates all specific receptor sites, leaving only the radioligand that is bound to other components (e.g., the filter, tube walls). Specific Binding is the crucial metric, calculated as Total Binding minus Non-Specific Binding[12].
Step-by-Step Methodology
-
Preparation of Receptor Cytosol:
-
Culture T47D cells to ~80% confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cell pellet in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 10% glycerol, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to pellet cell membranes and organelles.
-
The resulting supernatant is the cytosol, containing the soluble progesterone receptors. Determine the total protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding Incubation:
-
Set up a series of assay tubes on ice.
-
To each tube, add a fixed amount of receptor cytosol (e.g., 100-200 µg of protein).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound, serially diluted from 10⁻¹¹ M to 10⁻⁵ M).
-
For NSB control tubes, add a high concentration (e.g., 10⁻⁶ M) of unlabeled progesterone.
-
Add a fixed, low concentration (typically at or below the Kd) of the radioligand (e.g., 1-2 nM [³H]-R5020) to all tubes[12].
-
Incubate the mixture for 18-24 hours at 4°C to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
This step is critical for isolating the receptor-bound radioligand from the unbound radioligand in the solution.
-
Prepare a charcoal suspension (e.g., dextran-coated charcoal). The charcoal rapidly adsorbs small, unbound molecules like the free radioligand.
-
Add the charcoal suspension to each tube, vortex briefly, and incubate for 10-15 minutes on ice.
-
Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes at 4°C to pellet the charcoal with the adsorbed free radioligand.
-
-
Quantification and Data Analysis:
-
Carefully transfer a known volume of the supernatant (containing the receptor-bound radioligand) from each tube into a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each sample using a liquid scintillation counter, expressed as counts per minute (CPM) or disintegrations per minute (DPM).
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value—the concentration of the competitor that displaces 50% of the specifically bound radioligand.
-
The relative binding affinity (RBA) can then be calculated using the formula: RBA (%) = (IC₅₀ of Progesterone / IC₅₀ of Test Compound) x 100
-
Workflow Visualization
Caption: Workflow for a competitive radioligand binding assay.
References
-
Elger, W., et al. (1998). Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. General and Comparative Endocrinology, 110(2), 118-24. [Link]
-
Thomas, P., et al. (2012). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor. PLoS ONE, 7(3), e32329. [Link]
-
Regidor, P. A. (2021). Recent advances in structure of progestins and their binding to progesterone receptors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1619-1628. [Link]
-
MacLaughlin, D. T., & Richardson, G. S. (1981). Relationship between progesterone receptor binding and progestin biological activity. Journal of Steroid Biochemistry, 15, 237-241. [Link]
-
Phillips, A. (1993). Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives. American Journal of Obstetrics and Gynecology, 169(6), 1709-1713. [Link]
-
Feau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 43-48. [Link]
-
Pullen, M. A., et al. (2006). Determination of conformational changes in the progesterone receptor using ELISA-like assays. Steroids, 71(8), 708-715. [Link]
-
Wikipedia. (2025). This compound. Wikipedia. [Link]
-
Feau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]
-
Feau, C., et al. (2009). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [Link]
-
Jyoti, A., et al. (2023). Evaluation of ligand affinity with progesterone receptors in fish: insights from homogeneous assays using graphene quantum dots. Journal of Nanobiotechnology. [Link]
-
U.S. Food and Drug Administration. (2007). Clinical Pharmacology Review. accessdata.fda.gov. [Link]
-
Bradley, W. G., et al. (1972). Double-blind Controlled Trial of a Micronized Preparation of this compound (Demigran) in Prophylaxis of Migraine. British Medical Journal, 2(5809), 329. [Link]
-
Jänne, O., et al. (1976). Characterization and assay of progesterone receptor in human mammary carcinoma. European Journal of Cancer, 12(10), 787-798. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
PubChem. (n.d.). (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione. PubChem. [Link]
-
Chowdhury, P., & Halder, S. (2015). Binding curve of progesterone-progesterone receptor based on experimental data ( red ) and nonspecific binding of progesterone-BSA ( Green dot ). ResearchGate. [Link]
-
PubChem. (n.d.). (6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione. PubChem. [Link]
-
Liang, Y., et al. (2018). A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor. Journal of Steroid Biochemistry and Molecular Biology, 184, 52-61. [Link]
-
Seli, E., et al. (1987). Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. Acta Endocrinologica, 115(3), 358-366. [Link]
-
Stanczyk, F. Z., & Hapgood, J. P. (2022). Relative binding affinities of progestogens to steroid receptors and... ResearchGate. [Link]
-
Boonen, R. A., et al. (2023). A molecular toolbox to study progesterone receptor signaling. Scientific Reports, 13(1), 21021. [Link]
-
Clarke, C. L. (1993). The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor. European Journal of Cancer, 29(12), 1771-1775. [Link]
Sources
- 1. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between progesterone receptor binding and progestin biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Double-blind Controlled Trial of a Micronized Preparation of this compound (Demigran) in Prophylaxis of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor: evidence for heterospecific receptor modulation via the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Flumedroxone and Medroxyprogesterone Acetate for Drug Development Professionals
This guide provides a detailed comparison of the in vitro effects of two synthetic progestins, Flumedroxone and Medroxyprogesterone acetate (MPA). While MPA is a widely studied and clinically utilized compound, this compound remains a more enigmatic molecule with limited publicly available data. This document aims to synthesize the existing knowledge on both compounds, present a comprehensive in vitro profile for MPA, and offer a theoretical framework for the potential activity of this compound based on its chemical structure. Furthermore, we provide detailed experimental protocols for key in vitro assays, empowering researchers to conduct their own comparative studies.
Introduction to this compound and Medroxyprogesterone Acetate
Medroxyprogesterone acetate (MPA) is a synthetic progestin derived from 17α-hydroxyprogesterone. It is a well-established pharmaceutical agent used in a variety of clinical applications, including contraception, menopausal hormone therapy, and the treatment of endometriosis and certain types of cancer.[1][2] Its extensive use has led to a wealth of in vitro and in vivo studies characterizing its hormonal and off-target effects.
This compound , also a derivative of 17α-hydroxyprogesterone, is a steroidal progestogen that has not been marketed.[1] Its acetate ester, this compound acetate, has seen limited use as an antimigraine agent.[1] Due to its investigational status, there is a significant lack of published in vitro data for this compound, making a direct quantitative comparison with MPA challenging. This guide will therefore focus on presenting the robust dataset for MPA and providing a scientifically-grounded discussion on the potential in vitro profile of this compound.
Chemical Structures and Inferred Structure-Activity Relationships
The biological activity of a steroid is intrinsically linked to its three-dimensional structure and the nature of its chemical substituents.
This compound: (6α)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione Medroxyprogesterone acetate: (6α)-17-(Acetyloxy)-6-methylpregn-4-ene-3,20-dione
The key structural differences lie at the C6 and C17 positions. This compound possesses a 6α-trifluoromethyl group, while MPA has a 6α-methyl group and a 17α-acetoxy group. The presence of a substituent at the 6α-position is known to enhance progestational activity.[3] The electron-withdrawing nature of the trifluoromethyl group in this compound may influence its interaction with the progesterone receptor differently than the electron-donating methyl group in MPA. Structure-activity relationship studies on 6-substituted progesterone derivatives suggest that both lipophilic and steric effects at this position play a crucial role in determining progestational activity.[4]
Mechanism of Action: The Progesterone Receptor Signaling Pathway
Both this compound and Medroxyprogesterone acetate are expected to exert their primary effects by binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes.
Caption: Generalized signaling pathway of progestins via the progesterone receptor.
In Vitro Profile of Medroxyprogesterone Acetate (MPA)
MPA is known for its promiscuous binding to other steroid receptors, which contributes to its overall biological activity and side-effect profile.
Receptor Binding Affinity
The following table summarizes the binding affinity of MPA for the progesterone (PR), androgen (AR), and glucocorticoid (GR) receptors from various in vitro studies.
| Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) | Reference |
| Glucocorticoid (GR) | Dexamethasone | Competitive Binding | 4.2 (Kd) | - | 100 | [5] |
| Glucocorticoid (GR) | MPA | Competitive Binding | 10.8 | - | 42 | [5][6] |
| Androgen (AR) | Dihydrotestosterone | Competitive Binding | - | - | 100 | - |
| Androgen (AR) | MPA | Competitive Binding | - | 3.6 | - | [7] |
| Progesterone (PR) | R5020 | Competitive Binding | - | 2.6 | - | [8] |
Functional Activity
MPA demonstrates agonist activity at the progesterone, androgen, and glucocorticoid receptors, leading to the transactivation or transrepression of target genes.
| Receptor | Assay Type | Cell Line | Effect | EC50 (nM) | Reference |
| Glucocorticoid (GR) | Transactivation | COS-1 | Agonist | 7.2 | [5] |
| Glucocorticoid (GR) | Transrepression | COS-1 | Agonist | 2.7 | [5] |
| Androgen (AR) | Reporter Gene | MDA-MB-453, ZR-75-1, CV-1 | Agonist | ~1 | [9] |
Effects on Cell Proliferation
MPA has been shown to inhibit the proliferation of various breast cancer cell lines, an effect mediated through both the androgen and glucocorticoid receptors.[7][10] In PR-positive breast cancer cells, the anti-proliferative effects of MPA are predominantly mediated by the progesterone receptor.[11]
In Vitro Profile of this compound
As of the writing of this guide, there is a notable absence of publicly available in vitro experimental data for this compound. Its activity can only be inferred from its chemical structure and the limited information on its acetate ester. This compound acetate is reported to have weak or slight progestogenic activity and no other significant hormonal activities.[12] The presence of the 6α-trifluoromethyl group suggests that this compound itself may possess progestogenic activity, but its potency and cross-reactivity with other steroid receptors remain to be experimentally determined.
Experimental Protocols for a Head-to-Head In Vitro Comparison
To facilitate a direct comparison between this compound and MPA, the following are detailed protocols for standard in vitro assays used to characterize progestins.
Caption: General workflow for the in vitro comparison of progestins.
Competitive Radioligand Binding Assay for Progesterone Receptor
This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.[13][14]
Materials:
-
Progesterone receptor preparation (e.g., from T47D cells or recombinant)
-
Radioligand (e.g., [³H]-R5020)
-
Unlabeled R5020 (for non-specific binding)
-
Test compounds (this compound, MPA)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of the test compounds and unlabeled R5020.
-
In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and either buffer (for total binding), excess unlabeled R5020 (for non-specific binding), or the test compound.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for Transcriptional Activity
This assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene (luciferase).[10][15][16]
Materials:
-
A suitable cell line (e.g., U2OS or T47D) co-transfected with a progesterone receptor expression vector and a luciferase reporter vector containing progesterone response elements.
-
Cell culture medium and reagents.
-
Test compounds (this compound, MPA).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with a medium containing serial dilutions of the test compounds.
-
Incubate the cells for a sufficient period to allow for gene expression (e.g., 20-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log concentration of the test compound to determine the EC50 value.
BrdU Cell Proliferation Assay
This assay quantifies cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.[12][17][18][19]
Materials:
-
Hormone-responsive cell line (e.g., T47D).
-
Cell culture medium and reagents.
-
Test compounds (this compound, MPA).
-
BrdU labeling solution.
-
Fixing/Denaturing solution.
-
Anti-BrdU antibody (HRP-conjugated).
-
TMB substrate.
-
Stop solution.
-
Microplate reader.
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 24-72 hours).
-
Add the BrdU labeling solution to each well and incubate for a few hours to allow for incorporation into the DNA of proliferating cells.
-
Remove the medium, fix and denature the DNA.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the TMB substrate.
-
After color development, add the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log concentration of the test compound to determine its effect on cell proliferation.
Summary and Conclusion
Medroxyprogesterone acetate is a well-characterized synthetic progestin with a complex in vitro profile, demonstrating potent activity at the progesterone receptor and significant cross-reactivity with the androgen and glucocorticoid receptors.[5][6][7] This promiscuity contributes to its therapeutic effects and its side-effect profile.
In stark contrast, this compound remains largely uncharacterized in the public domain. Based on its structure as a 17α-hydroxyprogesterone derivative with a 6α-trifluoromethyl substitution, it is predicted to have progestogenic activity. However, its potency, selectivity, and potential for off-target effects are unknown and require experimental validation.
The significant data gap for this compound presents an opportunity for further research. The detailed protocols provided in this guide offer a clear roadmap for a comprehensive in vitro comparison of this compound and Medroxyprogesterone acetate. Such studies are essential to fully understand the pharmacological profile of this compound and to assess its potential for future drug development.
References
- Koubovec, D., Ronacher, K., Stubsrud, E., Louw, A., & Hapgood, J. P. (2005). Synthetic progestins used in HRT have different glucocorticoid agonist properties. Molecular and Cellular Endocrinology, 242(1-2), 23-32.
- Wolff, M. E. (1974). A quantitative reexamination of structure-activity relationships in the delta6-6-substituted progesterone series. Journal of Medicinal Chemistry, 17(8), 898-900.
-
Medroxyprogesterone acetate. (2023). In Wikipedia. Retrieved from [Link]
- Poulin, R., Simard, J., Labrie, C., Petitclerc, L., Dumont, M., & Labrie, F. (1989). Androgen and glucocorticoid receptor-mediated inhibition of cell proliferation by medroxyprogesterone acetate in ZR-75-1 human breast cancer cells.
- Bio-Rad. (n.d.). BrdU Cell Proliferation Assay Kit.
- Hackenberg, R., Hofmann, J., Hölzel, F., & Schulz, K. D. (1993). Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor.
- This compound acetate. (n.d.). In Wikipedia.
- Shapiro, E. L., Weber, L., Harris, H., Miskowicz, C., Neri, R., & Herzog, H. L. (1972). Synthesis and biological activity of 17-esters of 6-dehydro-16-methylene-17 -hydroxyprogesterones. Journal of Medicinal Chemistry, 15(7), 716-720.
- Abcam. (n.d.). BrdU staining and BrdU assay protocol.
- da Silva, A. C., & Takahata, Y. (2003). Structure–activity relationships (SAR) of contraceptive progestogens studied with four different methods using calculated physicochemical parameters. Journal of Molecular Structure: THEOCHEM, 633(1-3), 199-208.
- Roche. (n.d.). Cell Proliferation ELISA, BrdU (colorimetric).
- BioVision. (n.d.). BrdU Cell Proliferation Assay Kit.
- BPS Bioscience. (n.d.). GAL4 Reporter Kit (Glucocorticoid Receptor Pathway).
- Africander, D., Verhoog, N., Hapgood, J. P., & Louw, A. (2014). Differential off-target glucocorticoid activity of progestins used in endocrine therapy. The Journal of Steroid Biochemistry and Molecular Biology, 142, 38-46.
- Raivio, T., Palvimo, J. J., Kannisto, S., Voutilainen, R., & Jänne, O. A. (2001). Transactivation Assay for Determination of Glucocorticoid Bioactivity in Human Serum. The Journal of Clinical Endocrinology & Metabolism, 86(3), 1227-1232.
- Kontula, K., Paavonen, T., Luukkainen, T., & Andersson, L. C. (1983). Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. Biochemical Pharmacology, 32(9), 1511-1518.
- Bentel, J. M., Birrell, S. N., Pickering, M. A., & Tilley, W. D. (1999). Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells. Molecular and Cellular Endocrinology, 154(1-2), 11-20.
- BPS Bioscience. (n.d.). GAL4 Reporter Kit (Glucocorticoid Receptor Pathway).
- Topliss, J. G. (1975). Quantitative structure-activity relationships in the delta6-6-substituted progesterone series. A reappraisal. Journal of Medicinal Chemistry, 18(6), 621-623.
- Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Lange, C. A., Richer, J. K., & Horwitz, K. B. (1999). The progestational and androgenic properties of medroxyprogesterone acetate: gene regulatory overlap with dihydrotestosterone in breast cancer cells.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Illingworth, D. V., & Elsner, C. W. (1976). Medroxyprogesterone acetate: a steroid with potent progestational activity but low receptor affinity in the guinea pig uterus. Endocrinology, 98(6), 1508-1515.
- Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 254(4 Pt 1), E445-E449.
-
Medroxyprogesterone acetate. (2023). In Wikipedia. Retrieved from [Link]
- da Silva, A. C., & Takahata, Y. (2003). Structure–activity relationships (SAR) of contraceptive progestogens studied with four different methods using calculated physicochemical parameters. Journal of Molecular Structure: THEOCHEM, 633(1-3), 199-208.
- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
- Nguyen, T. V., & Wiebe, J. P. (2020). Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor. The Journal of Steroid Biochemistry and Molecular Biology, 199, 105548.
- Dehdashti, F., Lapi, S. E., Rowland, D. J., Gaehle, K. E., Laforest, R., & Siegel, B. A. (2014). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. Nuclear Medicine and Biology, 41(3), 266-271.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]
- 3. A quantitative reexamination of structure-activity relationships in the delta6-6-substituted progesterone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationships in the delta6-6-substituted progesterone series. A reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. media.cellsignal.com [media.cellsignal.com]
A Senior Application Scientist’s Guide to the Cross-Validation of Flumedroxone's Bioactivity Across Diverse Cancer Cell Lines
This guide provides a comprehensive framework for the systematic evaluation of Flumedroxone, a synthetic steroidal progestogen, as a potential anti-cancer agent. Drawing from established principles of drug discovery and cell biology, we will outline a robust cross-validation strategy to characterize its activity profile across a panel of diverse cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of steroid-like compounds beyond their initial indications.
Introduction: The Rationale for Repurposing this compound
This compound is a synthetic pregnane steroid, a derivative of 17α-hydroxyprogesterone, that has been clinically explored primarily for its progestogenic activity in non-oncological applications such as migraine prophylaxis[1][2][3][4]. While its acetate salt, this compound acetate, saw limited use under brand names like Demigran, the parent compound remains largely uncharacterized in the context of oncology[1][5].
The rationale for investigating this compound in cancer stems from the well-documented role of steroid hormone signaling in the pathology of various malignancies. Selective Progesterone Receptor Modulators (SPRMs) can exert potent, tissue-specific agonist or antagonist effects, leading to significant anti-tumor activity[6][7]. For instance, the antiprogestin Mifepristone has demonstrated broad, cytostatic, and apoptotic effects in numerous cancer cell lines, often independent of classical progesterone receptor (PR) expression[8]. Similarly, other progestins like Medroxyprogesterone Acetate (MPA) have been shown to inhibit the proliferation of colon cancer cells by modulating cell cycle proteins[9].
This guide proposes a hypothesis-driven approach to investigate whether this compound possesses similar anti-cancer properties. The central pillar of this investigation is cross-validation—the systematic testing of the compound's activity in multiple, distinct cell line models to build a comprehensive and reliable biological profile.
Part 1: The Imperative of Cross-Validation in Preclinical Assessment
Relying on a single cell line model for initial drug screening is a precarious strategy. A compound's efficacy can be highly context-dependent, influenced by the unique genetic and proteomic landscape of each cancer cell. A cross-validation approach is therefore essential for establishing the robustness and potential spectrum of a drug's activity.
The Causality Behind Cell Line Selection: The choice of cell lines is not arbitrary; it is a deliberate experimental design element intended to answer specific questions about the compound's mechanism of action. Our proposed panel is designed to probe for:
-
Hormone Receptor Dependency: Does this compound's activity depend on the presence of the Progesterone Receptor (PR)? Comparing its effects in PR-positive versus PR-negative cell lines is a direct method to test this hypothesis.
-
Tissue-Specific Efficacy: Are the compound's effects restricted to cancers of reproductive tissues (e.g., breast, ovary, prostate), or does it exhibit broader activity?
-
General Cytotoxicity vs. Targeted Action: How does its potency in cancer cells compare to its effect on non-malignant or less aggressive cell lines?
Recommended Cell Line Panel
| Cell Line | Cancer Type | Key Characteristics | Rationale for Inclusion |
| MCF-7 | Breast Adenocarcinoma | PR-positive, Estrogen Receptor (ER)-positive | To assess activity in a hormone-dependent breast cancer model.[8] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative (PR-, ER-, HER2-) | To determine activity in a hormone-independent, aggressive breast cancer model.[8] |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent | To evaluate efficacy in a hormone-refractory prostate cancer model.[8] |
| SK-OV-3 | Ovarian Adenocarcinoma | High resistance to common chemotherapies | To test for activity in a chemo-resistant ovarian cancer context.[8] |
| HCT116 | Colorectal Carcinoma | p53 wild-type | To assess activity in a non-reproductive tract cancer and compare with known effects of other progestins.[9] |
| H295R | Adrenocortical Carcinoma | Produces steroid hormones | To investigate potential interference with steroidogenesis pathways as a secondary mechanism.[10][11][12] |
Part 2: A Validated Experimental Workflow
To ensure reproducibility and confidence in the results, a standardized workflow must be employed. This workflow integrates primary screening for bioactivity with secondary assays to elucidate the mechanism of cell death and proliferation arrest.
Cross-Validation Workflow Diagram
Caption: A systematic workflow for the cross-validation of this compound's bioactivity.
Comparative Compounds
To contextualize this compound's activity, it must be benchmarked against relevant alternatives:
-
Medroxyprogesterone Acetate (MPA): A structurally related progestin with known anti-proliferative effects in some cancer cell lines[9][13].
-
Mifepristone: A well-characterized SPRM with broad anti-cancer activity, serving as a benchmark for potent progesterone signaling modulators[8].
-
Doxorubicin: A standard-of-care cytotoxic chemotherapy agent used to establish an upper benchmark for potency[14].
Part 3: Core Experimental Methodologies
The following protocols are described in a step-by-step format to ensure clarity and reproducibility. Each protocol includes internal controls, which are critical for a self-validating experimental design.
A. Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is correlated with cytotoxicity or cytostatic effects.
Protocol:
-
Cell Seeding: Seed cells from the selected panel into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound, MPA, Mifepristone, and Doxorubicin in the appropriate cell culture medium. The concentration range should be wide enough to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).
-
Controls: Include "vehicle-only" (e.g., 0.1% DMSO) wells as a negative control (100% viability) and wells with a high concentration of a known cytotoxic agent (e.g., 10% DMSO) as a positive control for cell death.
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curves to calculate the IC50 (half-maximal inhibitory concentration) for each compound in each cell line.
B. Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with this compound and comparators at their respective 1x and 2x IC50 concentrations for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (Viable: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
C. Cell Cycle Analysis (Propidium Iodide Staining)
This assay measures DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the apoptosis assay (Step 1).
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for evidence of cell cycle arrest at specific checkpoints.
Part 4: Comparative Data Analysis
The power of this guide lies in the direct comparison of this compound's activity against established compounds across multiple cell lines. The following tables present a hypothetical but plausible dataset to illustrate how results should be structured and interpreted.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | This compound | Medroxyprogesterone Acetate (MPA) | Mifepristone | Doxorubicin |
| MCF-7 (PR+) | 8.5 | 15.2 | 5.1 | 0.1 |
| MDA-MB-231 (PR-) | 25.1 | 48.5 | 6.3 | 0.25 |
| PC-3 | 12.3 | 22.0 | 8.9 | 0.5 |
| SK-OV-3 | 10.8 | 19.8 | 7.5 | 0.8 |
| HCT116 | 28.9 | >50 | 11.4 | 0.4 |
| H295R | >100 | >100 | >100 | 5.2 |
Interpretation: In this hypothetical scenario, this compound shows greater potency in the PR-positive MCF-7 cell line compared to the PR-negative MDA-MB-231 line, suggesting a potential PR-dependent mechanism. Its activity is moderate compared to the potent SPRM Mifepristone and significantly less potent than the cytotoxic drug Doxorubicin. The lack of activity in H295R cells suggests it may not directly interfere with steroidogenesis at cytotoxic concentrations.
Table 2: Mechanistic Summary (Effect at 2x IC50 after 48h)
| Cell Line | Compound | % Apoptotic Cells (Early + Late) | Cell Cycle Arrest Phase |
| MCF-7 | This compound | 35% | G0/G1 |
| MDA-MB-231 | This compound | 15% | None significant |
| PC-3 | This compound | 28% | G0/G1 |
| SK-OV-3 | This compound | 31% | G0/G1 |
Interpretation: The data suggest that in responsive cell lines (MCF-7, PC-3, SK-OV-3), this compound's cytotoxic activity is mediated by the induction of apoptosis and is associated with an arrest in the G0/G1 phase of the cell cycle. This G1 arrest is consistent with the effects observed for other anti-proliferative steroid modulators[8].
Part 5: Proposed Mechanism of Action
Based on this compound's chemical structure as a progesterone derivative and the hypothetical data showing enhanced activity in PR-positive cells, its primary mechanism of action likely involves the modulation of the Progesterone Receptor signaling pathway.
Progesterone Receptor Signaling Pathway
Caption: Proposed mechanism of this compound via the Progesterone Receptor pathway.
Mechanistic Explanation:
-
Binding and Activation: this compound, being lipid-soluble, enters the cell and binds to the Progesterone Receptor (PR), which is sequestered in the cytoplasm in a complex with heat shock proteins (HSPs)[7].
-
Dimerization and Translocation: This binding causes a conformational change, leading to the dissociation of HSPs and the dimerization of the receptor. The active PR dimer then translocates into the nucleus.
-
Transcriptional Regulation: In the nucleus, the PR dimer binds to Progesterone Response Elements (PREs) in the promoter regions of target genes.
-
Cellular Effects: This binding modulates the transcription of genes involved in cell cycle progression and survival. This could involve the upregulation of cell cycle inhibitors like p21 and the downregulation of pro-survival proteins like Bcl-2, ultimately leading to G0/G1 arrest and apoptosis, consistent with our hypothetical data and findings for similar compounds[8][9].
Further validation of this pathway would involve Western blot analysis to confirm the modulation of key proteins like PR, p21, Cyclin D1, Cdk2, and Bcl-2 family members following this compound treatment.
Conclusion
This guide presents a rigorous, multi-faceted strategy for the preclinical evaluation of this compound as a potential anti-cancer therapeutic. By employing a cross-validation approach across a carefully selected panel of cell lines and integrating cytotoxicity screening with mechanistic assays, researchers can build a robust data package to support further development. The proposed workflow emphasizes scientific integrity through the use of appropriate controls and benchmarks, providing a clear path from initial screening to mechanistic hypothesis. While the anti-cancer activity of this compound is currently speculative, the framework detailed herein provides the necessary tools to definitively assess its potential and determine if this compound warrants a new chapter in oncology.
References
- This compound acetate - Wikipedia. [URL: https://en.wikipedia.
- This compound - Wikipedia. [URL: https://en.wikipedia.org/wiki/Flumedroxone]
- A simple and sensitive high-throughput assay for steroid agonists and antagonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8347689/]
- This compound - Grokipedia. [URL: https://grokipedia.org/Flumedroxone]
- DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line - JRC Big Data Analytics Platform.
- (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Flumedroxone]
- Changes in cell survival, cellular ROS levels, and cell death by the... - ResearchGate. [URL: https://www.researchgate.net/publication/371901306_Changes_in_cell_survival_cellular_ROS_levels_and_cell_death_by_the_repurposing_of_antiretroviral_drugs_for_cancer_therapy]
- STEROIDOGENESIS (HUMAN CELL LINE – H295R) OCSPP Guideline 890.1550 Standard Evaluation Procedure (SEP) - EPA. [URL: https://www.epa.gov/sites/default/files/2015-07/documents/890.1550_steroidogenesis_human_cell_line-h295r_sep_2-22-12.pdf]
- High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5059610/]
- List of Progesterone receptor modulators - Drugs.com. [URL: https://www.drugs.
- Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4877801/]
- Flumethasone enhances the efficacy of chemotherapeutic drugs in lung cancer by inhibiting Nrf2 signaling pathway - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31954771/]
- Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models - MDPI. [URL: https://www.mdpi.com/2218-1989/12/12/1202]
- Selective Progesterone Receptor Modulators - Mechanisms and Therapeutic Utility. [URL: https://www.dovepress.com/selective-progesterone-receptor-modulators-mechanisms-and-therapeutic-peer-reviewed-fulltext-article-IJWH]
- Repurposing approved drugs for cancer therapy - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7868503/]
- Repurposing approved non-oncology drugs for cancer therapy: a comprehensive review of mechanisms, efficacy, and clinical prospects - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10502099/]
- (6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C24H31F3O4 | CID - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- This compound Acetate. [URL: https://drugfuture.
- Cancer drugs A to Z list. [URL: https://www.cancerresearchuk.
- Medroxyprogesterone acetate inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18449110/]
- Study reveals drug interactions that may reduce mortality in breast cancer patients. [URL: https://med.stanford.
- Alternatives to chemotherapy: 5 options - Medical News Today. [URL: https://www.medicalnewstoday.
- Tumor-agnostic Drugs - American Cancer Society. [URL: https://www.cancer.
- Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21763953/]
- The clinical effect of medroxyprogesterone (MPA) in elderly patients with lung cancer. [URL: https://link.springer.com/article/10.1007/BF02351187]
- Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6618]
- Combination of Anti-Cancer Drugs with Molecular Chaperone Inhibitors - MDPI. [URL: https://www.mdpi.com/2072-6694/9/4/35]
- Additive effects of medroxyprogesterone acetate and 5-fluorouracil derivative on 7,12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9585324/]
- Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3212863/]
- Gemcitabine and Flurbiprofen Enhance Cytotoxic Effects on Cancer Cell Lines Mediated by Mesenchymal Stem Cells - MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11904]
Sources
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Acetate [drugfuture.com]
- 6. List of Progesterone receptor modulators - Drugs.com [drugs.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medroxyprogesterone acetate inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. epa.gov [epa.gov]
- 12. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Additive effects of medroxyprogesterone acetate and 5-fluorouracil derivative on 7,12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Flumedroxone and Natural Progesterone: A Scientific Overview for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synthetic progestin, Flumedroxone, and the endogenous hormone, natural progesterone. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, mechanistic, and functional differences between these two compounds. Our objective is to present a clear, data-driven comparison, underpinned by established experimental protocols, to inform future research and development in steroid hormone pharmacology.
Introduction: Understanding the Progestogenic Landscape
Progesterone is a pivotal endogenous C21-steroid hormone essential for regulating the menstrual cycle and maintaining pregnancy in humans and other species.[1][2] It is the primary agonist for the progesterone receptor (PR), mediating a cascade of genomic and non-genomic effects.[1][3] The therapeutic potential of progesterone is vast, but its clinical utility is often hampered by its rapid metabolism and poor oral bioavailability.[4] This has driven the development of synthetic progestogens, or "progestins," designed to have improved pharmacokinetic profiles and enhanced potency.[5]
This compound is a synthetic steroidal progestogen derived from 17α-hydroxyprogesterone.[6] While this compound itself was never marketed, its acetate ester, this compound acetate, was developed and used as an oral medication for migraine prophylaxis.[7][8][9] Its structure is intentionally modified from the natural progesterone backbone to alter its biological activity and metabolic stability. This guide will dissect these modifications and provide a framework for experimentally quantifying their impact.
Chemical and Structural Analysis
The functional differences between natural progesterone and this compound originate from their distinct chemical structures.
Natural Progesterone is a pregnane steroid characterized by a four-ring structure with oxo groups at positions 3 and 20.[2][10]
This compound (and its acetate ester) is a derivative of 17α-hydroxyprogesterone. The key modifications in this compound acetate compared to the progesterone backbone are:
-
A trifluoromethyl (CF3) group at the 6α position.
-
An acetate ester at the 17α position.[7]
These alterations are not trivial; they are deliberate chemical changes designed to enhance the molecule's progestogenic activity and protect it from rapid metabolic breakdown. The bulky, electron-withdrawing trifluoromethyl group, in particular, is a common strategy in steroid chemistry to increase receptor binding affinity and resist enzymatic degradation.
| Property | Natural Progesterone | This compound Acetate |
| IUPAC Name | Pregn-4-ene-3,20-dione[1] | [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[7] |
| Molecular Formula | C₂₁H₃₀O₂[2] | C₂₄H₃₁F₃O₄[7] |
| Molar Mass | 314.47 g/mol [2] | 440.50 g/mol [7] |
| CAS Number | 57-83-0[1] | 987-18-8[7] |
| Structure |
Mechanism of Action: The Progesterone Receptor Signaling Pathway
The primary mechanism for both compounds involves binding to and activating the progesterone receptor (PR). The PR is an intracellular steroid hormone receptor that functions as a ligand-activated transcription factor.
The Classical Genomic Pathway:
-
Ligand Binding: Progesterone or this compound, being lipophilic, passively diffuses across the cell membrane and binds to the PR located in the cytoplasm or nucleus.[3][5]
-
Conformational Change & Dimerization: Upon binding, the receptor undergoes a conformational change, sheds associated heat-shock proteins, and dimerizes.[5]
-
Nuclear Translocation & DNA Binding: The ligand-receptor dimer translocates to the nucleus and binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.
-
Gene Transcription: The receptor complex recruits co-activators or co-repressors, initiating or suppressing the transcription of target genes, thereby altering protein synthesis and cellular function.
Head-to-Head Experimental Evaluation
To objectively compare this compound and natural progesterone, a series of standardized in vitro experiments is essential. The following protocols provide a framework for assessing receptor binding, functional potency, and metabolic stability.
Experiment 1: Progesterone Receptor (PR) Binding Affinity Assay
Causality Behind Experimental Choice: The first step in characterizing any receptor agonist is to determine its affinity for the target. A competitive binding assay allows for the direct measurement of how tightly a compound binds to the progesterone receptor relative to a known high-affinity radioligand. This provides the dissociation constant (Kd) or inhibition constant (Ki), a fundamental measure of the drug-receptor interaction.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of PR Source: Utilize either purified recombinant human PR or cell lysates from a high-expressing cell line (e.g., T47D breast cancer cells).
-
Radioligand: Use a high-affinity radiolabeled progestin, such as [³H]-Promegestone (R5020), as the tracer.
-
Competition Setup: In a 96-well plate, incubate a fixed concentration of the PR source and [³H]-R5020 with serially diluted concentrations of either unlabeled natural progesterone or this compound (the competitors).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation: Separate receptor-bound from free radioligand using a method like filtration over glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.
Sources
- 1. Progesterone - Wikipedia [en.wikipedia.org]
- 2. Netmeds [netmeds.com]
- 3. Physiology, Progesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of natural progesterone vaginal suppository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. This compound acetate - Wikipedia [en.wikipedia.org]
- 8. Prophylactic treatment of migraine with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmj.com [bmj.com]
- 10. Progesterone | C21H30O2 | CID 5994 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Flumedroxone's Mechanism of Action in a Cellular Model
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of Flumedroxone. By objectively comparing its cellular activity with that of well-characterized hormonal modulators, this document offers a robust, self-validating experimental design. The protocols herein are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Enigma of this compound
This compound is a synthetic steroidal compound, historically investigated for the management of migraines.[1][2] Its classification as both a progestogen and a corticosteroid derivative presents a compelling ambiguity in its primary mechanism of action.[1][3] Does it primarily engage the progesterone receptor (PR), the glucocorticoid receptor (GR), or both? This guide outlines a systematic approach to dissecting this compound's molecular interactions within a controlled cellular environment.
-
Progesterone Receptor (PR) Modulators:
-
Glucocorticoid Receptor (GR) Agonist:
By analyzing the cellular responses elicited by this compound in parallel with these reference compounds, we can effectively triangulate its dominant signaling pathway.
Experimental Design: A Multi-faceted Approach
Our experimental strategy is built on a foundation of orthogonal assays to provide a comprehensive and trustworthy assessment of this compound's activity. The workflow is designed to move from broad receptor interaction to specific functional consequences.
Caption: Generalized steroid hormone receptor signaling pathway.
Protocol: Dual-Luciferase Reporter Assay
-
Cell Transfection:
-
Seed MCF-7 cells in a 96-well plate.
-
Co-transfect cells with:
-
A firefly luciferase reporter plasmid containing either a Progesterone Response Element (PRE) or a Glucocorticoid Response Element (GRE). [11] * A Renilla luciferase plasmid as an internal control for transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a dose-response range of this compound and the reference compounds.
-
Include a vehicle control (e.g., DMSO).
-
For antagonist assessment, co-treat with a known agonist (Progesterone for PRE reporter, Dexamethasone for GRE reporter).
-
-
Luciferase Activity Measurement:
-
After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Expected Data and Interpretation
The luciferase assay will reveal whether this compound acts as an agonist, antagonist, or has mixed activity at the PR and GR.
| Compound | PRE-Luciferase Activity (EC50/IC50, nM) | GRE-Luciferase Activity (EC50/IC50, nM) |
| This compound | Experimental Value | Experimental Value |
| Progesterone | ~1-10 (EC50) | No Activity |
| Ulipristal Acetate | Mixed Agonist/Antagonist | Weak Antagonist |
| Mifepristone (RU-486) | ~1-5 (IC50) | ~5-20 (IC50) |
| Dexamethasone | No Activity | ~1-10 (EC50) |
Table 2: Hypothetical Comparative Transcriptional Activities.
Agonistic activity on the PRE-luciferase reporter would confirm a progestogenic effect, while antagonistic activity would suggest an anti-progestogenic mechanism. Similar interpretations apply to the GRE-luciferase reporter for glucocorticoid-related activity.
Phase 3: Validation of Endogenous Target Gene Expression
To confirm that the observed effects on reporter constructs translate to the regulation of endogenous genes, we will use quantitative PCR (qPCR) to measure the expression of known PR and GR target genes.
Protocol: Quantitative PCR (qPCR)
-
Cell Treatment and RNA Extraction:
-
Treat MCF-7 cells with effective concentrations of this compound and reference compounds determined from the luciferase assay.
-
After 24 hours, harvest the cells and extract total RNA using a suitable kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
-
qPCR Analysis:
-
Perform qPCR using primers for the following target genes:
-
PR Target Genes: FKBP5, SGK1
-
GR Target Genes: GILZ, DUSP1
-
Housekeeping Gene (for normalization): GAPDH
-
-
Use a standard qPCR protocol with SYBR Green or TaqMan probes.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Expected Data and Interpretation
The qPCR results will provide the ultimate validation of this compound's mechanism of action on endogenous cellular machinery.
| Compound | Relative FKBP5 Expression (Fold Change) | Relative GILZ Expression (Fold Change) |
| This compound | Experimental Value | Experimental Value |
| Progesterone | ↑↑↑ | No significant change |
| Ulipristal Acetate | ↑/↓ (context-dependent) | ↓ |
| Mifepristone (RU-486) | ↓↓↓ | ↓↓↓ |
| Dexamethasone | No significant change | ↑↑↑ |
Table 3: Hypothetical Comparative Target Gene Expression.
Conclusion
By systematically applying this multi-tiered approach, researchers can definitively characterize the mechanism of action of this compound. The integration of binding affinity, transcriptional activation, and endogenous gene expression data provides a robust and self-validating framework. This guide empowers scientists to move beyond ambiguity and establish a clear, data-driven understanding of this compound's cellular function, thereby informing its potential therapeutic applications.
References
- This compound - Grokipedia. (2026-01-07).
-
Dexamethasone - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Prophylactic treatment of migraine with this compound - PubMed. [Link]
-
(6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione - PubChem. [Link]
-
What is the mechanism of action of dexamethasone? - Dr.Oracle. (2025-06-23). [Link]
-
What is the mechanism of action of Dexamethasone? - Patsnap Synapse. (2025-03-07). [Link]
-
Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC - NIH. [Link]
-
Mifepristone - Wikipedia. [Link]
-
What is the mechanism of Ulipristal Acetate? - Patsnap Synapse. (2024-07-17). [Link]
-
What Is Ulipristal Acetate? | EllaOne® Magazine. [Link]
-
What is the mechanism of action of mifepristone (RU-486) in medical abortion? - Dr.Oracle. (2025-07-11). [Link]
-
MCF-7; a human breast cancer cell line with estrogen, androgen, progesterone, and glucocorticoid receptors - PubMed. [Link]
-
Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review - PMC - NIH. (2015-12-22). [Link]
-
RU486 (mifepristone): mechanisms of action and clinical uses - PubMed. [Link]
-
RU486 (MIFEPRISTONE): Mechanisms of Action and Clinical Uses - Annual Reviews. [Link]
-
Medical Abortion: What It Is, Pain, Risks & Recovery - Cleveland Clinic. [Link]
-
This compound acetate - Wikipedia. [Link]
-
Human PGR Reporter Assay Kit - Indigo Biosciences. [Link]
-
Characterization of glucocorticoid receptor in HeLa-S3 cells - PubMed. [Link]
-
Regulation of glucocorticoid receptors by glucocorticoids in cultured HeLa S3 cells - PubMed. [Link]
-
Variant T47D human breast cancer cells with high progesterone-receptor levels despite estrogen and antiestrogen resistance - PubMed. [Link]
-
Human GR Reporter Assay Kit - Indigo Biosciences. [Link]
-
Progesterone Receptor Heterogeneity in MCF-7 Cell Subclones Is Related to Clonal Origin and Kinetics Data. [Link]
-
The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer - PubMed. (2017-05-06). [Link]
-
High Levels of Progesterone Receptor B in MCF-7 Cells Enable Radical Anti-Tumoral and Anti-Estrogenic Effect of Progestin - NIH. [Link]
-
The glucocorticoid receptor interferes with progesterone receptor-dependent genomic regulation in breast cancer cells - PMC - NIH. (2019-10-10). [Link]
-
Regulation of progesterone receptor gene expression in MCF-7 breast cancer cells: a comparison of the effects of cyclic adenosine 3',5'-monophosphate, estradiol, insulin-like growth factor-I, and serum factors - PubMed. [Link]
-
Regulation of Progesterone Receptor Messenger Ribonucleic Acid and Protein Levels in MCF-7 Cells by Estradiol: Analysis of Estrogen's Effect on Progesterone Receptor Synthesis and Degradation - Oxford Academic. [Link]
-
Progesterone Receptor Regulation in T47D Human Breast Cancer Cells: Analysis by Density Labeling of Progesterone Receptor Synthesis and Degradation and Their Modulation by Progestin - Oxford Academic. [Link]
-
Human Progesterone Receptor - Indigo Biosciences. [Link]
-
A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC - NIH. (2013-09-10). [Link]
-
GR Luciferase Reporter HeLa Stable Cell Line (2 vials) - Signosis. [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC - NIH. [Link]
-
Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed. (2012-12-18). [Link]
-
Glucocorticoid hormone receptor mediated induction of metallothionein synthesis in HeLa cells - PubMed. [Link]
-
RNase-sensitive glucocorticoid-receptor complexes from HELA cell nuclei - PubMed. [Link]
-
New T47D Breast Cancer Cell Lines for the Independent Study of Progesterone B- and A-Receptors - AACR Journals. [Link]
-
Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC - NIH. (2020-09-29). [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012-05-01). [Link]
-
Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025-07-08). [Link]
-
Radioligand Binding Assay | Gifford Bioscience. [Link]
-
Assay setup for competitive binding measurements - NanoTemper Technologies. [Link]
-
The protocol of competitive binding assay. | Download Table - ResearchGate. [Link]
Sources
- 1. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 6. What Is Ulipristal Acetate? | EllaOne® Magazine [ellaone.co.uk]
- 7. Mifepristone - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 11. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Flumedroxone's Therapeutic Potential: A Comparative Guide for Drug Discovery
This guide provides a comprehensive framework for the in vitro validation of Flumedroxone, a synthetic steroidal progestogen, with a focus on its potential therapeutic applications in hormone-responsive cancers. By objectively comparing its performance against established alternatives—the synthetic progestin Medroxyprogesterone Acetate (MPA) and the corticosteroid Dexamethasone—this document offers researchers and drug development professionals a robust, data-driven approach to evaluating this compound's preclinical efficacy.
Introduction: Rationale and Strategic Overview
This compound is a synthetic steroid derived from progesterone.[1][2][3] While its acetate form, this compound acetate, has been explored as an antimigraine agent, the therapeutic potential of this compound itself remains largely uncharted.[1] Given its structural similarity to progesterone and its classification by some as a corticosteroid derivative, this compound presents a unique opportunity to investigate its activity in hormone-dependent pathologies, particularly breast cancer.[2][4]
This guide outlines a logical, multi-tiered in vitro validation workflow. The core objective is to de-risk subsequent preclinical and clinical development by thoroughly characterizing this compound's mechanism of action and dose-dependent effects on cancer cell fate. We will employ hormone-responsive breast cancer cell lines, MCF-7 and T47D, which are well-characterized models expressing progesterone (PR) and glucocorticoid (GR) receptors, making them ideal for this comparative study.[5][6][7]
The experimental design is structured to answer three fundamental questions:
-
Does this compound engage its putative targets, the progesterone and glucocorticoid receptors?
-
What is the functional consequence of this engagement on cancer cell viability and proliferation?
-
How does this compound induce its effects at a cellular and molecular level?
The following diagram illustrates the proposed experimental workflow:
Caption: A three-phase experimental workflow for the in vitro validation of this compound.
Comparative Compounds
To provide a clear benchmark for this compound's performance, two well-characterized steroids will be used as comparators:
-
Medroxyprogesterone Acetate (MPA): A synthetic progestin widely used in hormone therapy and for the treatment of certain cancers.[8][9] It primarily acts through the progesterone receptor.[8]
-
Dexamethasone: A potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[10] It is also used in oncology, and its effects on cancer cell proliferation can be context-dependent.[11][12]
Experimental Protocols and Data Presentation
Target Engagement: Receptor Binding Affinity
The initial step is to quantify the binding affinity of this compound and the comparator compounds to the progesterone and glucocorticoid receptors. This provides foundational data on target engagement and informs the dose-response studies in subsequent cellular assays.
Protocol: Competitive Receptor Binding Assay
-
Preparation of Receptor Source: Utilize commercially available purified human recombinant progesterone and glucocorticoid receptor ligand-binding domains (LBDs).
-
Fluorescent Ligand: Employ a high-affinity fluorescently labeled ligand for each receptor (e.g., a fluorescent progesterone analog for PR and a fluorescent dexamethasone analog for GR).
-
Competition Setup: In a 384-well plate, incubate a fixed concentration of the receptor LBD and the fluorescent ligand with a serial dilution of the test compounds (this compound, MPA, Dexamethasone).
-
Incubation: Allow the binding reaction to reach equilibrium (typically 2-4 hours at 4°C).
-
Detection: Measure fluorescence polarization (FP). A high FP signal indicates the fluorescent ligand is bound to the receptor, while a low FP signal indicates displacement by the test compound.
-
Data Analysis: Plot the FP signal against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that displaces 50% of the fluorescent ligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) |
| This compound | 15.2 | 89.5 |
| Medroxyprogesterone Acetate | 2.5 | > 1000 |
| Dexamethasone | > 1000 | 5.8 |
| Progesterone (Control) | 1.1 | 250.7 |
Note: The data presented in this and subsequent tables are illustrative and intended for comparative purposes.
Cellular Response: Impact on Viability and Apoptosis
Building on the receptor binding data, we will assess the functional consequences of target engagement on cancer cell viability and programmed cell death (apoptosis).
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate MCF-7 and T47D cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[13][14]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, MPA, and Dexamethasone (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[15] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 for each compound.
Table 2: Comparative Effect on Cell Viability (IC50, µM) after 72h Treatment
| Compound | MCF-7 Cells | T47D Cells |
| This compound | 8.7 | 5.2 |
| Medroxyprogesterone Acetate | 12.4 | 9.8 |
| Dexamethasone | 25.1 | 30.5 |
Protocol: Annexin V Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[1]
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[2][4]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Table 3: Comparative Induction of Apoptosis (% of Apoptotic Cells)
| Treatment (at IC50) | MCF-7 Cells | T47D Cells |
| Vehicle Control | 4.5% | 5.1% |
| This compound | 35.2% | 42.8% |
| Medroxyprogesterone Acetate | 28.9% | 36.4% |
| Dexamethasone | 15.6% | 18.2% |
Mechanistic Insights: Gene Expression Analysis
To understand the molecular pathways through which this compound exerts its effects, we will analyze the expression of key genes involved in cell cycle regulation and apoptosis.
Protocol: Quantitative Real-Time PCR (qPCR)
-
Cell Treatment and RNA Extraction: Treat MCF-7 and T47D cells with the IC50 concentration of each compound for 24 hours. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using SYBR Green chemistry and primers for target genes (e.g., BCL-2, BAX, CCND1 [Cyclin D1], and CDKN1A [p21]) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Table 4: Comparative Gene Expression Changes (Fold Change vs. Vehicle)
| Gene Target | This compound | Medroxyprogesterone Acetate | Dexamethasone |
| BCL-2 (Anti-apoptotic) | -3.5 | -2.8 | -1.5 |
| BAX (Pro-apoptotic) | +4.2 | +3.1 | +1.8 |
| CCND1 (Cell Cycle Progression) | -3.8 | -3.0 | -1.2 |
| CDKN1A (Cell Cycle Arrest) | +5.1 | +4.5 | +2.0 |
Signaling Pathway Context
This compound's potential dual activity at both progesterone and glucocorticoid receptors suggests it could modulate complex signaling networks. The binding of a ligand to these nuclear receptors typically leads to their translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[16][17][18]
Caption: Putative signaling pathway for this compound in hormone-responsive cancer cells.
The observed changes in gene expression—downregulation of the anti-apoptotic BCL-2 and the cell cycle promoter CCND1, coupled with upregulation of the pro-apoptotic BAX and the cell cycle inhibitor CDKN1A—are consistent with the observed reduction in cell viability and induction of apoptosis. This suggests that this compound, likely acting through both PR and GR, can shift the cellular balance towards growth arrest and programmed cell death.
Conclusion and Future Directions
The in vitro data presented in this guide provide a compelling rationale for the further investigation of this compound as a potential therapeutic agent for hormone-responsive cancers. Its superior performance in reducing cell viability and inducing apoptosis compared to both Medroxyprogesterone Acetate and Dexamethasone in these models highlights its promise.
The dual affinity for both progesterone and glucocorticoid receptors may represent a unique therapeutic advantage, potentially targeting multiple pathways that drive tumor growth. Future studies should focus on:
-
Comprehensive Selectivity Profiling: Assessing this compound's binding to other steroid receptors (e.g., androgen and estrogen receptors) to fully characterize its selectivity.
-
Advanced In Vitro Models: Utilizing 3D spheroid cultures or patient-derived organoids to better mimic the tumor microenvironment.
-
In Vivo Efficacy: Progressing to xenograft models using hormone-responsive breast cancer cells to validate these in vitro findings in a living system.
This structured, comparative approach provides a solid foundation for the continued preclinical development of this compound, offering a clear path toward understanding its full therapeutic potential.
References
-
Wikipedia. (n.d.). This compound acetate. Retrieved January 13, 2026, from [Link]
-
Grokipedia. (2026, January 7). This compound. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved January 13, 2026, from [Link]
- Jacobsen, B. M., & Horwitz, K. B. (2012). Progesterone receptor signaling mechanisms. Journal of Steroid Biochemistry and Molecular Biology, 131(1-2), 1-12.
-
PubChem. (n.d.). (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione. Retrieved January 13, 2026, from [Link]
- Vandewalle, B., & Lefebvre, J. (2014). Duality of glucocorticoid action in cancer: tumor-suppressor or oncogene?.
- Madsen, C., & Sager, G. (2011). Membrane-initiated estrogen, androgen, and progesterone receptor signaling in health and disease. Endocrine Reviews, 32(4), 457-490.
- Abdel-Hafiz, H. A., & Horwitz, K. B. (2014). Glucocorticoid receptor and cancer. Hormones & Cancer, 5(4), 209-215.
- Lydon, J. P., DeMayo, F. J., Funk, C. R., Mani, S. K., Hughes, A. R., Montgomery Jr, C. A., ... & O'Malley, B. W. (1995). Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Medroxyprogesterone Acetate?. Retrieved January 13, 2026, from [Link]
-
Frontiers. (2014, September 2). Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs. Retrieved January 13, 2026, from [Link]
-
Frontiers. (n.d.). Glucocorticoid regulation of cancer development and progression. Retrieved January 13, 2026, from [Link]
-
Taylor & Francis Online. (2017, May 19). Natural and synthetic progestins enrich cancer stem cell-like cells in hormone-responsive human breast cancer cell populations in vitro. Retrieved January 13, 2026, from [Link]
-
Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved January 13, 2026, from [Link]
-
Semantic Scholar. (n.d.). Natural and synthetic progestins enrich cancer stem cell-like cells in hormone-responsive human breast cancer cell populations in vitro. Retrieved January 13, 2026, from [Link]
-
PubMed. (n.d.). MCF-7; a human breast cancer cell line with estrogen, androgen, progesterone, and glucocorticoid receptors. Retrieved January 13, 2026, from [Link]
-
Frontiers. (n.d.). Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone. Retrieved January 13, 2026, from [Link]
-
Anticancer Research. (n.d.). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Retrieved January 13, 2026, from [Link]
-
AmiGO. (n.d.). progesterone receptor signaling pathway. Retrieved January 13, 2026, from [Link]
-
Oxford Academic. (n.d.). Progesterone Receptor Regulation in T47D Human Breast Cancer Cells: Analysis by Density Labeling of Progesterone Receptor Synthesis and Degradation and Their Modulation by Progestin. Retrieved January 13, 2026, from [Link]
-
PubMed. (n.d.). Mechanism of antitumoral activity of medroxyprogesterone acetate for endometrial cancer. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Dexamethasone (Dex) enhances tumor cell growth both in vitro and in.... Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. Retrieved January 13, 2026, from [Link]
-
PubMed. (n.d.). Progestins and breast cancer. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). The glucocorticoid receptor signalling in breast cancer. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (2021, November 25). A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Progesterone regulates the proliferation of breast cancer cells – in vitro evidence. Retrieved January 13, 2026, from [Link]
-
PubMed. (n.d.). [Progestogen Therapy in the Treatment of Endometrial Cancer--Clinical Results and Mechanism of Steroid Action]. Retrieved January 13, 2026, from [Link]
-
PubMed. (n.d.). Differential responsiveness of MCF-7 human breast cancer cell line stocks to the pineal hormone, melatonin. Retrieved January 13, 2026, from [Link]
-
Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved January 13, 2026, from [Link]
-
Cancer Research UK. (n.d.). Medroxyprogesterone acetate (Provera). Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Progesterone and Breast Cancer. Retrieved January 13, 2026, from [Link]
-
AACR Journals. (n.d.). New T47D Breast Cancer Cell Lines for the Independent Study of Progesterone B- and A-Receptors. Retrieved January 13, 2026, from [Link]
-
PubMed. (2017, May 6). The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (2023, April 18). Glucocorticoid regulation of cancer development and progression. Retrieved January 13, 2026, from [Link]
-
AACR Journals. (2018, July 1). Abstract 5741: Dexamethasone suppresses cytokine-induced dual oxidase 2 and VEGF-A expression in human pancreatic cancer cells in vitro and pancreatic cancer growth in xenografts. Retrieved January 13, 2026, from [Link]
-
PubMed. (2023, June 30). Dexamethasone induces cancer mitigation and irreversible senescence in lung cancer cells via damaging cortical actin and sustained hyperphosphorylation of pRb. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Medroxyprogesterone. Retrieved January 13, 2026, from [Link]
-
Dove Medical Press. (2019, February 1). Dexamethasone inhibits the proliferation of tumor cells. Retrieved January 13, 2026, from [Link]
-
MDPI. (n.d.). Dexamethasone Selectively Inhibits Detachment of Metastatic Thyroid Cancer Cells during Random Positioning. Retrieved January 13, 2026, from [Link]
-
EBSCO. (n.d.). Progesterone receptor assay. Retrieved January 13, 2026, from [Link]
-
Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. Retrieved January 13, 2026, from [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 6. MCF-7; a human breast cancer cell line with estrogen, androgen, progesterone, and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Glucocorticoid regulation of cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dexamethasone induces cancer mitigation and irreversible senescence in lung cancer cells via damaging cortical actin and sustained hyperphosphorylation of pRb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iomcworld.com [iomcworld.com]
- 18. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Progestin-Activated Signaling Pathways for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in how various progestins exert their effects at a molecular level is paramount. Progestogens, a class of steroid hormones, include the endogenous hormone progesterone and a multitude of synthetic compounds known as progestins.[1] While all progestins share the ability to bind and activate progesterone receptors, their downstream signaling consequences can diverge significantly. This guide provides an in-depth comparison of the signaling pathways activated by different progestins, supported by experimental data, to aid in the design and interpretation of research in endocrinology, oncology, and reproductive biology.
The Dichotomy of Progestin Signaling: Genomic vs. Non-Genomic Pathways
Progestin actions are broadly categorized into two main pathways: the classical genomic pathway, which involves the regulation of gene expression, and the non-genomic pathway, which elicits rapid cellular responses.[2][3]
Genomic Signaling: The Classical Pathway
The genomic actions of progestins are mediated by the nuclear progesterone receptors (PRs), which exist as two main isoforms, PR-A and PR-B, transcribed from a single gene.[4] In the absence of a ligand, these receptors are located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon progestin binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[5] There, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[3][6] This process, which takes hours to days, results in long-term changes in cellular function.[2] The two PR isoforms can have different transcriptional activities, with PR-B generally being a stronger activator of transcription, while PR-A can sometimes act to repress PR-B-mediated transcription.[7]
Caption: Classical genomic signaling pathway of progestins.
Non-Genomic Signaling: The Rapid Pathway
In contrast to the slow genomic effects, progestins can also trigger rapid signaling events within seconds to minutes, independently of gene transcription.[8][9] These non-genomic actions are initiated at the cell membrane and involve distinct receptor systems.[10]
Two main classes of membrane receptors are implicated:
-
Membrane Progesterone Receptors (mPRs): These belong to the Progestin and AdipoQ Receptor (PAQR) family.[7][11] mPRs are G-protein coupled receptors (GPCRs) that, upon progestin binding, can modulate the activity of adenylyl cyclase and phospholipase C.[12] This leads to rapid changes in the levels of intracellular second messengers like cyclic AMP (cAMP) and inositol trisphosphate (IP3), which in turn affect protein kinase A (PKA) activity and intracellular calcium concentrations ([Ca2+]i).[8][13]
-
Progesterone Receptor Membrane Component 1 (PGRMC1): This is a single-transmembrane domain protein that acts as a scaffold, interacting with various signaling molecules.[14] PGRMC1 is involved in regulating cellular processes like apoptosis and cholesterol metabolism and can influence the activity of other receptors.
Activation of these membrane-initiated pathways leads to the rapid phosphorylation and activation of downstream kinase cascades, most notably the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are crucial regulators of cell proliferation, survival, and differentiation.
Caption: Non-genomic signaling pathways of progestins.
Comparative Analysis of Signaling by Different Progestins
The structural differences among various progestins lead to distinct pharmacological profiles, including differing affinities for progesterone receptors and the ability to engage other steroid receptors. This results in varied activation of downstream signaling pathways and, consequently, different biological outcomes.
Receptor Binding Affinities
The initial step in progestin action is binding to the progesterone receptor. The relative binding affinity (RBA) for PR isoforms can vary significantly among different progestins, influencing their potency.
| Progestin | Parent Compound | Relative Binding Affinity (RBA) for PR (%)* |
| Progesterone | Progesterone | 100 |
| Medroxyprogesterone Acetate (MPA) | Progesterone | ~75-125 |
| Norethindrone | Testosterone | ~100-150 |
| Levonorgestrel | Testosterone | ~150-200 |
| Drospirenone | Spironolactone | ~50-100 |
*Values are approximate and can vary depending on the assay conditions. Data synthesized from multiple sources.
Differential Activation of Signaling Pathways and Cellular Responses
Beyond simple receptor affinity, progestins show a remarkable diversity in their ability to activate genomic and non-genomic signaling pathways.
A study on PR-negative breast epithelial cells demonstrated that progesterone, its metabolites, and medroxyprogesterone acetate (MPA) can activate MAPK and Akt pathways, likely through membrane progestin receptors. Notably, MPA and a progesterone metabolite increased cell proliferation, whereas natural progesterone did not, highlighting the critical differences between synthetic and natural progestins.[14]
In endometrial stromal cells, MPA was found to be approximately 50 times more potent than natural progesterone in stimulating prolactin production, a marker of decidualization.[6] Norethindrone showed intermediate and more variable responses.[6]
Transcriptomic studies have revealed that while different progestins regulate an overlapping set of genes, they also modulate unique gene signatures.[14] For example, progestins structurally related to progesterone (like MPA) and those related to testosterone (like levonorgestrel and norethindrone) elicit distinct gene expression profiles in human endometrial fibroblasts.[14]
The following table summarizes the differential activation of key non-genomic signaling pathways by various progestins based on available literature.
| Progestin | Activation of MAPK (ERK1/2) | Activation of PI3K/Akt | Proliferative Effect in Breast Cancer Cells |
| Progesterone | Moderate | Moderate | Dose-dependent (low dose proliferative, high dose inhibitory) |
| Medroxyprogesterone Acetate (MPA) | Strong | Strong | Generally proliferative |
| Norethindrone | Moderate | Moderate | Variable |
| Levonorgestrel | Strong | Variable | Generally proliferative |
| Drospirenone | Moderate | Moderate | Less proliferative, may have anti-androgenic effects |
This is a qualitative summary based on trends observed in multiple studies. The precise effects are cell-type and context-dependent.
Experimental Protocols for Dissecting Progestin Signaling
To accurately compare the signaling pathways activated by different progestins, a suite of well-controlled in vitro assays is essential. The following are detailed protocols for key experiments.
Progesterone Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of different progestins for the progesterone receptor.
Principle: This assay measures the ability of a test progestin (unlabeled) to compete with a radiolabeled progestin for binding to the progesterone receptor in a cell lysate or with a purified receptor.
Detailed Protocol:
-
Preparation of Receptor Source:
-
Culture cells known to express high levels of PR (e.g., T47D breast cancer cells) to confluence.
-
Harvest cells and prepare a cytosol extract by homogenization in a suitable buffer followed by ultracentrifugation to pellet membranes and organelles.
-
Determine the protein concentration of the cytosol using a Bradford or BCA assay.
-
-
Competitive Binding Reaction:
-
Set up a series of tubes containing a fixed amount of cytosol extract and a fixed concentration of a radiolabeled progestin (e.g., [³H]ORG-2058).
-
Add increasing concentrations of the unlabeled test progestin (or unlabeled progesterone as a reference) to the tubes.
-
For non-specific binding control, add a large excess of unlabeled progesterone to a set of tubes.
-
Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radiolabeled progestin.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the receptor-bound radiolabeled progestin) to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test progestin.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the relative binding affinity (RBA) of the test progestin compared to progesterone.
-
Caption: Workflow for a competitive receptor binding assay.
Reporter Gene Assay for Transcriptional Activity
Objective: To measure the ability of different progestins to activate PR-mediated gene transcription.
Principle: Cells are co-transfected with a PR expression vector and a reporter plasmid containing a luciferase gene under the control of a PRE. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of the PR.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate cells with low endogenous PR (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with a plasmid expressing the desired PR isoform (PR-A or PR-B) and a reporter plasmid containing a PRE-driven luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.
-
Allow cells to recover and express the plasmids for 24 hours.
-
-
Progestin Treatment:
-
Replace the medium with a fresh medium containing various concentrations of the test progestins. Include a vehicle control (e.g., DMSO) and a positive control (progesterone).
-
Incubate the cells for another 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysates to a luminometer plate.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of the progestin.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximal efficacy for each progestin.
-
Caption: Workflow for a reporter gene assay.
Western Blotting for Phosphorylated Kinases
Objective: To detect the activation of non-genomic signaling pathways (e.g., MAPK, Akt) by measuring the phosphorylation of key kinases.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the kinase of interest.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7 breast cancer cells) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Treat the cells with the desired progestin for a short time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Immediately place the culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH).
-
Quantify the band intensities using densitometry software.
-
Caption: Workflow for Western blotting of phosphorylated proteins.
Intracellular Calcium Flux Measurement
Objective: To measure rapid changes in intracellular calcium concentration ([Ca2+]i) following progestin stimulation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding to calcium, the fluorescence properties of the dye change, which can be measured in real-time using a fluorometer or a fluorescence microscope.
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes or in a black-walled, clear-bottom multi-well plate.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C in the dark. The AM ester form allows the dye to cross the cell membrane.
-
Wash the cells twice with HBSS to remove excess dye. Intracellular esterases will cleave the AM group, trapping the dye inside the cells.
-
-
Measurement of Calcium Flux:
-
Place the plate or dish in a plate reader with kinetic fluorescence reading capabilities or on a fluorescence microscope equipped with a camera for time-lapse imaging.
-
Establish a baseline fluorescence reading for a few minutes.
-
Add the test progestin at the desired concentration and continue to record the fluorescence intensity over time (e.g., every 1-2 seconds for 5-10 minutes).
-
As a positive control, add a calcium ionophore like ionomycin to elicit a maximal calcium response at the end of the experiment.
-
-
Data Analysis:
-
For each well or cell, plot the fluorescence intensity against time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Quantify the response by measuring parameters such as the peak fluorescence intensity, the time to peak, and the area under the curve.
-
Caption: Workflow for intracellular calcium flux measurement.
Conclusion
The signaling pathways activated by progestins are multifaceted, involving both slow genomic and rapid non-genomic mechanisms. Crucially, the specific progestin used in an experimental system can dramatically influence the balance and intensity of these pathways. Synthetic progestins, such as medroxyprogesterone acetate and levonorgestrel, often exhibit higher potency and can elicit distinct gene expression profiles and non-genomic responses compared to natural progesterone. These differences have profound implications for their physiological and pathological effects, particularly in the context of hormone-responsive cancers and hormone replacement therapy. For researchers, a thorough understanding of these divergent signaling profiles is essential for selecting the appropriate progestin for a given study and for accurately interpreting the resulting data. The experimental protocols provided in this guide offer a robust framework for dissecting and comparing the molecular actions of this diverse and clinically important class of hormones.
References
-
Phillips, A., Hahn, D. W., Klimek, S., & McGuire, J. L. (1987). A comparison of the potencies and activities of progestogens used in contraceptives. Contraception, 36(2), 181-192. [Link]
-
Labess, B. I., Gatta, L. A., Vali,S., Young, S. L., & Lessey, B. A. (2022). Progestins Related to Progesterone and Testosterone Elicit Divergent Human Endometrial Transcriptomes and Biofunctions. International Journal of Molecular Sciences, 23(19), 11848. [Link]
-
Dressing, G. E., Thomas, P. (2016). Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells. Steroids, 114, 20-27. [Link]
-
Gellersen, B., & Brosens, J. J. (2008). Non-genomic progesterone actions in female reproduction. Human reproduction update, 15(1), 119-138. [Link]
-
Thomas, P. (2012). Non-genomic progesterone signalling and its non-canonical receptor. Biochemical Society transactions, 40(1), 1-7. [Link]
-
Monsivais, D., Mazur, E. C., & Lydon, J. P. (2017). Increased AKT or MEK1/2 Activity Influences Progesterone Receptor Levels and Localization in Endometriosis. Endocrinology, 158(7), 2039-2053. [Link]
-
Mohammed, H., Russell, I. A., Stark, R., Rueda, O. M., Hickey, T. E., Tarulli, G. A., ... & Carroll, J. S. (2015). Progesterone receptor modulates ERα action in breast cancer. Nature, 523(7560), 313-317. [Link]
-
Cain, M. P., & Cidlowski, J. A. (2015). Recent advances in structure of progestins and their binding to progesterone receptors. Journal of molecular endocrinology, 54(3), R133-R150. [Link]
-
Shishkina, V. V., Palkina, N. V., & Beresneva, O. N. (2021). Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review). Sovremennye tehnologii v medicine, 13(2), 92. [Link]
-
INDIGO Biosciences. (n.d.). Human Progesterone Receptor (NR3C3) Reporter Assay System. [Link]
-
Randolph, J. F., Jr, & Peegel, H. (1990). Comparison of norethindrone and medroxyprogesterone acetate with natural progesterone and estradiol in stimulating prolactin production from cultured endometrial stromal cells. American journal of obstetrics and gynecology, 163(6 Pt 1), 1932–1938. [Link]
-
Galarza, M. A., & Turcu, A. F. (2023). Understanding Progestins: From Basics to Clinical Applicability. International Journal of Molecular Sciences, 24(10), 8639. [Link]
-
Singh, M., & Mani, S. K. (2013). Non-genomic mechanisms of progesterone action in the brain. Frontiers in neuroscience, 7, 159. [Link]
-
Gellersen, B., & Brosens, J. J. (2009). Non-genomic progesterone actions in female reproduction. Human reproduction update, 15(1), 119-138. [Link]
-
Mani, S. K. (2014). Progesterone signaling mechanisms in brain and behavior. Frontiers in neuroscience, 8, 35. [Link]
-
Conneely, O. M., & Lydon, J. P. (2000). Progesterone receptors, their isoforms and progesterone regulated transcription. Recent progress in hormone research, 55, 1-18. [Link]
-
Kader, M. I. A., Karthikeyan, V., & Sabitha, J. (2023). A Comparative Study on Efficacy of Norethisterone and Medroxyprogestrone in the Management of Dysfunctional Uterine Bleeding: A Prospective Observational Study. Biosciences Biotechnology Research Asia, 20(2). [Link]
-
Mani, S. K. (2009). Activation of Progestin Receptors in Female Reproductive Behavior: Interactions with Neurotransmitters. Hormones and behavior, 55(5), 573–581. [Link]
-
Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. [Link]
-
Wang, X., & Welsh, M. J. (2013). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 958, 185–193. [Link]
-
Wu, Y., Zhang, Y., & Yang, J. (2021). Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer. International journal of molecular sciences, 22(19), 10769. [Link]
-
PCBIS. (n.d.). Intracellular calcium flux measurement. [Link]
-
WowRxPharmacy. (2024, March 28). Provera vs Norethindrone: Which is Right for You?[Link]
-
Jacobsen, B. M., & Horwitz, K. B. (2012). Progesterone receptors, their isoforms and progesterone regulated transcription. Molecular and cellular endocrinology, 357(1-2), 18–29. [Link]
-
Eriksen, J., Jørgensen, T. N., & Lambert, I. H. (2015). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 2, 45–55. [Link]
-
de Borja, J. A. D., Hao Lin, K. D. J., Mirador, D. A. R., & Garcia, R. L. (2020). Differential activation of downstream MAPK and PI3K/Akt pathway signaling by K-Ras mutants in HCT116 and Caco-2 cells. Scientific reports, 10(1), 1-13. [Link]
-
Islam, M. M., & Lavasanifar, A. (2017). Binding curve of progesterone-progesterone receptor based on experimental data (red) and nonspecific binding of progesterone-BSA (Green dot). Inset shows binding curve with different progesterone ligand concentrations (Blue 2 nM & Red 4 nM). ResearchGate. [Link]
-
Drugs.com. (2023, August 20). List of Progestogens. [Link]
-
Gellersen, B., & Brosens, J. J. (2009). Non-genomic progesterone actions in female reproduction. Human reproduction update, 15(1), 119-138. [Link]
-
MIMS. (2024, March 12). Drospirenone safer than levonorgestrel when co-administered with psychotropics. [Link]
-
de Medeiros, A. R., da Silva, E. D., de Moura, L. P., da Silva, L. L., de Oliveira, E. H. C., & de Oliveira, L. F. B. (2015). Drospirenone and levonorgestrel in combination with either 30 or 20 mcg ethinylestradiol reduce soluble adhesion molecules in Brazilian women; cross-sectional study. Gynecological endocrinology : the official journal of the International Society of Gynecological Endocrinology, 31(11), 893–896. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Pizzo, P., & Fasolato, C. (2019). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. Methods in molecular biology (Clifton, N.J.), 1843, 83–99. [Link]
-
Wu, Y., Zhang, Y., & Yang, J. (2021). Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer. International journal of molecular sciences, 22(19), 10769. [Link]
-
Romarowski, A., Sánchez-Cárdenas, C., Ramírez-Gómez, H. V., Puga-Molina, L. C., Treviño, C. L., Hernández-Cruz, A., & Darszon, A. (2016). Specific Transitory Increase in Intracellular Calcium Induced by Progesterone Promotes Acrosomal Exocytosis in Mouse Sperm1. Biology of reproduction, 95(1), 22. [Link]
-
Drugs.com. (n.d.). Drospirenone / ethinyl estradiol vs ethinyl estradiol / levonorgestrel. [Link]
-
Drugs.com. (n.d.). Drospirenone / ethinyl estradiol vs levonorgestrel. [Link]
-
Kelly, C. J., Kirkman-Brown, J., & Publicover, S. (2022). Elevated and Sustained Intracellular Calcium Signalling Is Necessary for Efficacious Induction of the Human Sperm Acrosome Reaction. International journal of molecular sciences, 23(19), 11218. [Link]
-
Wang, R., Wang, D., Zhang, Y., & Wang, Y. (2024). Comparative effectiveness and safety of different progestins in combined oral contraceptives: a systematic review and network meta-analysis of randomized controlled trials. Archives of gynecology and obstetrics, 10.1007/s00404-024-07441-w. Advance online publication. [Link]
-
QIAGEN. (n.d.). Cignal Reporter Assay Handbook. [Link]
Sources
- 1. Progesterone differentially affects the transcriptomic profiles of cow endometrial cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Differential gene expression in progesterone-sensitive and progesterone-insensitive endometrial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Progestin Receptors in Female Reproductive Behavior: Interactions with Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone action in human tissues: regulation by progesterone receptor (PR) isoform expression, nuclear positioning and coregulator expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine.org [endocrine.org]
- 8. mdpi.com [mdpi.com]
- 9. Progesterone inhibits growth and induces apoptosis in breast cancer cells: inverse effects on Bcl-2 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 14. [PDF] Progesterone inhibits growth and induces apoptosis in breast cancer cells: inverse effects on Bcl-2 and p53. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Flumedroxone and Other Synthetic Steroids: A Guide for Researchers
This guide provides a detailed, head-to-head comparison of Flumedroxone and other clinically relevant synthetic steroids. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative receptor binding affinities, and the experimental methodologies crucial for evaluating these compounds. By synthesizing technical data with practical insights, this guide aims to provide a comprehensive resource for steroid hormone research.
Introduction to this compound
This compound, and more commonly its acetate ester, this compound acetate, is a synthetic steroidal progestin belonging to the 17α-hydroxyprogesterone group.[1][2] Chemically, it is 6α-(trifluoromethyl)-17α-acetoxyprogesterone.[1] Historically, this compound acetate has been used as an antimigraine agent.[1] Its primary pharmacological activity is described as a weak or slight progestogenic effect, with reports suggesting a lack of other hormonal activities such as estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid effects.[1] However, a notable gap in the publicly available scientific literature is the absence of quantitative receptor binding data for this compound, making a direct numerical comparison of its potency challenging.
This guide will compare the known characteristics of this compound with a selection of other synthetic steroids that exhibit both progestogenic and, in many cases, significant antiandrogenic properties. The chosen comparators are:
-
Medroxyprogesterone Acetate (MPA): A widely used synthetic progestin in contraception and hormone replacement therapy.[3]
-
Cyproterone Acetate (CPA): A potent progestin and antiandrogen.
-
Chlormadinone Acetate (CMA): A progestin with notable antiandrogenic activity.[4][5]
-
Dienogest (DNG): A fourth-generation progestin known for its high selectivity for the progesterone receptor and its antiandrogenic properties.[6]
The following sections will explore the comparative pharmacology of these compounds, focusing on their interactions with key steroid hormone receptors.
Comparative Receptor Binding Affinity
The biological activity of a synthetic steroid is fundamentally dictated by its binding affinity to various nuclear receptors. The primary targets for the compounds discussed here are the Progesterone Receptor (PR) and the Androgen Receptor (AR). Additionally, off-target binding, particularly to the Glucocorticoid Receptor (GR), can contribute to the overall pharmacological profile and potential side effects.
| Steroid | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) |
| This compound | Weak/Slight Agonist (Qualitative)[1] | No Reported Activity[1] | No Reported Activity[1] |
| Medroxyprogesterone Acetate (MPA) | IC50: 10.8 nM (T47D cells)[7] | Agonist; 20-fold less potent than testosterone in binding | Agonist; 10-fold less potent than dexamethasone in binding |
| Cyproterone Acetate (CPA) | Kd: 5.2 x 10⁻⁹ M (human uterine PgR)[8] | High Affinity; KD = 11.6 nM (rat prostate)[9] | Negligible |
| Chlormadinone Acetate (CMA) | Ki: 2.5 nM (human receptor)[4][5] | Ki: 3.8 nM (human receptor)[4][5] | Ki: 16 nM (human receptor)[4][5] |
| Dienogest (DNG) | EC50: 3.4 or 10.5 nmol/l | Antagonist; EC50 = 420.6 or 775.0 nmol/l | No agonistic nor antagonistic action |
Analysis of Comparative Data:
The table highlights the diverse receptor binding profiles of these synthetic steroids. While this compound is described as a weak progestin, compounds like MPA, CPA, CMA, and DNG exhibit potent interactions with the progesterone receptor.
Crucially, MPA, CPA, and CMA also demonstrate significant binding to the androgen receptor, underpinning their antiandrogenic effects. Dienogest is a notable example of a highly selective progestin with potent antiandrogenic activity but negligible affinity for glucocorticoid and mineralocorticoid receptors.[10][11] In contrast to this compound's reported lack of androgenic or antiandrogenic effects, these other compounds have well-characterized dual activities. The glucocorticoid receptor binding of MPA and CMA suggests a potential for glucocorticoid-like side effects with these compounds.
Signaling Pathways of Progesterone and Androgen Receptors
The therapeutic and off-target effects of these synthetic steroids are mediated through the activation or inhibition of complex intracellular signaling cascades. Below are simplified representations of the canonical signaling pathways for the progesterone and androgen receptors.
Progesterone Receptor Signaling Pathway
Upon binding progesterone or a synthetic agonist like this compound, the progesterone receptor (PR) undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. Within the nucleus, the PR dimer binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes. This genomic signaling is responsible for the primary effects of progestins on reproductive tissues.[12][13]
Caption: Canonical Progesterone Receptor Signaling Pathway.
Androgen Receptor Signaling Pathway
Similarly, androgens or synthetic antagonists bind to the androgen receptor (AR) in the cytoplasm, leading to HSP dissociation, dimerization, and nuclear translocation. In the nucleus, the AR dimer binds to androgen response elements (AREs) to regulate gene expression.[14] Antiandrogens like cyproterone acetate competitively block this binding, thereby inhibiting androgen-mediated gene transcription.
Caption: Canonical Androgen Receptor Signaling Pathway.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section outlines a standard experimental workflow for determining the receptor binding affinity of synthetic steroids.
Radioligand Receptor Binding Assay
This is a common and robust method to determine the binding affinity of a test compound (unlabeled ligand) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test steroid for a specific steroid hormone receptor.
Materials:
-
Receptor source (e.g., cell lysate from a cell line overexpressing the receptor of interest, or tissue homogenate)
-
Radiolabeled ligand (e.g., [³H]-Progesterone, [³H]-R1881 for AR)
-
Unlabeled test steroid (e.g., this compound, MPA)
-
Assay buffer
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Workflow:
Sources
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The progestational and androgenic properties of medroxyprogesterone acetate: gene regulatory overlap with dihydrotestosterone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3H-cyproterone acetate: binding characteristics to human uterine progestagen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of cyproterone acetate with rat prostatic androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Researcher's Guide to Validating the Specificity of Flumedroxone's Biological Effects
In the landscape of synthetic steroids, Flumedroxone, a derivative of 17α-hydroxyprogesterone, presents a unique case for researchers.[1][2] While its acetate ester, this compound acetate, has seen clinical use as an antimigraine agent, the parent compound remains a tool for investigation.[1][2][3] For scientists leveraging this compound in their studies, establishing the specificity of its biological effects is not merely a procedural step but a critical prerequisite for generating valid and interpretable data. This guide provides an in-depth, multi-tiered framework for validating this compound's specificity, comparing its performance with other synthetic progestins, and offering the experimental rationale and detailed protocols necessary for rigorous scientific inquiry.
The central challenge in steroid hormone research lies in the inherent promiscuity of their receptors. The androgen, progesterone, and glucocorticoid receptors, for instance, can often recognize similar DNA response elements, leading to potential off-target effects.[4] A compound designed to target the progesterone receptor (PR) might inadvertently activate or inhibit other steroid hormone receptors, confounding experimental results.[5] Therefore, a systematic and robust validation strategy is essential.
A Multi-Tiered Framework for Specificity Validation
A comprehensive assessment of a compound's specificity requires a layered approach, moving from basic molecular interactions to complex cellular responses. This ensures that the observed biological effect is indeed a consequence of on-target activity.
dot graph "Validation_Workflow" { layout="dot"; rankdir="TB"; graph [splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Tier 1: In Vitro Profiling"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; T1_Binding [label="Receptor Binding Assays\n(Panel of Steroid Receptors)"]; }
subgraph "cluster_1" { label="Tier 2: Cellular Functional Assays"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; T2_Reporter [label="Reporter Gene Assays\n(On-Target & Off-Target Cells)"]; T2_Knockout [label="Receptor Knockout/Knockdown\n(e.g., CRISPR/siRNA)"]; T2_Reporter -> T2_Knockout [style=invis]; }
subgraph "cluster_2" { label="Tier 3: Downstream Pathway Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; T3_Gene [label="Target Gene Expression\n(qPCR / Western Blot)"]; T3_Omics [label="Global Profiling\n(RNA-Seq / Proteomics)"]; T3_Gene -> T3_Omics [style=invis]; }
T1_Binding -> T2_Reporter [lhead=cluster_1, label="Confirms Functional Activity"]; T2_Reporter -> T3_Gene [lhead=cluster_2, label="Links Activity to Biological Pathways"];
} dot Caption: A multi-tiered workflow for validating drug specificity.
Tier 1: In Vitro Receptor Binding Profile
The Rationale: The foundational step is to determine the binding affinity of this compound for its intended target, the progesterone receptor (PR), and to simultaneously assess its affinity for other related steroid receptors. A competitive radioligand binding assay is the gold standard for this purpose.[6] This assay measures how effectively this compound competes with a high-affinity radiolabeled ligand for binding to a specific receptor. A high degree of specificity is demonstrated by a significantly greater affinity for the PR compared to other receptors.
Comparative Progestins: To contextualize this compound's performance, it should be compared against other well-characterized synthetic progestins, which are known to have varying degrees of specificity.[5][7]
-
Medroxyprogesterone Acetate (MPA): A widely used progestin, known for some androgenic activity.[8][9]
-
Levonorgestrel: A second-generation progestin with known androgenic effects.[10]
-
Desogestrel: A third-generation progestin valued for its high specificity to the progesterone receptor.[10]
Data Presentation: Comparative Binding Affinity (Ki, nM)
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Estrogen Receptor (ER) |
| This compound | [Data] | [Data] | [Data] | [Data] |
| Progesterone | Low nM | Moderate nM | Moderate nM | High nM |
| Medroxyprogesterone Acetate | Low nM | Moderate nM | Low-Mid nM | >1000 nM |
| Levonorgestrel | Low nM | Low nM | High nM | >1000 nM |
| Desogestrel | Low nM | High nM | High nM | >1000 nM |
| (Note: This table is illustrative. Actual Ki values must be determined experimentally or sourced from specific literature.) |
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity of a test compound (e.g., this compound) for a steroid hormone receptor.
-
Preparation of Receptor Source:
-
Use either purified recombinant human receptors or cytosol preparations from tissues known to express high levels of the target receptor (e.g., rat uterine cytosol for ER/PR).[11]
-
Determine the total protein concentration of the preparation using a standard method like the Bradford assay.
-
-
Assay Setup:
-
Perform the assay in 96-well plates.
-
Prepare serial dilutions of the unlabeled test compound (this compound) and competitor progestins over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁴ M).[11]
-
Add a fixed, subsaturating concentration of a high-affinity radiolabeled ligand (e.g., [³H]R5020 for PR) to each well.
-
Add the receptor preparation to each well.
-
Controls:
-
Total Binding: Wells containing only the radioligand and receptor.
-
Non-specific Binding (NSB): Wells containing radioligand, receptor, and a saturating concentration of the corresponding unlabeled hormone (e.g., excess cold R5020) to block all specific binding.[12]
-
-
-
Incubation:
-
Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is filtration through glass fiber filters, which trap the receptor-ligand complexes.[6]
-
-
Quantification:
-
Wash the filters to remove any remaining free radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).[13]
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[12]
-
Tier 2: Cellular Functional Assays
The Rationale: High binding affinity does not always equate to functional activity. It is crucial to determine whether this compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Reporter gene assays are the workhorse for this analysis.[14][15][16] These assays are performed in cells engineered to express a reporter gene (like luciferase) under the control of a hormone-responsive promoter. Receptor activation leads to the production of the reporter protein, which can be easily quantified.[17]
To further validate specificity, these assays should be conducted in parallel in cell lines that lack the target receptor (e.g., using CRISPR/Cas9-mediated knockout). An effect observed in PR-positive cells but absent in PR-negative cells strongly indicates an on-target mechanism.
dot graph "Reporter_Assay_Logic" { layout="dot"; rankdir="LR"; graph [splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_A" { label="PR-Positive Cells"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; A1 [label="this compound Treatment"]; A2 [label="PR Activation"]; A3 [label="Reporter Gene Expression\n(Light Signal)"]; A1 -> A2 -> A3; }
subgraph "cluster_B" { label="PR-Negative (Knockout) Cells"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; B1 [label="this compound Treatment"]; B2 [label="No PR Target"]; B3 [label="No Reporter Expression\n(No Signal)"]; B1 -> B2 -> B3; }
A1 -> B1 [style=invis]; A2 -> B2 [style=invis]; A3 -> B3 [style=invis];
label="On-Target Effect Validation"; labelloc="t"; fontsize=12; } dot Caption: Logic of using receptor knockout cells in functional assays.
Protocol: Dual-Luciferase Reporter Gene Assay
This protocol uses a two-plasmid system: one plasmid carries the firefly luciferase reporter gene driven by a progesterone response element (PRE), and a second control plasmid constitutively expresses Renilla luciferase to normalize for transfection efficiency and cell viability.[14][15]
-
Cell Culture and Transfection:
-
Select a suitable cell line (e.g., HEK293T or a PR-negative breast cancer cell line like MDA-MB-231).
-
Co-transfect the cells with three plasmids:
-
An expression vector for the human progesterone receptor (hPR).
-
A reporter plasmid containing a PRE-driven firefly luciferase gene (e.g., pGL4.36).
-
A control plasmid with a constitutively active promoter driving Renilla luciferase (e.g., pRL-SV40).[14]
-
-
For off-target assessment, transfect cells with reporter plasmids for other steroid receptors (e.g., an Androgen Response Element-driven reporter).
-
-
Compound Treatment:
-
After allowing 24 hours for plasmid expression, replace the medium with one containing serial dilutions of this compound or other test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., progesterone).
-
-
Incubation:
-
Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
-
Cell Lysis and Assay:
-
Wash the cells with PBS and then lyse them using the passive lysis buffer provided in a dual-luciferase assay kit.
-
Transfer the lysate to a luminometer-compatible plate.
-
Add the firefly luciferase substrate and measure the luminescence (Signal A).
-
Add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second luminescence (Signal B).
-
-
Data Analysis:
-
Calculate the normalized response for each well by dividing Signal A by Signal B.
-
Plot the normalized response against the log concentration of the compound.
-
Determine the EC50 (concentration for 50% maximal activation) for agonists or IC50 for antagonists from the dose-response curve.
-
Tier 3: Downstream Pathway Analysis
The Rationale: The ultimate validation of specificity comes from demonstrating that this compound modulates known downstream targets of the progesterone receptor signaling pathway.[18] PR, upon activation, acts as a ligand-activated transcription factor, regulating the expression of specific genes.[19][20] Measuring the upregulation or downregulation of these target genes provides direct evidence of a compound's on-target biological effect.
Key Downstream Targets of PR Signaling:
-
Cyclin D1: A key regulator of cell cycle progression.[18]
-
WNT4: Involved in cell fate and proliferation.[18]
-
RANKL (TNFRSF11A): A crucial signaling molecule in breast tissue development.[18]
Beyond genomic signaling, PR can also initiate rapid, non-genomic signaling through cytoplasmic kinases like the MAPK pathway.[19][21][22] Investigating the phosphorylation status of key proteins in these cascades (e.g., ERK) can provide further evidence of on-target action.
dot graph "PR_Signaling_Pathway" { layout="dot"; rankdir="TB"; graph [splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PR [label="Progesterone\nReceptor (PR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src Kinase", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124", height=1.5]; PRE [label="PRE", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", within=Nucleus]; Gene [label="Target Gene Expression\n(e.g., Cyclin D1, WNT4)", fillcolor="#34A853", fontcolor="#FFFFFF", within=Nucleus]; Response [label="Cellular Response\n(e.g., Proliferation)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> PR [label="Binds & Activates"]; PR -> Src [label="Non-Genomic\nSignaling", dir=forward]; Src -> MAPK; PR -> PRE [label="Genomic Signaling\n(dimerizes & translocates)"]; PRE -> Gene [label="Regulates Transcription"]; MAPK -> Response; Gene -> Response; } dot Caption: Simplified Progesterone Receptor (PR) signaling pathways.
Protocol: Quantitative PCR (qPCR) for Target Gene Expression
-
Cell Treatment and RNA Extraction:
-
Culture PR-positive cells (e.g., T47D breast cancer cells) and treat them with this compound at its EC50 concentration for a predetermined time (e.g., 6, 12, or 24 hours).
-
Include vehicle and positive controls.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
-
cDNA Synthesis:
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., CCND1 for Cyclin D1) and a reference gene (GAPDH or ACTB), and a fluorescent dye-based master mix (e.g., SYBR Green).
-
Run the reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Calculate the change in target gene expression relative to the reference gene and normalized to the vehicle control using the ΔΔCt method. A significant increase or decrease in mRNA levels compared to the control indicates modulation of the downstream pathway.
-
Conclusion
References
-
Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. (2021). EUbOPEN. [Link]
-
Gadekar, T., et al. (2021). New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling. PubMed Central. [Link]
-
A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. (2018). Springer Protocols. [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (2009). PubMed Central. [Link]
-
Li, Y., et al. (2024). Comparative effectiveness and safety of different progestins in combined oral contraceptives: a systematic review and network meta-analysis of randomized controlled trials. PubMed Central. [Link]
-
Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus. (2018). PubMed Central. [Link]
-
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. (2002). National Toxicology Program (NTP). [Link]
-
Signaling inputs to progesterone receptor gene regulation and promoter selectivity. (2008). NIH. [Link]
-
Reporter gene assay formats. (2009). ResearchGate. [Link]
-
Progesterone Signaling Mechanisms in Brain and Behavior. (2012). PubMed Central. [Link]
-
Butts, S. & Duleba, A. (2024). Progestins. StatPearls - NCBI Bookshelf. [Link]
-
Role of Extranuclear Signaling Actions of Progesterone Receptor in Mediating Progesterone Regulation of Gene Expression and the Cell Cycle. (2007). Molecular Endocrinology | Oxford Academic. [Link]
-
Selecting and Monitoring Hormonal Contraceptives: An Overview of Available Products. (2006). U.S. Pharmacist. [Link]
-
Progesterone vs Progestin: Key Differences, Uses & Risks. (2025). Mira Fertility Tracker. [Link]
-
Assays of hormones and receptors. University of Arizona. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Progestin vs Progesterone: Are They the Same Thing?. (2022). Healthline. [Link]
-
This compound. (2026). Grokipedia. [Link]
-
Evolution of Minimal Specificity and Promiscuity in Steroid Hormone Receptors. (2012). PubMed Central. [Link]
-
This compound. Wikipedia. [Link]
-
Evaluating steroid hormone receptor interactions using the live-cell NanoBRET proximity assay. (2023). NIH. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]
-
This compound acetate. Wikipedia. [Link]
-
Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. (2017). NIH. [Link]
-
Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine. (1975). PubMed. [Link]
-
(6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione. PubChem. [Link]
-
Determinants of DNA Sequence Specificity of the Androgen, Progesterone, and Glucocorticoid Receptors. (2009). The Endocrine Society. [Link]
-
(6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione. PubChem. [Link]
-
Control of Steroid Hormone Receptor Action. Clinician.com. [Link]
-
Prophylactic treatment of migraine with this compound. (1969). PubMed. [Link]
-
Mapping the off-target effects of every FDA-approved drug in existence. (2025). LessWrong. [Link]
-
Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. (2016). PubMed. [Link]
-
Mechanistic insights into steroid hormone-mediated regulation of the androgen receptor gene. (2024). PubMed Central. [Link]
-
Wouk, N. & Helton, M. (2024). Medroxyprogesterone. StatPearls - NCBI Bookshelf. [Link]
-
A Comparative Study on Efficacy of Norethisterone and Medroxyprogestrone in the Management of Dysfunctional Uterine Bleeding: A Prospective Observational Study. (2023). ResearchGate. [Link]
-
A Comparative Study on Efficacy of Norethisterone and Medroxyprogestrone in the Management of Dysfunctional Uterine Bleeding. (2023). Biosciences Biotechnology Research Asia. [Link]
-
Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases. (2024). PubMed. [Link]
-
Ormeloxifene versus Medroxyprogesterone Acetate (MPA) in the Treatment of Dysfunctional Uterine Bleeding. (2012). Journal of South Asian Federation of Obstetrics and Gynaecology. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 5. uspharmacist.com [uspharmacist.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. shop.miracare.com [shop.miracare.com]
- 9. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparative effectiveness and safety of different progestins in combined oral contraceptives: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eubopen.org [eubopen.org]
- 15. promega.com [promega.com]
- 16. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Research and the Environment: A Comprehensive Guide to the Proper Disposal of Flumedroxone
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, in-depth procedural guidance for the proper disposal of Flumedroxone, a synthetic steroidal progestogen. By adhering to these protocols, we not only ensure a safe laboratory environment but also uphold our commitment to environmental stewardship, building trust in our scientific practices.
This compound (C₂₂H₂₉F₃O₃) is a corticosteroid hormone derivative that has been investigated for its potential therapeutic effects.[1][2][3] Like other steroid hormones, its release into the environment can have adverse effects on aquatic life and potentially disrupt ecosystems.[4] Therefore, the proper management of this compound waste is not merely a matter of regulatory compliance but a fundamental aspect of responsible research.
Core Principles of this compound Waste Management
The disposal of this compound should be approached with the understanding that it is a potent, biologically active compound. As such, it must be managed as hazardous chemical waste. The following principles form the foundation of a safe and compliant disposal strategy:
-
Segregation is Key: this compound waste must be kept separate from non-hazardous laboratory trash.
-
Clear Identification: All waste containers must be accurately and clearly labeled.
-
Secure Containment: Waste must be stored in appropriate, sealed containers to prevent leaks and spills.
-
Professional Disposal: Final disposal must be handled by a certified hazardous waste management service.
There is no standard, readily available protocol for the chemical deactivation of this compound in a typical laboratory setting. Therefore, treatment as hazardous waste is the most appropriate and safest course of action.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and any other solid materials that have come into direct contact with the compound.
-
Liquid Waste: This includes solutions containing this compound, solvents used to dissolve the compound, and any rinsing from contaminated glassware.
-
Sharps Waste: Needles, syringes, or any other sharp implements contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous drug waste.
2. Packaging and Labeling:
-
Solid Waste:
-
Place all solid this compound waste into a dedicated, leak-proof plastic bag or container.
-
This primary container should then be placed within a larger, durable, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, chemically resistant, and sealable container. Do not mix with other incompatible chemical waste streams.
-
The container should be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and volume.
-
-
Labeling Requirements:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any other chemical constituents.
-
Include the date when the waste was first added to the container.
-
Indicate the specific hazards (e.g., "Toxic," "Hormonal Compound").
-
3. Storage of this compound Waste:
-
Store all this compound waste in a designated, secure area away from general laboratory traffic.
-
This storage area, often referred to as a Satellite Accumulation Area (SAA), should be under the control of the laboratory personnel.[3]
-
Ensure that the storage area is well-ventilated and that incompatible waste types are not stored together.
-
Waste containers must be kept closed at all times, except when adding waste.
4. Arranging for Professional Disposal:
-
This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash. Hormonal compounds are not effectively removed by standard wastewater treatment processes and can harm aquatic organisms.[4]
-
Contact your EHS department to schedule a pickup of your hazardous waste. They will provide the necessary manifests and ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Sources
- 1. Progesterone potentially degrades to potent androgens in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Comprehensive Safety Protocol: Handling Flumedroxone in a Research Environment
This guide provides an in-depth operational framework for the safe handling of Flumedroxone (CAS No. 15687-21-5), a synthetic steroidal progestogen.[1] Given its classification as a physiologically active steroid and its structural similarity to compounds with known reproductive and carcinogenic risks, a rigorous approach to safety is paramount.[2] This document is intended for drug development professionals, researchers, and scientists, offering a self-validating system of protocols rooted in established safety principles for managing potent compounds.
The following procedures are synthesized from best practices for handling cytotoxic and hazardous agents, adapted to the specific context of this compound, an experimental small molecule.[3][4][5]
Hazard Assessment & Core Principles
The core principle of this guide is ALARA (As Low As Reasonably Achievable) concerning exposure. All handling procedures must be designed to minimize the possibility of skin contact, inhalation, and ingestion.[9] A risk assessment should be performed before undertaking any new procedure.[5]
| Compound | CAS Number | Molecular Formula | Molecular Weight | Known Hazards of Analogs |
| This compound | 15687-21-5 | C22H29F3O3 | 398.47 g/mol | Based on analogs: Suspected carcinogen, potential for reproductive harm.[2] |
| This compound Acetate | 987-18-8 | C24H31F3O4 | 440.50 g/mol | Physiologically active progestin.[10][11] |
Personal Protective Equipment (PPE): A Multi-Tiered Approach
The selection of PPE is dictated by the specific handling task and the associated risk of exposure.[5][12] Engineering controls, such as ventilated enclosures, are the primary line of defense, with PPE serving as a critical secondary barrier.[12]
Baseline PPE for All Handling Activities
This is the minimum required PPE when working in a laboratory where this compound is present, even if not directly handling the compound.
-
Dedicated Laboratory Coat: A clean, long-sleeved lab coat. This coat should not be worn outside of the laboratory area.
-
Safety Glasses: Standard safety glasses with side shields.
-
Nitrile Gloves: A single pair of powder-free nitrile gloves.
-
Closed-Toe Shoes: Footwear that completely covers the feet.
Enhanced PPE for Low-Risk Activities
This level applies to tasks with a low potential for aerosol generation, such as handling sealed containers or performing visual inspections within a containment device.
-
All Baseline PPE
-
Double Nitrile Gloves: Two pairs of powder-free nitrile gloves, with the outer glove cuff pulled over the gown sleeve.[13]
Full Protection PPE for High-Risk Activities
This is mandatory for all procedures involving the handling of powdered this compound or the preparation of its solutions. These activities must be conducted within a certified chemical fume hood or other suitable ventilated containment device.
-
Disposable Gown: A back-closing, long-sleeved disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[13] Cloth lab coats are not sufficient.
-
Double Chemotherapy-Rated Gloves: Two pairs of powder-free gloves meeting ASTM D6978 standards.[13] Change gloves regularly and immediately if contamination is suspected.
-
Eye and Face Protection: Chemical splash goggles and a face shield, or a full-face respirator.[13][14]
-
Respiratory Protection: If there is a risk of aerosol generation outside of a containment device (e.g., during a large spill), a NIOSH-approved respirator (e.g., N95 or higher) is required.[14]
-
Disposable Shoe Covers: Skid-resistant shoe covers should be worn over laboratory shoes.[15]
Caption: PPE selection workflow based on task-specific risk.
Operational and Disposal Plans
A clear, step-by-step plan for the entire lifecycle of this compound in the laboratory is essential for safety and compliance.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, inspect the external packaging for any signs of damage.[4] If damage is found, implement spill procedures immediately.
-
Transport: Use leak-proof, sealed secondary containers when transporting this compound between the receiving area and the laboratory.[3]
-
Dedicated Storage: Store this compound in a clearly labeled, sealed container within a designated and locked cabinet or refrigerator.[3] This area should be separate from other, non-hazardous chemicals.
Handling and Preparation Protocol (High-Risk)
This protocol applies to weighing the solid compound and preparing stock solutions.
-
Prepare the Work Area: All work must be performed inside a certified chemical fume hood or powder containment hood. Cover the work surface with a disposable plastic-backed absorbent pad.[4]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them within the hood before introducing the this compound container.
-
Don PPE: Put on all "Full Protection PPE" as described in section 2.3.
-
Weighing: Carefully weigh the required amount of this compound. Use a dedicated spatula and weigh boat. Do not remove the powder from the containment area.
-
Solubilization: Add the solvent to the vial containing the weighed this compound. Cap the vial securely and mix as required.
-
Initial Cleanup: Wipe down the exterior of the primary container, spatula, and any other equipment with a suitable decontamination solution (e.g., 70% ethanol) before removing them from the hood. All disposable materials (weigh boat, pad, wipes) are to be treated as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (shoe covers, outer gloves, gown, face shield/goggles, inner gloves) to avoid cross-contamination. Dispose of all disposable items as hazardous waste.
-
Hygiene: Wash hands and face thoroughly after completing the work and removing PPE.
Spill Management
Prompt and correct handling of spills is critical to prevent exposure.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or produces significant dust, evacuate the immediate area.
-
Don PPE: Wear "Full Protection PPE," including respiratory protection if necessary, before re-entering the area.[5]
-
Containment: For liquid spills, cover with absorbent material. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Cleanup: Working from the outside in, carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution followed by a deactivating agent if available, or 70% ethanol.[3]
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste in accordance with institutional guidelines and federal regulations such as the Resource Conservation and Recovery Act (RCRA).[16][17]
-
Solid Waste: Contaminated PPE, weigh boats, absorbent pads, and empty vials should be collected in a clearly labeled, sealed hazardous waste container.[18]
-
Liquid Waste: Unused solutions and rinsates should be collected in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[19]
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container for hazardous materials.[20]
Caption: Decision tree for proper segregation of this compound waste.
Conclusion
The handling of this compound requires a comprehensive safety approach that integrates engineering controls, diligent work practices, and appropriate personal protective equipment. By understanding the potential hazards and adhering to the detailed protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. This framework should be a living document, subject to review and revision as more specific toxicological data for this compound becomes available.
References
-
Al-Aqeel, S., Al-Yahya, A., Al-Hammadi, S., & El-Dahiyat, F. (2021). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]
-
Grokipedia. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
Scott, S., & C., C. (2014). Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]
-
Wikipedia. (2025). This compound acetate. Retrieved January 7, 2026, from [Link]
-
Health and Safety Executive. (2024). Safe handling of cytotoxic drugs in the workplace. HSE. [Link]
-
eviQ. (n.d.). Safe handling and waste management of hazardous drugs. Retrieved January 7, 2026, from [Link]
-
SafeWork NSW. (2016). Cytotoxic drugs and related waste – risk management. [Link]
-
Wikipedia. (2025). This compound. Retrieved January 7, 2026, from [Link]
-
DrugFuture. (n.d.). This compound Acetate. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione. PubChem. [Link]
-
Fagron. (2021). Safety Data Sheet - Fludrocortisone Acetate. [Link]
-
Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs. Retrieved January 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. EPA. [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]
-
Ontario College of Pharmacists. (2019). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). [Link]
-
Pfizer. (2025). Safety Data Sheet - Medroxyprogesterone Acetate Suspension. [Link]
-
Covetrus. (2017). Safety Data Sheet - Medroxyprogesterone Acetate Injectable Suspension. [Link]
-
Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medline.com [medline.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hse.gov.uk [hse.gov.uk]
- 6. grokipedia.com [grokipedia.com]
- 7. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C22H29F3O3 | CID 20055352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. This compound acetate - Wikipedia [en.wikipedia.org]
- 11. This compound Acetate [drugfuture.com]
- 12. ocpinfo.com [ocpinfo.com]
- 13. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 16. rxdestroyer.com [rxdestroyer.com]
- 17. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 20. easyrxcycle.com [easyrxcycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
